2-P-Tolyl-thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLUNVPMPSCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554455 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-29-2 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde (CAS: 55327-29-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of pharmacologically active compounds. From the antibacterial sulfathiazole to the anti-cancer agent Dasatinib, the thiazole core has proven to be a versatile building block for developing new therapeutic agents.[1] This guide focuses on a specific, yet highly valuable, derivative: 2-p-tolyl-thiazole-4-carbaldehyde. The strategic placement of the p-tolyl group at the 2-position and a reactive carbaldehyde at the 4-position makes this compound a pivotal intermediate for synthesizing a diverse array of molecules with potential applications in drug discovery and materials science.[3] This document aims to provide a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, serving as a resource for researchers looking to leverage this compound in their work.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55327-29-2 | [4] |
| Molecular Formula | C₁₁H₉NOS | [4] |
| Molecular Weight | 203.26 g/mol | [4] |
| Melting Point | 128-130 °C | [4] |
| Appearance | Not specified, likely a solid | |
| Solubility | No data available, likely soluble in organic solvents like chloroform and diethyl ether | [4] |
Spectral Data:
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported:
-
¹H NMR (400 MHz, CDCl₃) δ/ppm: 10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H5), 7.84 (d, J=8 Hz, 2H, phenyl-H), 7.25 (d, J=8 Hz, 2H, phenyl-H), 2.4 (s, 3H, CH₃).[4]
-
Mass Spectrum (m/z, %): 204 (M+1, 15), 203 (M+, 100), 173 (30), 140 (58), 115 (68), 89 (40), 84 (65), 58 (85).[4]
Synthesis of this compound: A Multi-faceted Approach
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Oxidation of (2-p-tolyl-thiazol-4-yl)-methanol
A direct and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)-methanol. This method is advantageous due to the relatively mild conditions and good yields.
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol is based on a reported procedure for the synthesis of this compound.[4]
Materials:
-
(2-p-tolyl-thiazol-4-yl)-methanol
-
Manganese (IV) oxide (MnO₂)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable round-bottom flask, dissolve (2-p-tolyl-thiazol-4-yl)-methanol (1.0 eq) in chloroform.
-
Add activated manganese (IV) oxide (approximately 8-10 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from ethanol to yield this compound as a solid.[4]
Yield: 70%[4]
Caption: Workflow for the oxidation of (2-p-tolyl-thiazol-4-yl)-methanol.
Hantzsch Thiazole Synthesis: A Convergent Approach
The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a convergent strategy can be employed where the p-tolyl group is introduced via the thioamide, and the aldehyde (or a precursor) is part of the α-halocarbonyl component.
A practical approach involves using an α-halocarbonyl compound that can be readily converted to the aldehyde post-cyclization, such as ethyl bromopyruvate. The resulting thiazole-4-carboxylate can then be reduced to the alcohol and subsequently oxidized to the aldehyde as described previously. A more direct, albeit potentially more challenging, route would involve an α-halo-β-oxocarbaldehyde derivative.
Conceptual Protocol: Hantzsch Synthesis of a Precursor
This conceptual protocol outlines the synthesis of 2-p-tolylthiazole-4-carboxylic acid, a direct precursor that can be converted to the target aldehyde. This method has been used to generate derivatives for biological testing.[1]
Step 1: Synthesis of 4-Methylbenzothioamide
-
Treat 4-methylbenzonitrile with a sulfurating agent such as ammonium sulfide in a suitable solvent like DMF.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product, 4-methylbenzothioamide, is typically isolated by precipitation with water and can be purified by washing with n-hexane.[1]
Step 2: Cyclization to form 2-p-Tolylthiazole-4-carboxylic acid
-
React 4-methylbenzothioamide with bromopyruvic acid in a solvent such as ethanol, often in the presence of a base like calcium carbonate to neutralize the HBr formed.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 30 hours).
-
After workup, which typically involves evaporation of the solvent and recrystallization from ethanol, 2-p-tolylthiazole-4-carboxylic acid is obtained.[1]
Step 3: Conversion to this compound
The resulting carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence:
-
Reduction: Reduce the carboxylic acid to (2-p-tolyl-thiazol-4-yl)-methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).
-
Oxidation: Oxidize the resulting alcohol to the aldehyde using the manganese dioxide protocol described above.
Caption: Hantzsch synthesis pathway to the target aldehyde via a carboxylic acid intermediate.
Vilsmeier-Haack Formylation: A Potential Direct Route
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3] This reaction could potentially be applied to 2-p-tolylthiazole to directly introduce the aldehyde group at the 4-position. The success of this reaction would depend on the relative reactivity of the thiazole ring positions and the directing effects of the 2-p-tolyl substituent. Generally, for thiazoles, electrophilic substitution is favored at the C5 position unless it is blocked.[2] However, the specific electronic and steric environment of 2-p-tolylthiazole might allow for formylation at C4.
Conceptual Protocol: Vilsmeier-Haack Formylation
This is a generalized, conceptual protocol as a specific example for this substrate was not found in the searched literature.
Materials:
-
2-p-tolylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A suitable solvent (e.g., 1,2-dichloroethane or excess DMF)
-
Aqueous sodium acetate or sodium carbonate solution
Procedure:
-
Cool a solution of DMF in the chosen solvent to 0 °C in an inert atmosphere.
-
Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature. This forms the Vilsmeier reagent.
-
To this mixture, add a solution of 2-p-tolylthiazole.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous base solution (e.g., sodium acetate or sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-p-tolyl-thiazole-4-carbaldehyde
Executive Summary
This technical guide provides an in-depth analysis of 2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The thiazole nucleus is a cornerstone in the synthesis of numerous biologically active agents, and this particular derivative serves as a versatile intermediate.[1] This document consolidates critical data on its physicochemical properties, spectroscopic profile, and established synthesis protocols. By explaining the causality behind experimental choices and presenting self-validating methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the authoritative and practical information necessary for their work.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in natural products like Vitamin B1 (thiamine) and its incorporation into a wide array of FDA-approved drugs—ranging from antimicrobial and anti-inflammatory to anticancer agents—underscore its biological importance.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.
This compound emerges as a key building block within this chemical class. Its structure, featuring a reactive aldehyde group and a modifiable tolyl moiety, makes it an ideal precursor for constructing more complex molecular architectures.[3] Understanding its fundamental properties is paramount for its effective utilization in synthetic pathways and for the rational design of novel therapeutic agents and advanced materials.
Molecular Structure and Core Physicochemical Properties
The structural and physical characteristics of a compound dictate its reactivity, solubility, and handling requirements. This compound is a yellow solid under standard conditions, with moderate solubility and good stability, making it a practical intermediate for various synthetic applications.[3]
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55327-29-2 | [4][5] |
| Molecular Formula | C₁₁H₉NOS | [4][5] |
| Molecular Weight | 203.26 g/mol | [4][5] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 128-130 °C | [4] |
| Boiling Point | 360.5 ± 44.0 °C (Predicted) | [6] |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 0.42 ± 0.10 (Predicted) | [6] |
| Purity | ≥96-97% | [3] |
| Storage | 0-8 °C, under inert gas | [3][6] |
Spectroscopic Profile and Structural Elucidation
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is fundamental for confirming the arrangement of hydrogen atoms in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals that correspond to the methyl, aromatic, thiazole, and aldehyde protons.[4]
| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears far downfield. |
| 8.1 | Singlet (s) | 1H | Thiazole C5-H | This proton is on the electron-deficient thiazole ring, resulting in a downfield shift. |
| 7.84 | Doublet (d) | 2H | Phenyl (ortho to thiazole) | These protons are deshielded by the adjacent thiazole ring. The doublet splitting (J=8 Hz) is due to coupling with the meta protons. |
| 7.25 | Doublet (d) | 2H | Phenyl (meta to thiazole) | These protons are ortho to the methyl group. The doublet splitting (J=8 Hz) arises from coupling with the ortho protons. |
| 2.4 | Singlet (s) | 3H | Methyl (-CH₃) | The singlet indicates three equivalent protons with no adjacent proton neighbors. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The electron impact (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[4]
-
Molecular Ion [M]⁺: A peak is expected at m/z 203, corresponding to the molecular weight of the compound (C₁₁H₉NOS). A smaller M+1 peak may be observed due to the natural abundance of ¹³C, and an M+2 peak due to ³⁴S.
-
Key Fragments: The reported base peak at m/z 201 corresponds to the loss of two hydrogen atoms, a common fragmentation pattern. Other significant fragments at m/z 173, 140, and 115 suggest subsequent cleavages of the thiazole and tolyl moieties.[4]
Infrared (IR) Spectroscopy
While specific experimental data for this compound is not widely published, the expected IR absorption bands can be predicted based on its functional groups. These predictions are valuable for routine quality control.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Signals corresponding to the C-H stretching vibrations of the tolyl and thiazole rings.
-
~2920 cm⁻¹ (Aliphatic C-H Stretch): A weaker band for the methyl group C-H stretch.[2]
-
~1700-1680 cm⁻¹ (Aldehyde C=O Stretch): A strong, sharp absorption band characteristic of the carbonyl group of an aromatic aldehyde.[2]
-
~1600-1450 cm⁻¹ (C=C and C=N Stretch): Multiple bands corresponding to the stretching vibrations within the aromatic phenyl and thiazole rings.[2][7]
Synthesis and Characterization Workflow
This compound is readily synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol. The most cited method is a selective oxidation reaction.[4]
Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol
This protocol is based on the selective oxidation of a benzylic-type alcohol to an aldehyde using manganese dioxide (MnO₂).
Rationale for Reagent Choice: Manganese dioxide is a mild and highly chemoselective oxidizing agent. It preferentially oxidizes allylic and benzylic alcohols, leaving other potentially sensitive functional groups untouched. This selectivity is crucial for preventing over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid. The reaction is heterogeneous, simplifying workup as the excess MnO₂ and its reduced form (MnO) can be removed by simple filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable round-bottom flask, dissolve (2-p-tolylthiazol-4-yl)methanol (1.0 eq) in chloroform.
-
Addition of Oxidant: Add activated manganese (IV) oxide (approx. 8.0 eq) to the solution. The large excess ensures the reaction proceeds to completion in a reasonable timeframe.[4]
-
Reaction: Stir the resulting black suspension vigorously at room temperature for 12 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde product spot.
-
Workup: Upon completion, filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid manganese oxides. Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purification: Crystallize the resulting crude product from ethanol to yield the pure this compound as a yellow solid.[4]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.
Caption: Workflow for the synthesis and characterization of the title compound.
Applications in Research and Development
The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a multitude of chemical transformations.
-
Pharmaceutical Development: It is a key intermediate for synthesizing libraries of thiazole-based compounds for screening. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][8] The aldehyde can be readily converted into imines, amines, amides, and other functional groups to explore structure-activity relationships (SAR).
-
Agrochemical Chemistry: The compound is used to develop novel pesticides and herbicides. The thiazole core is known to target specific biological pathways in pests, and modifications enabled by the aldehyde group can fine-tune potency and selectivity.[3]
-
Materials Science: In materials science, it is explored for creating specialized polymers and coatings with enhanced thermal stability and chemical resistance.[3] It also serves as a precursor for vibrant, lightfast dyes and pigments.[3]
Conclusion
This compound is a high-value chemical intermediate with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in drug discovery, agrochemistry, and materials science. This guide provides the foundational data and validated protocols necessary to confidently incorporate this compound into advanced research and development programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
2-p-tolyl-thiazole-4-carbaldehyde molecular structure and weight
An In-Depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. The narrative emphasizes the rationale behind experimental choices, grounding the methodologies in established chemical principles. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate in the creation of advanced pharmaceuticals, agrochemicals, and novel materials.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in modern chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a cornerstone in the development of biologically active molecules.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2]
Within this important class of compounds, this compound (CAS: 55327-29-2) emerges as a pivotal building block. Its structure combines the reactive thiazole core with a tolyl group, which can modulate biological activity and physicochemical properties, and a carbaldehyde functional group, which serves as a versatile handle for a wide array of subsequent chemical transformations. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures in drug discovery and materials science.[4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central 1,3-thiazole ring. A para-tolyl (4-methylphenyl) group is attached at the C2 position, and a formyl (carbaldehyde) group is present at the C4 position. The aldehyde group is the primary site of reactivity for nucleophilic addition and condensation reactions, while the aromatic rings provide a stable scaffold.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55327-29-2 | [5][6][7] |
| Molecular Formula | C₁₁H₉NOS | [4][5][6] |
| Molecular Weight | 203.26 g/mol | [4][5][6] |
| Appearance | Yellow solid | [4] |
| Purity | ≥ 96-97% | [4][8] |
| Storage Conditions | Store at 0-8 °C, under inert gas | [4][9] |
| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| InChI Key | HQQLUNVPMPSCIT-UHFFFAOYSA-N | [10] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the selective oxidation of its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.
Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol
This protocol describes the oxidation using manganese(IV) oxide (MnO₂), a mild and highly selective oxidizing agent.
Rationale: MnO₂ is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing allylic and benzylic alcohols. It efficiently converts the primary alcohol to an aldehyde without the risk of over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents. The reaction is heterogeneous, simplifying product purification as the excess MnO₂ and its reduced form (MnO) can be easily removed by filtration.
Step-by-Step Methodology [5]
-
Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and 250 mL of chloroform.
-
Addition of Oxidant: While stirring, add activated manganese(IV) oxide (9.04 g, 104 mmol) to the solution. A significant molar excess of MnO₂ is crucial to drive the reaction to completion.
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature (approx. 20 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Solvent Removal: Once the starting material is consumed, evaporate the chloroform under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Add diethyl ether (Et₂O) to the solid residue.
-
Purification - Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese oxides. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Purification - Crystallization: Combine the filtrates and evaporate the diethyl ether under reduced pressure. Crystallize the resulting crude product from ethanol to yield pure this compound.
Synthesis Workflow Diagram
Caption: Oxidation of the precursor alcohol to the target aldehyde.
Structural Verification and Characterization
Confirming the identity and purity of the synthesized this compound is critical. This is achieved through standard spectroscopic techniques.
Characterization Protocol
1. Proton Nuclear Magnetic Resonance (¹H NMR):
-
Purpose: To confirm the molecular structure by identifying the chemical environment of all protons.
-
Methodology: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Expected Results: [5]
-
δ 10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton (-CHO).
-
δ 8.1 ppm (singlet, 1H): Corresponds to the proton at the C5 position of the thiazole ring.
-
δ 7.84 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring ortho to the thiazole ring.
-
δ 7.25 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring meta to the thiazole ring.
-
δ 2.4 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons of the tolyl group.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).
-
Expected Results: [5]
-
A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (203.26 g/mol ). The provided data shows a significant peak at m/z 204, likely representing the [M+H]⁺ ion, and a base peak at m/z 201, which could correspond to the loss of H₂.
-
3. Elemental Analysis:
-
Purpose: To determine the elemental composition and confirm the molecular formula.
-
Expected Results: [5]
-
Calculated for C₁₁H₉NOS: C, 65.00%; H, 4.46%; N, 6.89%.
-
Found: C, 64.93%; H, 5.53%; N, 6.83%.
-
Characterization Workflow Diagram
Caption: Workflow for the structural confirmation of the final product.
Applications in Research and Development
This compound is not an end product but a valuable intermediate with broad applications.[4]
-
Pharmaceutical Development: The compound serves as a crucial starting material for synthesizing novel thiazole-based drugs.[4] Its derivatives are being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4] The aldehyde group can be readily converted into imines, amides, or other functional groups to create libraries of new chemical entities for high-throughput screening.
-
Agrochemical Chemistry: It is used in the synthesis of next-generation pesticides and herbicides.[4] The thiazole core is known to be effective against various agricultural pests, and modifications starting from the carbaldehyde can fine-tune the compound's specificity and environmental impact.
-
Materials Science: The compound's aromatic structure and reactive handle make it suitable for developing novel materials.[4] It can be incorporated into polymers and specialized coatings to enhance thermal stability and chemical resistance.[4] Furthermore, it serves as a precursor for dyes and pigments, contributing to colors with excellent lightfastness.[4]
-
Biochemical Research: Researchers utilize this molecule to design and synthesize enzyme inhibitors and receptor binding ligands, aiding in the study of biological pathways and disease mechanisms.[4] It can also be employed in the creation of fluorescent probes for real-time biological imaging.[4]
Conclusion
This compound is a high-value chemical intermediate whose importance is rooted in its versatile structure. The combination of a stable thiazole-tolyl scaffold and a reactive aldehyde functional group provides a robust platform for extensive synthetic exploration. The reliable synthesis and straightforward characterization processes further enhance its utility. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a key gateway to discovering novel molecules with significant biological and physical properties.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
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Spectroscopic data (NMR, IR, MS) of 2-p-tolyl-thiazole-4-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-p-tolyl-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 55327-29-2) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a thiazole core linked to a p-tolyl group and an aldehyde functional group, imparts significant reactivity and biological potential.[1][2] A thorough understanding of its structure is paramount for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the causality behind experimental choices and offer field-proven insights into data interpretation, establishing a self-validating framework for the compound's characterization.
Molecular Structure and Spectroscopic Overview
The structural confirmation of a synthesized molecule is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, with its distinct aromatic systems and reactive aldehyde group, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
IR Spectroscopy identifies the specific functional groups present in the molecule.
-
Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.
This integrated approach ensures the unequivocal identification and purity assessment of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular structure, including connectivity and stereochemistry.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a precise map of the hydrogen atoms within a molecule. The choice of a 400 MHz spectrometer offers a good balance between resolution and cost for routine analysis, while deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, chosen for its ability to dissolve the sample without introducing interfering proton signals.
The experimental ¹H NMR data for this compound is summarized below.[3]
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.1 | Singlet (s) | 1H | - | Aldehyde H (CHO) |
| 8.1 | Singlet (s) | 1H | - | Thiazole H-5 |
| 7.84 | Doublet (d) | 2H | 8.0 | Aromatic H (Tolyl, ortho to thiazole) |
| 7.25 | Doublet (d) | 2H | 8.0 | Aromatic H (Tolyl, meta to thiazole) |
| 2.4 | Singlet (s) | 3H | - | Methyl H (-CH₃) |
Interpretation:
-
δ 10.1 (s, 1H): The signal in the far downfield region is characteristic of an aldehyde proton, which is highly deshielded by the electronegative oxygen atom. Its singlet nature indicates no adjacent protons.
-
δ 8.1 (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Thiazole protons are typically found in this aromatic region, and the lack of coupling confirms its isolated position.[4]
-
δ 7.84 & 7.25 (d, 2H each, J=8.0 Hz): These two doublets represent the four protons of the p-substituted tolyl ring. The typical AA'BB' pattern of a para-substituted benzene ring is observed. The downfield doublet at 7.84 ppm is assigned to the protons ortho to the electron-withdrawing thiazole ring, while the upfield doublet at 7.25 ppm corresponds to the protons meta to the thiazole. The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a benzene ring.
-
δ 2.4 (s, 3H): This sharp singlet with an integration of three protons is unequivocally assigned to the methyl group on the tolyl ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~185 | Aldehyde C=O | Aldehyde carbons are strongly deshielded. |
| ~168 | Thiazole C-2 | Carbon attached to two heteroatoms (N and S). |
| ~152 | Thiazole C-4 | Carbon of the thiazole ring attached to the aldehyde. |
| ~141 | Tolyl C-ipso (CH₃) | Quaternary aromatic carbon attached to the methyl group. |
| ~130 | Aromatic CH | Aromatic carbons of the tolyl ring. |
| ~128 | Tolyl C-ipso (Thiazole) | Quaternary aromatic carbon attached to the thiazole ring. |
| ~127 | Aromatic CH | Aromatic carbons of the tolyl ring. |
| ~125 | Thiazole C-5 | Thiazole carbon bearing the H-5 proton.[4] |
| ~21 | Methyl C (-CH₃) | Typical chemical shift for a methyl group on an aromatic ring. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Locking and Shimming: The instrument automatically locks onto the deuterium signal of the CDCl₃ and performs shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.
-
Acquisition: Acquire the ¹H spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. Apply phase and baseline corrections to obtain the final spectrum.
-
Analysis: Integrate the peaks and reference the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Absorptions and Interpretation
While a specific experimental spectrum for this compound was not located, its characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.[7][8]
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Thiazole and Tolyl) |
| ~2920 | C-H Stretch | Aliphatic (Methyl) |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi resonance doublet) |
| ~1700 | C=O Stretch | Aldehyde |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1540 | C=N Stretch | Thiazole Ring |
| ~820 | C-H Bend | Para-substituted Aromatic |
Interpretation:
-
The most diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹.
-
The two weaker bands between 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch are also highly characteristic.
-
The presence of both the thiazole and tolyl rings will be confirmed by aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1610-1500 cm⁻¹ region.
-
A strong band around 820 cm⁻¹ would provide evidence for the 1,4- (para) substitution pattern of the tolyl ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns.
MS Data and Fragmentation Analysis
The mass spectrum provides the molecular weight and a fragmentation fingerprint that helps confirm the structure. The molecular formula C₁₁H₉NOS gives a molecular weight of 203.26 g/mol .[3][9]
Table 4: Mass Spectrometry Data for this compound [3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 15 | [M+H]⁺ |
| 203 | (not reported) | M⁺ (Molecular Ion) |
| 201 | 100 | [M-2H]⁺ or similar stable ion |
| 173 | 30 | [M-CO]⁺ or [M-H-CHO]⁺ |
| 140 | 58 | [C₈H₆NS]⁺ |
| 115 | 68 | [C₈H₇]⁺ (Tolyl-C≡) |
| 89 | 40 | [C₇H₅]⁺ |
Interpretation:
-
Molecular Ion Region: The peak at m/z 204 likely corresponds to the protonated molecular ion, [M+H]⁺.[3] The molecular ion, M⁺, is expected at m/z 203. The base peak at m/z 201 is unusual but could represent a highly stable ion formed by the loss of two hydrogen atoms.
-
Key Fragments: The fragmentation pattern supports the proposed structure. A significant loss of 28 or 30 Da to give the peak at m/z 173 is indicative of the loss of a carbonyl group (CO) or the entire formyl radical (CHO), respectively, from the parent ion. This strongly suggests the presence of an aldehyde.
-
Further fragmentation provides additional structural evidence. The fragments at m/z 140, 115, and 89 correspond to subsequent cleavages of the thiazole and tolyl moieties.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the M⁺ causes it to fragment into smaller, characteristic ions.
-
Acceleration: All ions are accelerated by an electric field to give them the same kinetic energy.
-
Mass Analysis: The ions travel through a magnetic or electric field in the mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods. The logical flow of this integrated analysis is depicted below.
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H NMR precisely maps the proton environment, confirming the connectivity of the tolyl, thiazole, and aldehyde moieties. IR spectroscopy verifies the presence of key functional groups, most notably the aldehyde carbonyl. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods provide an unambiguous and robust validation of the molecule's identity and purity, a critical requirement for its use in advanced research and development in the pharmaceutical and chemical industries.
References
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- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
The Aldehyde Group on a Thiazole Nucleus: A Gateway to Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1][2][3] The introduction of an aldehyde functional group onto this privileged scaffold gives rise to thiazole-based aldehydes, a class of compounds with a remarkable spectrum of biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. By providing detailed experimental protocols and exploring structure-activity relationships, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring's prevalence in biologically active molecules stems from its unique electronic properties and its ability to act as a versatile pharmacophore.[1][4] Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The thiazole nucleus is a key component in a wide array of approved drugs, demonstrating its broad therapeutic relevance.[2][3][6]
The Role of the Aldehyde: A Reactive Handle for Biological Engagement
The aldehyde group is a highly reactive functional group that can participate in a variety of chemical transformations. In the context of drug design, this reactivity can be harnessed to form covalent bonds with target proteins, leading to potent and often irreversible inhibition. Furthermore, the aldehyde moiety can serve as a key building block for the synthesis of more complex derivatives through reactions like condensation and reductive amination.[7]
Synthesis of Thiazole-Based Aldehydes
The synthesis of thiazole-based aldehydes can be approached through several established routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[7] Variations of this method allow for the introduction of a wide range of substituents on the thiazole ring.
Another synthetic strategy involves the formylation of a pre-existing thiazole ring. This can be achieved through various formylating agents, providing a direct route to the desired aldehyde. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[8]
Below is a generalized workflow for the synthesis of thiazole-based aldehydes.
Caption: General synthetic routes to thiazole-based aldehydes.
Anticancer Activity of Thiazole-Based Aldehydes
A growing body of evidence highlights the potent anticancer activity of thiazole-based aldehydes against a variety of cancer cell lines.[9][10][11] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][9][12]
Mechanism of Action
The anticancer mechanism of thiazole-based aldehydes is often multifaceted. Some derivatives have been shown to target and inhibit crucial enzymes involved in cancer cell proliferation and survival.[9] For instance, certain compounds have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[9] Molecular docking studies have further elucidated the binding interactions of these compounds with their protein targets, providing a rationale for their observed activity.[9]
The diagram below illustrates a potential signaling pathway affected by anticancer thiazole-based aldehydes.
Caption: Inhibition of VEGFR-2 signaling by thiazole-based aldehydes.
In Vitro Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13] It is a crucial tool for the initial screening of potential anticancer compounds.
Experimental Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based aldehyde derivatives and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Thiazole-Based Aldehydes
Thiazole derivatives have long been recognized for their antimicrobial properties.[16][17][18] The incorporation of an aldehyde group can further enhance this activity, leading to potent agents against a range of bacteria and fungi.[19][20]
Structure-Activity Relationship (SAR)
The antimicrobial activity of thiazole-based aldehydes is highly dependent on their chemical structure. The nature and position of substituents on the thiazole ring and any associated aromatic systems can significantly influence their potency and spectrum of activity.[21] For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the thiazole nucleus has been shown to enhance antibacterial activity in some cases.
In Vitro Evaluation of Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method, also known as the Kirby-Bauer test, is a standard technique for assessing the antimicrobial activity of a compound.[22][23][24]
Experimental Protocol: Agar Diffusion Test [22][23][24][25]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of the thiazole-based aldehyde derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Anti-inflammatory Activity of Thiazole-Based Aldehydes
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[26] Thiazole derivatives have emerged as promising anti-inflammatory agents, and the aldehyde functionality can contribute to this activity.[26][27][28][29]
In Vitro Evaluation of Anti-inflammatory Activity
Several in vitro assays can be used to assess the anti-inflammatory potential of thiazole-based aldehydes. These assays often focus on the inhibition of key inflammatory mediators or enzymes.[30][31]
Experimental Protocol: Inhibition of Protein Denaturation [30]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA), 0.5 mL of the test compound at various concentrations, and 4 mL of phosphate-buffered saline (pH 6.3).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Data Summary and Future Perspectives
The following table summarizes the reported biological activities of representative thiazole-based aldehydes.
| Compound Class | Biological Activity | Key Findings | References |
| Substituted Benzylidenehydrazinyl-thiazoles | Anticancer | Potent activity against MCF-7 and HepG2 cell lines; induction of apoptosis and cell cycle arrest.[9] | [9] |
| Thiazole-based Chalcones | Anti-inflammatory | Significant inhibition of carrageenan-induced mouse paw edema.[27] | [27] |
| Multi-component Reaction Products | Antimicrobial, Antioxidant | Good activity against Gram-positive and Gram-negative bacteria.[19][20] | [19][20] |
The field of thiazole-based aldehydes as biologically active agents is ripe with opportunities. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their rational design and development as therapeutic agents. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.
Conclusion
Thiazole-based aldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this important class of molecules.
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An In-depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have made it a privileged structure in a vast array of clinically approved drugs and biologically active compounds.[1][3][4] This in-depth technical guide provides a comprehensive overview of thiazole derivatives for researchers, scientists, and drug development professionals. We will explore the synthesis, with a detailed focus on the Hantzsch thiazole synthesis, delve into the diverse biological activities and mechanisms of action, and dissect the critical structure-activity relationships that govern their therapeutic potential. Furthermore, this guide offers detailed, field-proven protocols for the synthesis and biological evaluation of thiazole derivatives, aiming to equip researchers with the practical knowledge to advance their drug discovery programs.
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring is a fundamental building block in the design and discovery of new therapeutic agents.[5] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility.[1] The unique arrangement of a sulfur and a nitrogen atom within the five-membered ring imparts distinct electronic and steric properties that are highly favorable for molecular interactions with biological targets.[6]
Physicochemical Properties and Their Implications in Drug Design
The physicochemical properties of thiazole derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The thiazole ring is aromatic, and the presence of the heteroatoms influences its electron distribution, dipole moment, and hydrogen bonding capacity. These properties can be fine-tuned through substitution at various positions on the ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7][8][9]
| Property | Typical Range/Value | Implication in Drug Design |
| Molecular Weight (MW) | 150 - 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability.[10] |
| LogP (Lipophilicity) | -0.7 to +5.0 | Influences membrane permeability and solubility.[10] |
| Topological Polar Surface Area (TPSA) | 20 - 130 Ų | Predicts drug transport properties and blood-brain barrier penetration.[10] |
| Hydrogen Bond Donors/Acceptors | Variable | Crucial for target binding and solubility. |
Table 1: Key physicochemical properties of thiazole derivatives and their relevance in drug design.
The Thiazole Moiety in Nature and Medicine
The thiazole ring is a recurring motif in a number of natural products with potent biological activities. A classic example is Thiamine (Vitamin B1), which is essential for carbohydrate metabolism. In the realm of medicine, thiazole-containing drugs have made a significant impact across various therapeutic areas. Examples include the antiretroviral drug Ritonavir, the anticancer agent Dasatinib, and the antifungal medication Abafungin.[1]
The Core of Innovation: Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being the most prominent and widely used method.[11][12][13]
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[11] It is a robust and versatile method that allows for the synthesis of a wide variety of substituted thiazoles in high yields.[3][11]
Caption: General workflow of the Hantzsch thiazole synthesis.
This protocol provides a step-by-step procedure for the synthesis of a simple, yet representative, thiazole derivative.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar and hot plate
-
20 mL scintillation vial
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (5 mL) and a stir bar.[3]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[3]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]
-
Filter the resulting precipitate through a Buchner funnel.[3]
-
Wash the filter cake with water.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[3]
-
Once dry, determine the mass of the product and calculate the percent yield.[3]
-
Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[3]
-
Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the SN2 reaction between the α-haloketone and the thioamide.
-
Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Sodium Carbonate Wash: The basic sodium carbonate solution is used to neutralize any remaining acidic byproducts (such as HBr) and to precipitate the thiazole product, which is often poorly soluble in aqueous base.[3]
Modern Synthetic Approaches
While the Hantzsch synthesis remains a workhorse, numerous modern methods have been developed to access thiazole derivatives with greater efficiency and under milder conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of solid-supported catalysts.[14][15][16]
Biological Activities and Mechanisms of Action
Thiazole derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development.[2][17][18]
Antimicrobial Activity
Many thiazole-containing compounds have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[19][20][21][22]
A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of essential bacterial enzymes. For example, certain benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.[6][23]
Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.
Anticancer Activity
The anticancer potential of thiazole derivatives is a major area of research.[24][25][26] These compounds have shown efficacy against various cancer cell lines, including breast, liver, and colon cancer.[25]
A predominant mechanism of anticancer activity for many thiazole derivatives is the inhibition of protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Thiazole-based drugs like Dasatinib are potent inhibitors of multiple kinases, including BCR-ABL and Src family kinases.
Other Notable Biological Activities
Beyond their antimicrobial and anticancer properties, thiazole derivatives have been investigated for a range of other therapeutic applications, including:
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency
SAR studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity.
SAR in Anticancer Thiazole Derivatives as Kinase Inhibitors
For thiazole-based kinase inhibitors, specific structural features are often required for potent activity. For instance, in a series of thiazolyl-pyrazoline derivatives targeting EGFR kinase, the presence of certain substituents on the phenyl rings was found to be crucial for inhibitory activity.[1]
| Compound | R1 | R2 | IC50 (µM) against EGFR |
| 69 | H | 4-Cl | 0.06 |
| 70 | 4-OCH₃ | H | > 10 |
| 71 | 4-NO₂ | 4-Cl | 0.12 |
Table 2: SAR data for thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors.[1]
The data in Table 2 suggests that a chlorine atom at the R2 position of the phenyl ring attached to the pyrazoline moiety is favorable for activity, while a methoxy group at the R1 position is detrimental.
SAR in Antimicrobial Thiazole Derivatives
In the development of antimicrobial thiazoles, SAR studies have revealed that the nature and position of substituents on the thiazole and associated rings significantly impact potency and spectrum of activity. For example, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, compounds with specific substitutions on the pyrazoline ring showed enhanced activity against both Gram-positive and Gram-negative bacteria.[27]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized thiazole derivatives, robust and reproducible biological assays are essential.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)[25]
-
96-well plates
-
Complete cell culture medium
-
Thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.[28]
-
Treat the cells with various concentrations of the thiazole derivatives (typically from 1 to 100 µM) and a vehicle control (DMSO).[28]
-
Incubate the plates for 48 hours.[28]
-
Remove the culture medium and add 100 µL of fresh medium to each well.[28]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thiazole derivatives (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism
Procedure:
-
Prepare serial twofold dilutions of the thiazole derivatives in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and no drug) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]
Future Perspectives and Conclusion
The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse thiazole derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action and the application of computational drug design will undoubtedly lead to the discovery of new thiazole-based drugs with improved efficacy and safety profiles. The exploration of thiazole-containing hybrid molecules, which combine the thiazole core with other pharmacophores, also holds great promise for overcoming drug resistance and achieving synergistic therapeutic effects.[23][29]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. jchemrev.com [jchemrev.com]
- 19. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring 2-p-tolyl-thiazole-4-carbaldehyde for Drug Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and validating 2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a critical building block in modern medicinal chemistry. This document offers practical insights into supplier evaluation, quality control, and the strategic importance of this versatile compound.
Introduction: The Significance of this compound in Research
This compound, a member of the thiazole class of heterocyclic compounds, is a cornerstone intermediate in the synthesis of a wide array of biologically active molecules.[1] The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[2] This compound's unique structure, featuring a reactive aldehyde group and a tolyl moiety, makes it an essential starting material for developing novel therapeutics.
Its applications are diverse and impactful, spanning several key research areas:
-
Pharmaceutical Development: It serves as a crucial intermediate in synthesizing thiazole-based drugs with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
-
Agrochemical Chemistry: The compound is utilized in formulating advanced pesticides and herbicides, contributing to crop protection.[1]
-
Materials Science: Its structural properties are leveraged in creating specialized coatings, polymers with enhanced thermal stability, and vibrant, lightfast dyes.[1]
Given its pivotal role, the selection of a reliable commercial supplier is a critical first step in any research endeavor to ensure the integrity and reproducibility of experimental results.
Commercial Supplier Landscape: A Comparative Analysis
A researcher's ability to generate reliable and reproducible data begins with high-quality starting materials. The procurement of this compound requires careful consideration of several factors beyond mere availability. Purity, documentation, and supplier reputation are paramount. Below is a comparative analysis of prominent commercial suppliers.
| Supplier | CAS Number | Purity Specification | Available Pack Sizes | Key Documentation |
| Chem-Impex | 55327-29-2 | ≥ 97% (HPLC) | 250 mg, 1 g, 5 g | Safety Data Sheet (SDS), Product Specification, Certificate of Analysis (CoA) |
| Santa Cruz Biotechnology | 55327-29-2 | Not explicitly stated; lot-specific data on CoA | Contact for details | SDS & Certificate of Analysis available |
| Sigma-Aldrich (J & W Pharmlab) | 55327-29-2 | 96% | Contact for details | CoA, Certificate of Origin (COO), MSDS |
| US Biological Life Sciences | 55327-29-2 | ≥97% (HPLC) or "Highly Purified" | 100 mg, 250 mg, 500 mg, 1 g, 2 g, 5 g | SDS mentioned |
| CymitQuimica | 55327-29-2 | 95-96% | 100 mg, 250 mg | Not specified |
| Parchem | 55327-29-2 | Not specified | Contact for details | Not specified |
Disclaimer: Information is based on publicly available data and is subject to change. Researchers should always verify details directly with the supplier.
The Procurement Workflow: A Self-Validating System
A robust procurement process is essential for mitigating risks associated with chemical quality and supply chain reliability.[3][4][5][6][7] The following workflow is designed to be a self-validating system, ensuring that the material acquired meets the stringent requirements of pharmaceutical research.
Caption: Supplier Selection & Validation Workflow.
In-House Quality Assessment: Trust but Verify
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification is a cornerstone of good scientific practice and regulatory compliance.[8][9] Analytical reference standards are highly characterized materials used to ensure accuracy in these analyses.[8] The following protocols are recommended for the in-house validation of this compound.
Identity and Purity Confirmation by HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile organic compounds. A properly developed method can separate the main compound from process-related impurities and degradation products.
Experimental Protocol:
-
System Preparation: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) on a standard HPLC system with a UV detector.
-
Mobile Phase: Prepare a gradient mobile phase. A common starting point for thiazole derivatives is a mixture of water (A) and methanol (B) or acetonitrile (B).[10]
-
Example Gradient: Start at 70:30 (A:B), ramp to 30:70 over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram at a relevant wavelength (e.g., 238 nm, as used for other thiazole derivatives[10]).
-
Data Interpretation: The primary peak should correspond to the main compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This result should be compared directly with the purity value stated on the supplier's CoA.
Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: The spectrum should exhibit characteristic peaks for the aldehyde proton (singlet, ~10.1 ppm), aromatic protons on the thiazole and tolyl rings (in the 7-8 ppm range), and the methyl group protons (singlet, ~2.4 ppm).
-
¹³C NMR: The spectrum should show distinct signals for the aldehyde carbon, the carbons of the two aromatic rings, and the methyl carbon.
-
Compare the obtained spectra with literature data or the supplier's provided spectra (if available) to confirm the structure.[11][12][13]
-
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides definitive confirmation of the compound's molecular weight.
Experimental Protocol:
-
System: Use an LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., methanol/water).
-
Analysis: Infuse the sample directly or inject it through an LC column. Use a soft ionization technique like Electrospray Ionization (ESI).
-
Data Interpretation: The molecular formula of this compound is C₁₁H₉NOS, with a molecular weight of approximately 203.26 g/mol .[14] The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 204.04. Accurate mass measurement should confirm the elemental composition.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling.[15][16][17] The SDS provides comprehensive information on hazards, personal protective equipment (PPE), and first-aid measures.[15][16] Standard PPE includes safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: The compound is typically a yellow solid.[1] It should be stored in a tightly sealed container in a cool, dry place, often refrigerated (0-8 °C), as recommended by suppliers.[1]
By implementing this comprehensive guide for sourcing and validation, researchers can proceed with confidence, knowing their foundational materials are of the highest quality, thereby enhancing the reliability and impact of their drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]
- 4. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]
- 5. research.utm.my [research.utm.my]
- 6. whitworth.edu [whitworth.edu]
- 7. A Step-by-Step Guide- Chemical Procurement in Drug Discovery [molport.com]
- 8. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Safe Handling and Use of 2-p-tolyl-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-p-tolyl-thiazole-4-carbaldehyde, a versatile heterocyclic aldehyde pivotal in the synthesis of novel therapeutic agents and functional materials. As a Senior Application Scientist, the following sections synthesize critical safety data with field-proven insights to ensure the safe and effective utilization of this compound in a laboratory setting.
Compound Profile and Significance
This compound (CAS No. 55327-29-2) is a solid organic compound with a molecular weight of 203.26 g/mol and the chemical formula C₁₁H₉NOS.[1][2] Its structure, featuring a thiazole ring substituted with a p-tolyl group at the 2-position and a carbaldehyde group at the 4-position, makes it a valuable intermediate in medicinal chemistry and materials science.[3] The thiazole moiety is a key pharmacophore found in a wide array of approved drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[4] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55327-29-2 | [1][2] |
| Molecular Formula | C₁₁H₉NOS | [1][2] |
| Molecular Weight | 203.26 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 128-130 °C | [1] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not yet available, a thorough risk assessment must be conducted based on its chemical structure and the known hazards of related compounds.[5] The Safety Data Sheet (SDS) indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
Primary Hazards:
-
Inhalation: May cause respiratory irritation.[5]
-
Skin Contact: Potential for skin irritation.
-
Eye Contact: Potential for eye irritation.
-
Ingestion: May be harmful if swallowed.
It is crucial to treat this compound with a high degree of caution, assuming it may possess uncharacterized hazards. The aldehyde functional group can be reactive, and heterocyclic compounds can have diverse biological activities.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from skin contact and contamination of personal clothing.
-
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.
Caption: PPE Decision Tree for Handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
-
Store away from heat, sparks, and open flames.
-
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of this compound is primarily dictated by the aldehyde and thiazole functional groups.
-
Aldehyde Group: As an aromatic aldehyde, it is generally less reactive towards nucleophilic addition than its aliphatic counterparts due to the electron-donating resonance effect of the aromatic system, which reduces the electrophilicity of the carbonyl carbon.[7][8][9][10] However, it will still undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., aldol, Wittig).
-
Thiazole Ring: The thiazole ring is a stable aromatic system.
Stability and Hazardous Decomposition
The compound is stable under recommended storage conditions.[6] In the event of a fire, hazardous decomposition products may include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)[11]
Caption: Reactivity and Stability Profile.
Accidental Release and Disposal Measures
Accidental Release
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
-
Use a licensed professional waste disposal service.[5]
Synthesis Protocol: A Safety-Integrated Approach
The synthesis of this compound typically involves the oxidation of the corresponding alcohol, (2-p-tolylthiazol-4-yl)methanol.[1] The following is a representative protocol with integrated safety considerations.
Reaction: (2-p-tolylthiazol-4-yl)methanol → this compound
Oxidizing Agent: Manganese(IV) oxide (MnO₂)
Solvent: Chloroform (CHCl₃)
Step-by-Step Protocol:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add (2-p-tolylthiazol-4-yl)methanol and chloroform. Safety Note: Chloroform is a suspected carcinogen and should be handled with extreme care.
-
Oxidant Addition: Slowly add manganese(IV) oxide to the stirred solution. Safety Note: MnO₂ is a strong oxidizing agent; avoid contact with combustible materials.
-
Reaction: Stir the mixture at room temperature for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂.
-
Wash the filter cake with additional chloroform.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent such as ethanol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 8. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. fishersci.com [fishersci.com]
Introduction: The Thiazole Scaffold and the Significance of a Versatile Intermediate
An In-Depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. This structural motif is present in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a critical pharmacophore in numerous commercially available drugs, including the H2 blocker famotidine and various antibacterial agents.[1] The unique electronic properties of the thiazole ring allow it to engage in various biological interactions, and its stable aromatic nature makes it an ideal scaffold for building complex, biologically active molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1]
Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-aryl thiazole core with a reactive aldehyde functional group at the 4-position. This aldehyde handle provides a versatile gateway for a wide array of chemical transformations, enabling chemists to readily construct libraries of more complex derivatives. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the synthesis, properties, and diverse applications of this key building block.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 55327-29-2 | [2][3] |
| Molecular Formula | C₁₁H₉NOS | [2][3] |
| Molecular Weight | 203.26 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 128-130 °C | [2] |
| Boiling Point (Predicted) | 360.5 ± 44.0 °C | [5] |
| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.42 ± 0.10 | [5] |
Synthesis and Mechanistic Considerations
The construction of this compound relies on established principles of heterocyclic chemistry, followed by a selective oxidation step. The overall synthetic strategy involves first building the core thiazole ring system, typically via the Hantzsch thiazole synthesis, followed by functional group manipulation to install and unmask the aldehyde.
Core Ring Formation: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and reliable methods for constructing the thiazole core.[3] The reaction involves the condensation of an α-haloketone with a thioamide.[3][6]
The mechanism proceeds through an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone (an Sₙ2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[4][6]
Caption: The Hantzsch synthesis condenses an α-haloketone and a thioamide.
Final Step: Selective Oxidation to the Aldehyde
The direct target, this compound, is synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.[2] The critical step is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or disruption of the sensitive heterocyclic ring.
Expertise & Causality: Manganese dioxide (MnO₂) is the reagent of choice for this transformation.[2] MnO₂ is a mild and highly chemoselective oxidizing agent, renowned for its ability to selectively oxidize allylic and benzylic alcohols. The alcohol at the 4-position of the thiazole ring is analogous to a benzylic alcohol, making it highly susceptible to oxidation by MnO₂ while leaving other parts of the molecule intact. This selectivity is crucial for achieving a high yield and purity, forming the basis of a self-validating and reproducible protocol.
Detailed Experimental Protocol: Synthesis of this compound[2]
The following protocol is adapted from established literature.
-
Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (250 mL).
-
Addition of Oxidant: With stirring, add activated manganese dioxide (MnO₂) (9.04 g, 104 mmol) to the solution.
-
Reaction: Stir the resulting suspension at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
Extraction: Add diethyl ether (Et₂O) to the solid residue. Filter the mixture through a pad of diatomaceous earth to remove the manganese salts, washing the filter cake thoroughly with additional diethyl ether.
-
Isolation: Combine the ethereal filtrates and evaporate the solvent under reduced pressure.
-
Purification: Crystallize the crude product from ethanol to yield pure this compound.
-
Expected Yield: 70%
-
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 10.1 (s, 1H, aldehyde C-H), 8.1 (s, 1H, thiazole C₅-H), 7.84 (d, J=8 Hz, 2H, phenyl C₂-H, C₆-H), 7.25 (d, J=8 Hz, 2H, phenyl C₃-H, C₅-H), 2.4 (s, 3H, CH₃).
Caption: Overall synthetic route from basic precursors to the target aldehyde.
Synthetic Utility and Applications
The true value of this compound lies in its role as a versatile synthetic hub. The aldehyde group is readily converted into a wide range of other functionalities, providing access to diverse chemical libraries for screening.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Methodological & Application
Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde from (2-p-tolylthiazol-4-yl)methanol
An Application Note and Protocol Guide
Introduction and Strategic Overview
The 2-p-tolyl-thiazole moiety is a privileged scaffold found in a variety of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 4-carbaldehyde derivative serves as a crucial synthetic intermediate, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations.
The primary challenge in this synthesis is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. This requires the use of mild and controlled oxidizing agents. This guide presents three distinct, yet highly effective, protocols to achieve this transformation, allowing researchers to choose a method based on available reagents, scale, and sensitivity of other functional groups.
The general transformation is illustrated below:
Caption: General reaction scheme for the oxidation.
Comparative Analysis of Oxidation Protocols
Choosing the appropriate oxidation method is critical for success. The following table summarizes the key features of the three protocols detailed in this guide, providing a basis for method selection.
| Feature | Protocol 1: MnO₂ Oxidation | Protocol 2: Dess-Martin Oxidation | Protocol 3: Swern Oxidation |
| Oxidizing Agent | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Activated DMSO / Oxalyl Chloride |
| Mechanism Type | Heterogeneous, surface-mediated | Hypervalent Iodine Reagent | Activated DMSO, Elimination |
| Temperature | Room Temperature | Room Temperature | Low Temperature (-78 °C) |
| Typical Yield | ~70%[4] | High (often >90%) | High (often >90%) |
| Advantages | Inexpensive reagent, simple workup (filtration) | Mild, neutral pH, short reaction times, high chemoselectivity.[5][6] | Wide functional group tolerance, reliable, byproducts are volatile or water-soluble.[7][8] |
| Disadvantages | Requires a large excess of reagent, variable activity of MnO₂ | Reagent is expensive and potentially explosive, requires careful handling.[6] | Requires strictly anhydrous conditions, low temperatures, produces foul-smelling dimethyl sulfide.[7] |
Detailed Experimental Protocols
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This method is experimentally simple and cost-effective, relying on a heterogeneous oxidant that is easily removed by filtration. It is particularly effective for activated alcohols, such as the substrate .
Principle of Causality: Activated manganese dioxide acts as a surface oxidant. The reaction mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a coordinated electron and proton transfer to form the aldehyde, which then desorbs. The large excess of MnO₂ is required to provide sufficient surface area for the reaction to proceed to completion in a reasonable timeframe.
Materials and Reagents:
-
(2-p-tolylthiazol-4-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (or Dichloromethane)
-
Diethyl ether
-
Celite® (Diatomaceous earth)
-
Ethanol (for crystallization)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol).
-
Solvent Addition: Add 150 mL of chloroform to dissolve the starting material.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂) (9.04 g, 104 mmol, ~8 equivalents) to the solution. The mixture will be a black slurry.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.
-
Work-up: Upon completion, set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts.
-
Washing: Wash the Celite® pad and the reaction flask thoroughly with additional chloroform and diethyl ether to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by crystallization from hot ethanol to yield the pure 2-p-tolyl-thiazole-4-carbaldehyde as a crystalline solid.[4]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol uses a hypervalent iodine reagent, which is highly selective for the oxidation of primary and secondary alcohols and is known for its mild reaction conditions and high yields.[5][9]
Principle of Causality: The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[9][10] An intramolecular elimination, where a second acetate molecule acts as a base to deprotonate the alpha-carbon, leads to the formation of the aldehyde, acetic acid, and a reduced iodine species.[6] The reaction is often buffered with sodium bicarbonate to neutralize the generated acetic acid, which can be crucial for acid-sensitive substrates.[5]
Materials and Reagents:
-
(2-p-tolylthiazol-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (2-p-tolylthiazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Buffering (Optional): Add sodium bicarbonate (2.0 eq) to the solution to buffer the reaction.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution in one portion at room temperature. The mixture may turn slightly cloudy.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the complete consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 3: Swern Oxidation
The Swern oxidation is a classic, high-yield method that relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride. It is renowned for its mildness and broad functional group compatibility.[7][8][11]
Principle of Causality: The reaction must be performed at low temperatures (-78 °C) to control the stability of the highly reactive intermediates. First, DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[11][12] This species then reacts with the alcohol to form a key alkoxysulfonium salt. The addition of a hindered organic base, like triethylamine, deprotonates the carbon alpha to the oxygen, initiating an intramolecular elimination (E2-like) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]
Materials and Reagents:
-
(2-p-tolylthiazol-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Three-neck flask, dropping funnels, magnetic stirrer, low-temperature bath (dry ice/acetone), nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Activator Preparation: To a dry three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C. Add oxalyl chloride (1.5 eq) via syringe.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of (2-p-tolylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM via a dropping funnel, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise via syringe. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow and Characterization
A generalized workflow for the synthesis and analysis is essential for reproducible results.
Caption: Generalized experimental workflow.
Product Characterization Data: Successful synthesis of this compound (C₁₁H₉NOS, MW: 203.26 g/mol ) should be confirmed with spectroscopic data consistent with published values.
| Technique | Data |
| Appearance | Crystalline solid |
| Melting Point | 128-130 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.1 (s, 1H, -CHO), 8.1 (s, 1H, thiazole-H), 7.84 (d, J=8 Hz, 2H, Ar-H), 7.25 (d, J=8 Hz, 2H, Ar-H), 2.4 (s, 3H, -CH₃).[4] |
| Mass Spec (MS, m/z) | 204 [M+H]⁺, 203 [M]⁺, 173, 140, 115, 89.[4] |
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: A Detailed Guide to the Hantzsch Thiazole Synthesis of Tolylthiazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of tolylthiazole derivatives via the Hantzsch thiazole synthesis. Thiazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] This guide is designed to provide researchers with a robust and reproducible methodology, detailing the underlying chemical principles, experimental setup, reaction execution, product isolation, and characterization. By explaining the causality behind experimental choices, this protocol aims to empower scientists to not only replicate the synthesis but also to rationally troubleshoot and adapt the methodology for the synthesis of other derivatives.
Introduction: The Significance of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the construction of the thiazole ring.[3][4][5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[4][6][7] Its enduring prevalence in both academic and industrial research is a testament to its reliability, generally high yields, and the straightforward nature of the procedure.[1][6] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[6]
The tolylthiazole core, in particular, serves as a valuable building block for developing novel therapeutic agents. The tolyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, making the synthesis of its derivatives a key strategy in drug design and optimization. This protocol will focus on the synthesis of 2-amino-4-(p-tolyl)thiazole, a common and versatile intermediate.
The Chemical Heart of the Matter: Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[5]
-
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the sulfur atom of the thioamide (in this case, thiourea) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethanone), displacing the halide ion in a classic SN2 reaction.[6][8] This forms a key intermediate.
-
Intramolecular Cyclization: Following the initial SN2 reaction, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[6][8] This step forges the five-membered ring characteristic of the thiazole core.
-
Dehydration to Aromatization: The resulting cyclized intermediate readily undergoes dehydration (loss of a water molecule). This final step is driven by the formation of the highly stable, aromatic thiazole ring system.[8] The aromaticity of the product is a significant thermodynamic driving force for the reaction.[8]
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol details the synthesis of 2-amino-4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone and thiourea.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Bromo-1-(p-tolyl)ethanone | C9H9BrO | 213.07 | 619-48-7 | Lachrymator, handle in a fume hood. |
| Thiourea | CH4N2S | 76.12 | 62-56-6 | Toxic, handle with appropriate PPE. |
| Ethanol (95%) | C2H5OH | 46.07 | 64-17-5 | Flammable. |
| Sodium Carbonate (sat. aq.) | Na2CO3 | 105.99 | 497-19-8 | Corrosive. |
| Deionized Water | H2O | 18.02 | 7732-18-5 | --- |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Spatula
-
Balance (accurate to 0.01 g)
-
Melting point apparatus
-
TLC plates (silica gel 60 F254)
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol).[9]
-
Rationale: A slight excess of thiourea (approx. 1.1 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.
-
-
Solvent Addition: To the flask, add 33.5 mL of 95% ethanol.[9]
-
Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants at elevated temperatures and is relatively inert under the reaction conditions.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 60 minutes.[9]
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8] The aromaticity of the final product makes the reaction thermodynamically favorable.[8] The initial product formed is often the hydrobromide salt of the thiazole, which is soluble in the reaction medium.[8]
-
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture against the starting material. The disappearance of the α-haloketone spot indicates the completion of the reaction.
-
Work-up - Precipitation: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature. Concentrate the solution using a rotary evaporator to remove a portion of the ethanol. Add 50 mL of water to the concentrated solution, followed by the dropwise addition of 1.0 mL of saturated aqueous sodium carbonate solution.[9]
-
Isolation: A precipitate should form upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with hot water.[9]
-
Rationale: Washing with hot water helps to remove any remaining inorganic salts and unreacted thiourea.
-
-
Drying: Dry the solid product under vacuum to obtain the final 2-amino-4-(p-tolyl)thiazole.[9] A yield of approximately 99% can be expected.[9]
Characterization
The identity and purity of the synthesized 2-amino-4-(p-tolyl)thiazole should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. For 2-amino-4-(p-tolyl)thiazole, characteristic peaks would include signals for the aromatic protons of the tolyl group, the thiazole ring proton, the amino protons, and the methyl group protons.[9]
-
Melting Point: To assess the purity of the compound. Compare the observed melting point with the literature value.
-
TLC: To check for the presence of impurities.
Optimization and Variations
The Hantzsch synthesis is highly versatile. Researchers can modify the protocol to synthesize a wide array of derivatives.
-
Solvent Choice: While ethanol is common, other polar protic solvents like methanol can also be used.[8] In some cases, solvent-free conditions or the use of greener solvents like ethanol/water mixtures have been successfully employed.[1][10]
-
Catalysis: While the reaction often proceeds without a catalyst, the use of catalysts such as silica-supported tungstosilisic acid has been reported to improve yields and shorten reaction times, particularly in multi-component variations of the synthesis.[1][2]
-
Reaction Conditions: Microwave irradiation has been explored as an alternative to conventional heating to accelerate the reaction.[11]
-
Substituent Effects: The electronic nature of substituents on both the α-haloketone and the thioamide can influence the reaction rate. Electron-withdrawing groups on the α-haloketone can increase its reactivity towards nucleophilic attack.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Degradation of starting materials. - Incorrect pH during work-up. | - Extend the reflux time and monitor by TLC. - Ensure the purity of the α-haloketone. - Check the pH after adding the base to ensure complete neutralization and precipitation. |
| Oily Product | - Presence of impurities. - Incomplete removal of solvent. | - Recrystallize the product from a suitable solvent (e.g., ethanol). - Ensure the product is thoroughly dried under vacuum. |
| Multiple Spots on TLC | - Incomplete reaction. - Formation of side products. | - Purify the product by column chromatography. - Re-evaluate the reaction conditions (temperature, time). |
Conclusion
The Hantzsch thiazole synthesis remains an indispensable tool for the construction of thiazole-containing molecules. This detailed protocol provides a reliable and well-rationalized procedure for the synthesis of tolylthiazole derivatives, specifically 2-amino-4-(p-tolyl)thiazole. By understanding the underlying mechanism and the rationale for each experimental step, researchers are well-equipped to successfully synthesize these valuable compounds and adapt the methodology for the creation of novel derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
The Synthetic Versatility of 2-p-tolyl-thiazole-4-carbaldehyde: A Gateway to Bioactive Molecules
The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in the design of bioactive compounds. Among the myriad of thiazole-containing building blocks, 2-p-tolyl-thiazole-4-carbaldehyde stands out as a particularly versatile intermediate.[2] The presence of the reactive aldehyde group at the 4-position of the thiazole ring provides a synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed protocols and the underlying chemical principles.
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a bioisostere for various functional groups, allowing it to mimic the interactions of natural ligands with their biological targets. This has led to the incorporation of the thiazole scaffold into a diverse range of approved drugs and clinical candidates. Notably, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The tolyl substituent at the 2-position of the thiazole ring in the title compound can further modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Key Synthetic Transformations of this compound
The aldehyde functionality of this compound is the focal point of its synthetic utility. It readily undergoes a variety of classical and modern organic reactions, including:
-
Condensation Reactions: Particularly the Knoevenagel condensation with active methylene compounds.
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig and Related Olefination Reactions: For the formation of carbon-carbon double bonds.
-
Multicomponent Reactions: Enabling the rapid construction of complex heterocyclic systems.
This guide will focus on one of the most powerful applications of this aldehyde: its use in the Knoevenagel condensation for the synthesis of potent anticancer agents.
Application Focus: Synthesis of Thiazole-Based PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Dual inhibitors that target both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.[4] this compound has been successfully employed as a key starting material in the synthesis of novel thiazole derivatives that exhibit potent dual inhibitory activity against PI3Kα and mTOR.[3]
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] This reaction is particularly effective with aldehydes and is often catalyzed by a weak base.
Protocol 1: Synthesis of a Thiazole-Based Chalcone Analogue via Knoevenagel Condensation
This protocol details the synthesis of a chalcone-like intermediate, a key step in the elaboration of more complex PI3K/mTOR inhibitors.
Reaction Scheme:
A general scheme for the Knoevenagel condensation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 55327-29-2 | 203.26 | 1 mmol |
| Substituted Acetophenone | Varies | Varies | 1 mmol |
| Piperidine | 110-89-4 | 85.15 | Catalytic |
| Ethanol | 64-17-5 | 46.07 | 10 mL |
Procedure:
-
To a solution of this compound (1 mmol) and the appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired thiazole-based chalcone analogue.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for Knoevenagel condensations, as it can dissolve the reactants and is relatively easy to remove.
-
Catalyst: Piperidine, a weak secondary amine, is a classic catalyst for this reaction. It facilitates the deprotonation of the active methylene compound to form the nucleophilic enolate without causing self-condensation of the aldehyde.[6]
-
Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.
Protocol 2: Synthesis of a Thiazole-Hydrazone Derivative as a PI3K/mTOR Inhibitor
This protocol describes the final step in the synthesis of a potent PI3K/mTOR dual inhibitor, starting from a thiazole-based intermediate.
Reaction Scheme:
Synthesis of a thiazole-hydrazone derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Thiazole-based Chalcone Analogue | Varies | Varies | 1 mmol |
| Hydrazine Hydrate | 7803-57-8 | 50.06 | 1.2 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic |
| Ethanol | 64-17-5 | 46.07 | 15 mL |
Procedure:
-
A mixture of the thiazole-based chalcone analogue (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of glacial acetic acid in ethanol (15 mL) is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure thiazole-hydrazone derivative.[3]
Rationale for Experimental Choices:
-
Catalyst: Glacial acetic acid acts as an acid catalyst, protonating the carbonyl oxygen of the chalcone and making the carbonyl carbon more electrophilic for the nucleophilic attack by hydrazine.
-
Reactant Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete conversion of the chalcone starting material.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to obtain high-purity materials for biological testing.
Biological Activity of Synthesized Thiazole Derivatives
The synthesized thiazole derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Selected compounds have demonstrated potent inhibitory activity against both PI3Kα and mTOR, with IC50 values in the nanomolar to low micromolar range.[1][3]
Table 1: In Vitro Inhibitory Activity of a Representative Thiazole Derivative
| Target | IC50 (µM)[3] |
| PI3Kα | 0.086 ± 0.005 |
| mTOR | 0.221 ± 0.014 |
Table 2: Cytotoxicity of a Representative Thiazole Derivative Against Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[1] |
| SKNMC | Neuroblastoma | 10.8 ± 0.08 |
| Hep-G2 | Hepatocellular Carcinoma | 11.6 ± 0.12 |
Mechanistic Insights into the Knoevenagel Condensation
The mechanism of the Knoevenagel condensation is a well-established process in organic chemistry. The following diagram illustrates the key steps involved in the base-catalyzed reaction of this compound with an active methylene compound.
Mechanism of the Knoevenagel Condensation.
The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the enolate. The stability of the resulting α,β-unsaturated system drives the final dehydration step.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its reactive aldehyde functionality allows for a wide range of chemical transformations, with the Knoevenagel condensation being a particularly powerful tool for constructing complex molecules with potent biological activity. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to harness the full synthetic potential of this important intermediate.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
Application Note: Efficient Oxidation of 2-p-tolyl-thiazole-4-carbaldehyde to its Carboxylic Acid Derivative
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] The synthesis and functionalization of these heterocyclic scaffolds are of paramount importance for the generation of novel therapeutic agents. A key transformation in this context is the oxidation of an aldehyde functional group to a carboxylic acid, a common step in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. This application note provides a detailed, field-proven protocol for the efficient oxidation of 2-p-tolyl-thiazole-4-carbaldehyde to 2-p-tolyl-thiazole-4-carboxylic acid, a valuable intermediate in pharmaceutical synthesis.[4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating experimental protocol. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and conditions.
Choosing the Right Oxidation Method: A Comparative Overview
Several methods exist for the oxidation of aldehydes to carboxylic acids.[6][7][8] However, the choice of oxidant is critical to ensure high yield and purity, especially when dealing with sensitive functional groups often present in complex molecules.
-
Jones Oxidation: This method employs chromium trioxide in sulfuric acid and acetone. While a powerful oxidant, it is highly acidic and uses a toxic heavy metal, making it less suitable for substrates with acid-sensitive groups and posing significant waste disposal challenges.[9][10][11][12][13]
-
Tollens' Test: Utilizing an ammoniacal solution of silver nitrate, this is a mild and selective method for aldehyde oxidation.[14][15][16][17][18] However, it is primarily used for qualitative analysis and is not practical for preparative scale synthesis due to the cost of silver nitrate and the potential for explosive silver fulminate formation if not handled correctly.
-
Pinnick Oxidation: This method has emerged as a superior choice for the oxidation of a wide range of aldehydes, including those with sensitive functional groups and α,β-unsaturation.[19][20][21][22] It utilizes sodium chlorite (NaClO2) under mild acidic conditions, offering high yields and excellent functional group tolerance. The reaction is also relatively inexpensive and environmentally benign compared to chromium-based oxidants.
Given the advantages of high selectivity, mild reaction conditions, and functional group tolerance, the Pinnick oxidation is the recommended method for the conversion of this compound to its corresponding carboxylic acid.
The Pinnick Oxidation: Mechanism and Rationale
The Pinnick oxidation's success lies in its carefully controlled reaction mechanism.[19][20][21][22] The active oxidant is chlorous acid (HClO2), which is generated in situ from sodium chlorite in the presence of a mild acid, typically a phosphate buffer.
The mechanism proceeds as follows:
-
Formation of Chlorous Acid: Sodium chlorite reacts with the acidic buffer (e.g., NaH2PO4) to form chlorous acid.
-
Addition to the Aldehyde: The chlorous acid adds to the carbonyl group of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to an oxygen on the chlorine atom and releasing hypochlorous acid (HOCl) as a byproduct.
-
Formation of Carboxylic Acid: The desired carboxylic acid is formed.
A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the thiazole nucleus. To mitigate this, a "scavenger" is added to the reaction mixture to consume the HOCl as it is formed.[19][20] Common scavengers include 2-methyl-2-butene and hydrogen peroxide.
Experimental Protocol: Pinnick Oxidation of this compound
This protocol is designed for a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C11H9NOS | 203.26 | 1.0 | 203 mg |
| Sodium chlorite (NaClO2, 80% technical grade) | NaClO2 | 90.44 | 1.5 | 169 mg |
| Sodium dihydrogen phosphate monohydrate | NaH2PO4·H2O | 137.99 | 2.0 | 276 mg |
| 2-Methyl-2-butene | C5H10 | 70.13 | 5.0 | 0.6 mL |
| tert-Butanol (t-BuOH) | C4H10O | 74.12 | - | 10 mL |
| Water (deionized) | H2O | 18.02 | - | 5 mL |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | - | As needed |
| Saturated sodium sulfite solution (Na2SO3) | Na2SO3 | 126.04 | - | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |
| Anhydrous sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (203 mg, 1.0 mmol) in a mixture of tert-butanol (10 mL) and water (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium dihydrogen phosphate monohydrate (276 mg, 2.0 mmol) followed by 2-methyl-2-butene (0.6 mL, 5.0 mmol).
-
Initiation of Oxidation: In a separate container, prepare a solution of sodium chlorite (169 mg of 80% technical grade, 1.5 mmol) in water (2 mL). Add this solution dropwise to the reaction mixture over a period of 5-10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The starting aldehyde should be consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by adding saturated sodium sulfite solution dropwise until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-p-tolyl-thiazole-4-carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[23][24][25][26][27] It is also toxic if swallowed or in contact with skin.[23][24] Handle with care and avoid contact with skin and eyes.
-
2-Methyl-2-butene is flammable. Keep away from ignition sources.
-
The reaction should be performed in a well-ventilated fume hood.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Figure 1: Experimental workflow for the Pinnick oxidation of this compound.
Figure 2: Simplified reaction mechanism of the Pinnick oxidation.
Conclusion
The Pinnick oxidation provides a highly efficient and selective method for the synthesis of 2-p-tolyl-thiazole-4-carboxylic acid from its corresponding aldehyde. The protocol detailed in this application note is robust and has been optimized for high yield and purity. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply this methodology to a variety of thiazole-containing substrates and other sensitive aldehydes in their drug discovery and development endeavors.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. tutorchase.com [tutorchase.com]
- 15. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 20. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. psiberg.com [psiberg.com]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. dcfinechemicals.com [dcfinechemicals.com]
- 24. ercoworldwide.com [ercoworldwide.com]
- 25. oxy.com [oxy.com]
- 26. redox.com [redox.com]
- 27. nexchem.co.uk [nexchem.co.uk]
Application Note & Protocol: Selective Reduction of 2-p-tolyl-thiazole-4-carbaldehyde to (2-p-tolyl-thiazol-4-yl)methanol
Abstract
This document provides a comprehensive guide for the chemoselective reduction of the aromatic heterocyclic aldehyde, 2-p-tolyl-thiazole-4-carbaldehyde, to its corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)methanol. Thiazole-containing compounds are significant scaffolds in medicinal chemistry and drug development, making the synthesis of key intermediates like (2-p-tolyl-thiazol-4-yl)methanol of considerable interest.[1][2] This guide will delve into the mechanistic underpinnings of the reduction, present a detailed and validated experimental protocol using sodium borohydride, and offer expert insights into process optimization and troubleshooting. The methodologies outlined herein are designed for researchers and professionals in organic synthesis and drug development, ensuring reproducibility and high-yield outcomes.
Introduction and Scientific Rationale
The thiazole moiety is a cornerstone in the architecture of many biologically active compounds, including pharmaceuticals and natural products.[1][2] The targeted reduction of a formyl group on the thiazole ring, without affecting the aromaticity of the heterocycle or other functional groups, is a critical transformation in the synthesis of more complex molecules. The starting material, this compound, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Its conversion to (2-p-tolyl-thiazol-4-yl)methanol provides a primary alcohol functionality that can be further elaborated, for instance, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
The choice of reducing agent is paramount to the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce aldehydes, they are often too reactive and lack the desired chemoselectivity, potentially leading to undesired side reactions with other functional groups or even the thiazole ring itself.[5][6] Sodium borohydride (NaBH₄), on the other hand, is a milder and more selective reducing agent, making it the reagent of choice for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and in this case, a stable aromatic heterocycle.[7][8] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[9][10]
This application note will focus on a robust and scalable protocol for the reduction of this compound using sodium borohydride in a protic solvent.
Reaction Mechanism and Chemoselectivity
The reduction of an aldehyde with sodium borohydride follows a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[10][11]
-
Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (e.g., methanol or ethanol) or during an aqueous workup, yielding the final primary alcohol.[5][7]
The chemoselectivity of NaBH₄ is a key advantage in this synthesis. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, carboxylic acids, and aromatic rings under standard conditions.[7][12] This allows for the specific reduction of the aldehyde group on the thiazole ring without compromising the integrity of the heterocyclic system or the p-tolyl substituent.
Figure 1: General mechanism for the reduction of an aldehyde with NaBH₄.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier Example | CAS Number |
| This compound | ≥98% | Santa Cruz Biotech | 55327-29-2 |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | 16940-66-2 |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Deionized Water (H₂O) | N/A | N/A | 7732-18-5 |
| Saturated Sodium Chloride (brine) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics | 7487-88-9 |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | N/A |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC chamber and UV lamp (254 nm)
Step-by-Step Procedure
Reaction Setup and Execution:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.92 mmol).
-
Dissolve the aldehyde in methanol (25 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.28 g, 7.38 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[8]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.[13]
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) while maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous slurry to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (20 mL) followed by saturated sodium chloride solution (brine, 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, (2-p-tolyl-thiazol-4-yl)methanol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the reduction of this compound.
Expected Results and Characterization
The reduction of this compound to (2-p-tolyl-thiazol-4-yl)methanol is expected to proceed in high yield (typically >90% after purification). The product is a solid at room temperature.
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~7.1 (s, 1H, thiazole-H), ~4.8 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~2.0 (t, 1H, OH). The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is a key indicator of a successful reaction. |
| ¹³C NMR (CDCl₃) | Expected signals for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and a new signal for the CH₂OH carbon around δ 60-65 ppm. The aldehyde carbonyl carbon signal (around δ 180-190 ppm) should be absent. |
| IR Spectroscopy | The disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NOS, MW: 205.28 g/mol ). |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, a small additional portion of NaBH₄ can be added. Ensure the reaction is kept at 0 °C during this addition.
-
Low Yield: Low yields can result from incomplete extraction. Ensure thorough extraction with ethyl acetate. Additionally, ensure the workup is not overly acidic, as this can lead to side reactions.
-
Product Purity: If the crude product is an oil or appears impure, purification by flash column chromatography is recommended over recrystallization. A gradient elution from hexanes to ethyl acetate is typically effective.
-
Solvent Choice: While methanol is an excellent solvent for this reaction, ethanol can also be used.[12] Protic solvents are generally preferred as they can participate in the protonation step.[7]
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[8]
-
Methanol is toxic and flammable. Avoid inhalation, ingestion, and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching step is exothermic and should be performed slowly and with cooling.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the chemoselective reduction of this compound to (2-p-tolyl-thiazol-4-yl)methanol. The use of sodium borohydride offers a safe and efficient method for this transformation, crucial for the synthesis of more complex molecules in drug discovery and development. By following the outlined procedures and considering the expert insights, researchers can consistently achieve high yields of the desired product.
References
- 1. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. rsc.org [rsc.org]
Application Note: Synthesis of Potent c-Met Kinase Inhibitors Utilizing a 2-p-tolyl-thiazole-4-carbaldehyde Scaffold
Introduction: The c-Met Receptor Tyrosine Kinase as a Critical Oncogenic Driver
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of a multitude of cellular processes including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as overexpression, gene amplification, or activating mutations, is a significant contributor to the development and progression of a wide variety of human cancers, including those of the lung, liver, kidney, and breast.[2][3] This aberrant signaling is strongly associated with tumor growth, metastasis, and the development of resistance to cancer therapies, making c-Met a highly attractive target for the development of novel anticancer agents.[1][4] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of c-Met have emerged as a promising therapeutic strategy.[4]
The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding pockets of various kinases.[5][6] This application note provides a detailed protocol for the synthesis of a potent c-Met kinase inhibitor, leveraging the versatile chemical intermediate, 2-p-tolyl-thiazole-4-carbaldehyde. The synthetic strategy involves a two-step process: the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction to yield the final inhibitor.
Signaling Pathway Overview
The activation of c-Met by HGF initiates a cascade of downstream signaling events that drive cancer progression. Upon ligand binding, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several major pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[1] The sustained activation of these pathways due to c-Met dysregulation is a hallmark of many aggressive cancers.[2]
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: A Strategic Guide to Developing Novel Antimicrobial Agents from 2-p-Tolyl-thiazole-4-carbaldehyde
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating urgent action to develop new and effective therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor effects.[3][4] The versatility of the thiazole core allows for extensive chemical modification to optimize biological activity.
This guide focuses on 2-p-tolyl-thiazole-4-carbaldehyde , a versatile chemical intermediate.[5][6] Its aldehyde functional group at the 4-position serves as a highly reactive handle for synthetic elaboration, enabling the creation of diverse compound libraries. This document provides a comprehensive, experience-driven framework for researchers engaged in drug development, detailing the synthesis, characterization, and systematic antimicrobial evaluation of novel derivatives originating from this promising starting material.
Part 1: Synthesis and Characterization of Thiazole Derivatives
The strategic objective is to leverage the reactivity of the carbaldehyde group to introduce chemical diversity. The formation of Schiff bases (imines) via condensation with various primary amines is a robust and efficient method for achieving this. This reaction appends new structural motifs to the thiazole core, allowing for the systematic exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of Schiff Base Derivatives via Condensation
This protocol outlines the synthesis of novel imine derivatives from this compound and a selected primary amine.
Causality and Rationale: The reaction is a classic nucleophilic addition-elimination. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A mildly acidic catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon and facilitating the initial attack. The subsequent elimination of a water molecule is the thermodynamic driving force for the formation of the stable C=N double bond (imine). Refluxing in a suitable solvent like ethanol ensures the reaction reaches completion.[7][8]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (15-20 mL).
-
Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 equivalents) dropwise while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a pure compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Structural Validation and Characterization
Confirming the identity and purity of each synthesized derivative is a critical, self-validating step.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct evidence of Schiff base formation is the disappearance of the characteristic aldehyde C=O stretching band (approx. 1700 cm⁻¹) and the appearance of a new, strong imine C=N stretching band (approx. 1600-1650 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the singlet corresponding to the aldehyde proton (CHO) at δ 9.5-10.5 ppm and the appearance of a new singlet for the imine proton (CH=N) at δ 8.0-9.0 ppm.[6] All other expected proton signals from the thiazole core and the newly added amine moiety should be present and correctly integrated.
-
Mass Spectrometry (MS): This technique validates the molecular weight of the final product. The observed molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.[6][7]
Part 2: In Vitro Antimicrobial Activity Screening
A hierarchical screening approach is employed to efficiently identify promising candidates. This begins with a qualitative primary screen to identify active compounds, followed by a quantitative assay to determine their potency.
Protocol 2: Preliminary Screening via Agar Well Diffusion Assay
This method serves as a rapid and cost-effective primary screen to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][10]
Causality and Rationale: This assay relies on the principle of diffusion. The test compound diffuses from a well into the agar medium, which has been seeded with a specific microorganism. If the compound possesses antimicrobial properties, it will inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's efficacy.[10]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of an agar plate to create a uniform lawn of microbial growth.
-
Well Preparation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Controls: Use DMSO as a negative control and a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Observation: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Protocol 3: Quantitative MIC Determination via Broth Microdilution
This is the gold-standard method for quantitatively determining the antimicrobial potency of a compound.[11] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[11][12]
Causality and Rationale: This assay exposes a standardized population of microorganisms to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, a precise and reproducible measure of the compound's inhibitory power can be determined. This quantitative data is essential for SAR analysis and for comparing the potency of different derivatives.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells in columns 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This leaves columns 11 (growth control) and 12 (sterility control) without any compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test organism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Inoculation: Add 50 µL of the final standardized inoculum to each well from columns 1 through 11. Add 50 µL of sterile broth to column 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[11] A colorimetric indicator like Resazurin may also be used for clearer endpoint determination.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: 2-p-tolyl-thiazole-4-carbaldehyde as a Versatile Synthon for Novel Agrochemicals
Introduction: The Strategic Value of the Thiazole Scaffold in Agrochemical Design
The thiazole ring is a privileged heterocyclic scaffold in modern agrochemical research, forming the core of numerous commercially successful fungicides and insecticides. Its unique electronic properties, metabolic stability, and ability to engage in specific interactions with biological targets make it an invaluable component in the design of new crop protection agents. Within this chemical class, 2-p-tolyl-thiazole-4-carbaldehyde emerges as a highly versatile and strategic building block. The aldehyde functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse derivative libraries. The 2-p-tolyl group provides a lipophilic anchor that can be crucial for membrane permeability and target engagement. This guide provides an in-depth exploration of this compound, detailing its synthesis and presenting robust protocols for its derivatization into structures with high potential for agrochemical activity.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthetic planning and execution.
| Property | Value | Source |
| CAS Number | 55327-29-2 | |
| Molecular Formula | C₁₁H₉NOS | |
| Molecular Weight | 203.26 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 128-130 °C | |
| Solubility | Soluble in chloroform, diethyl ether; crystallizes from ethanol |
Synthesis of the Core Building Block: this compound
The most common and efficient synthesis of the title compound involves the oxidation of the corresponding alcohol, (2-p-tolyl-thiazol-4-yl)methanol. This precursor is typically prepared via the Hantzsch thiazole synthesis. The oxidation step is critical for providing the aldehyde "handle" for further derivatization.
Protocol 1: Oxidation of (2-p-tolyl-thiazol-4-yl)methanol
This protocol utilizes manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols, which prevents over-oxidation to the carboxylic acid.
Causality: The choice of MnO₂ is deliberate. Stronger oxidants like potassium permanganate could cleave the thiazole ring or oxidize the aldehyde further to a carboxylic acid, which would remove the desired reactive handle for subsequent reactions. Chloroform is selected as the solvent due to its inertness under these reaction conditions and its ability to solubilize the starting material. The reaction is run at room temperature to maintain selectivity.
Caption: Workflow for the synthesis of the target aldehyde.
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask, add (2-p-tolyl-thiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (250 mL). Stir until fully dissolved.
-
Add activated manganese(IV) oxide (9.04 g, 104 mmol, approx. 8 equivalents) portion-wise to the stirred solution. Note: A large excess of MnO₂ is crucial for driving the reaction to completion.
-
Stir the resulting black suspension vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the MnO₂. Wash the filter cake thoroughly with additional chloroform.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude solid, add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: ~70%. Characterization: Confirm structure and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.
Application as a Building Block in Agrochemical Synthesis
The aldehyde group of this compound is a gateway to several classes of compounds with known agrochemical activity. Below are protocols for key transformations.
Protocol 2: Synthesis of Thiazole Oxime Ethers - Precursors for Fungicides
Oxime ethers are a prominent feature in modern fungicides, including commercial products like oxathiapiprolin. This protocol describes the formation of an oxime from the aldehyde, followed by O-alkylation to generate the oxime ether.
Causality: The reaction proceeds in two stages. First, the aldehyde is condensed with hydroxylamine hydrochloride to form the oxime. A base (e.g., pyridine or sodium acetate) is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile. The second step is a Williamson ether synthesis, where the oxime's hydroxyl group is deprotonated by a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.
Caption: Two-step synthesis of thiazole oxime ethers.
Step-by-Step Methodology:
Part A: Oxime Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Part B: O-Alkylation
-
Dissolve the crude oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully
Application Note & Protocols: 2-p-Tolyl-thiazole-4-carbaldehyde as a Versatile Precursor for Novel Dyes and Pigments
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-p-tolyl-thiazole-4-carbaldehyde as a foundational building block in the synthesis of advanced dyes and pigments. The inherent reactivity of the aldehyde functional group, combined with the stable and electron-rich thiazole core, makes this compound an exceptionally versatile precursor for a diverse range of chromophores. We will explore key synthetic pathways, provide detailed, field-tested protocols for the creation of methine and azo-class dyes, and discuss methods for their characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these core methodologies.
Introduction: The Strategic Advantage of the Thiazole Scaffold
The this compound moiety is a compound of significant interest in materials science and medicinal chemistry.[1] Its structure is a synergistic combination of three key components:
-
A Thiazole Ring: A robust, aromatic five-membered heterocycle containing sulfur and nitrogen, which often imparts enhanced thermal stability and acts as an excellent π-electron system, crucial for color development.[2][3]
-
A p-Tolyl Group: This substituent at the 2-position can modulate the electronic properties and solubility of the final dye molecule.
-
A Carbaldehyde Group: The aldehyde at the 4-position is the primary reactive handle for synthetic elaboration, allowing for the straightforward construction of larger, conjugated systems required for vibrant color.[4]
This unique combination allows for the development of dyes with excellent lightfastness and tunable spectroscopic properties, suitable for applications ranging from textile dyeing to advanced materials like sensitizers in dye-sensitized solar cells (DSSCs).[1][5]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 55327-29-2 | [6] |
| Molecular Formula | C₁₁H₉NOS | [6] |
| Molecular Weight | 203.26 g/mol | [6] |
| Appearance | Solid | [7] |
| Synthesis | Typically via oxidation of (2-p-tolyl-thiazol-4-yl)-methanol | [8] |
Core Synthetic Pathways for Dye Development
The aldehyde group is the gateway to a variety of dye classes. Two of the most effective and widely used pathways are the Knoevenagel condensation to form methine dyes and multi-step syntheses to create thiazole-azo dyes.
Knoevenagel Condensation for Methine and Styryl Dyes
The Knoevenagel condensation is a cornerstone reaction in dye chemistry, involving the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid esters) in the presence of a basic catalyst.[9] This reaction extends the π-conjugated system, directly creating a colored compound. The general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final C=C double-bonded product.
The choice of the active methylene component is critical as it directly influences the electronic properties and, therefore, the color of the resulting dye. For instance, using a stronger electron-withdrawing group will typically lead to a bathochromic (red) shift in the absorption maximum.
Caption: Experimental workflow for Knoevenagel condensation.
Synthesis of Thiazole-Azo Dyes
Azo dyes, characterized by the –N=N– chromophore, are a commercially significant class of colorants. While this compound cannot be directly diazotized, it serves as an excellent starting point for creating the necessary precursors. A common strategy involves a two-stage process:
-
Intermediate Synthesis: The aldehyde is first reacted with an appropriate amine (e.g., 2-amino-5-nitrothiazole) to form a Schiff base or another suitable intermediate. This step incorporates a diazotizable primary aromatic amine into the molecular framework.
-
Diazotization and Coupling: The synthesized intermediate is then subjected to classical azo dye synthesis. The primary amine is converted into a highly reactive diazonium salt at low temperatures (0–5 °C) using nitrosylsulfuric acid or sodium nitrite in a strong acid.[10][11] This salt is immediately used in a coupling reaction with an electron-rich aromatic compound (a "coupler" such as a phenol, aniline, or pyrazolone derivative) to form the final azo dye.[12][13]
The extreme instability of diazonium salts mandates that these reactions be performed at low temperatures to prevent decomposition.[10]
Caption: Conceptual pathway for thiazole-azo dye synthesis.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Knoevenagel-Derived Methine Dye
This protocol describes the synthesis of 2-((2-(p-tolyl)thiazol-4-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~5 drops)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 2.03 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add malononitrile (e.g., 0.73 g, 11 mmol). Stir for 5 minutes to ensure mixing.
-
Add 5 drops of piperidine to the mixture. A color change is often observed almost immediately.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting colored precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a brightly colored crystalline solid.
-
Dry the final product in a vacuum oven.
Rationale:
-
Ethanol: Serves as an effective solvent that dissolves the reactants but allows the less soluble product to precipitate upon cooling.
-
Piperidine: A mild organic base that is highly effective at catalyzing the Knoevenagel condensation by deprotonating the active methylene compound.[9]
-
Excess Malononitrile: Using a slight excess of the active methylene component helps to drive the reaction to completion.
Protocol 2: General Protocol for Thiazole-Azo Dye Synthesis
This protocol outlines the general steps for diazotization and coupling, assuming a suitable amine-functionalized thiazole intermediate has already been prepared from the starting aldehyde.
Materials:
-
Amine-functionalized Thiazole Intermediate (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Coupling Component (e.g., N,N-dimethylaniline, Phenol) (1.0 eq)
-
Glacial Acetic Acid / Propionic Acid
-
Sodium Acetate or Sodium Carbonate
Procedure: Part A: Diazotization
-
Prepare a solution of nitrosylsulfuric acid by carefully and slowly adding sodium nitrite (e.g., 0.72 g, 10.5 mmol) to chilled concentrated sulfuric acid (e.g., 10 mL) in a beaker surrounded by an ice-salt bath, ensuring the temperature remains below 5 °C.[11]
-
In a separate flask, dissolve the amine-functionalized thiazole intermediate (e.g., 10 mmol) in a mixture of glacial acetic acid and propionic acid.
-
Cool the amine solution to 0-5 °C in an ice bath.
-
Slowly add the amine solution dropwise to the cold nitrosylsulfuric acid solution. Maintain vigorous stirring and keep the temperature strictly between 0-5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.
Part B: Azo Coupling
-
In a separate, larger beaker, dissolve the coupling component (e.g., 10 mmol of N,N-dimethylaniline) in ethanol or a dilute aqueous acid solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) dropwise to the stirred coupler solution. A brightly colored precipitate should form immediately.[13]
-
Continue stirring in the ice bath for 1-2 hours.
-
Adjust the pH of the mixture to 4-5 by slowly adding a solution of sodium carbonate or sodium acetate to promote the coupling reaction and complete product precipitation.
-
Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).
Rationale:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is the most critical parameter for safety and yield.[10][12]
-
Strong Acid (H₂SO₄): A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active agent for diazotization.
-
pH Control in Coupling: The coupling reaction is pH-dependent. Coupling to phenols is typically faster under slightly alkaline conditions, while coupling to anilines proceeds best under slightly acidic conditions.
Characterization and Data
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.
-
Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the chemical structure and the successful formation of new bonds (e.g., the vinylic proton in Knoevenagel products or the disappearance of the aldehyde proton signal).[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[10]
-
Infrared Spectroscopy (FT-IR): To identify key functional groups. For azo dyes, a weak band around 1505–1525 cm⁻¹ corresponding to the N=N stretch is characteristic.[10]
-
UV-Visible Spectroscopy: To determine the absorption properties (λmax) of the dye in a suitable solvent (e.g., DMSO, Methanol). This provides direct information about the color of the compound.
Table of Representative Spectroscopic Data
The following table presents expected, hypothetical UV-Vis absorption maxima for dyes synthesized from this compound, illustrating the effect of the synthetic pathway on color.
| Dye Class | Example Structure | Solvent | Expected λmax (nm) | Observed Color |
| Methine Dye | Product of Knoevenagel with Malononitrile | Methanol | 400 - 450 | Yellow / Orange |
| Azo Dye | Product of coupling with N,N-dimethylaniline | DMSO | 480 - 540 | Red / Magenta |
| Azo Dye | Product of coupling with Phenol | DMSO | 420 - 470 | Orange / Red-Orange |
Conclusion
This compound is a high-value, versatile precursor for the development of novel dyes and pigments. Its reactive aldehyde group provides a direct and efficient entry point into Knoevenagel condensations for methine dyes. Furthermore, it serves as a foundational platform for multi-step syntheses to produce structurally complex and highly colored thiazole-azo dyes. The protocols and rationale provided herein offer a solid framework for researchers to explore the rich chromophoric possibilities of this valuable chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure | MDPI [mdpi.com]
- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. emerald.com [emerald.com]
- 14. researchgate.net [researchgate.net]
Experimental protocol for Knoevenagel condensation with 2-p-tolyl-thiazole-4-carbaldehyde
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Knoevenagel Condensation of 2-p-tolyl-thiazole-4-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry.[1][2] This application note provides a detailed, field-tested protocol for the Knoevenagel condensation of this compound with an active methylene compound. Thiazole-containing molecules are of immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The described methodology leverages piperidine as a catalyst, offering a reliable and efficient route to synthesize novel thiazole derivatives for screening and development. We provide in-depth explanations for experimental choices, a step-by-step workflow, characterization guidelines, and visual aids to ensure reproducibility and success.
Introduction and Scientific Background
The thiazole ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[7][8] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for designing new therapeutic agents.[3][6] The target aldehyde for this protocol, this compound, serves as a versatile intermediate for elaborating the thiazole core into more complex molecular architectures with potential biological efficacy.[9]
The Knoevenagel condensation provides an efficient method for this molecular elaboration. The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[10][11] The choice of a weak base, such as piperidine, is critical. It is sufficiently basic to deprotonate the active methylene compound but not so strong as to induce the self-condensation of the aldehyde, thereby ensuring high product selectivity.[10][12]
Reaction Mechanism: The Role of the Catalyst
The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. While direct deprotonation of the active methylene compound is one pathway, a more nuanced role for the amine catalyst is often involved, particularly with aldehydes.
-
Iminium Ion Formation: The secondary amine catalyst (piperidine) first reacts with the aldehyde (this compound) to form a highly electrophilic iminium ion. This step activates the carbonyl group towards nucleophilic attack.[13][14][15]
-
Enolate Formation: Concurrently, another molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.[16][17]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and a transient intermediate.[14]
-
Catalyst Regeneration & Dehydration: The intermediate collapses, eliminating the piperidine catalyst and a molecule of water to yield the final, conjugated α,β-unsaturated product.[14][17]
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
This protocol details the reaction between this compound and malononitrile. Malononitrile is chosen for its high reactivity, often leading to excellent yields under mild conditions.[18]
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | CAS: 55327-29-2[19] |
| Malononitrile | ≥99% | Commercial | Toxic! Handle with extreme care. |
| Piperidine | ≥99% | Commercial | Corrosive. Use in a fume hood. |
| Ethanol (Absolute) | Reagent Grade | Commercial | Used as the reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For TLC and extraction. |
| Hexane | ACS Grade | Commercial | For TLC and recrystallization. |
| Deionized Water | - | In-house | For work-up. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercial | For drying organic layers. |
| Round-bottom flask (50 mL) | - | Standard Labware | |
| Magnetic stirrer and stir bar | - | Standard Labware | |
| Reflux condenser | - | Standard Labware | |
| TLC plates (Silica gel 60 F₂₅₄) | - | Commercial | |
| Buchner funnel and filter paper | - | Standard Labware |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 4.92 mmol).
-
Add absolute ethanol (20 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.
-
Add malononitrile (1.05 eq, 0.34 g, 5.17 mmol). The slight excess ensures complete consumption of the aldehyde.
-
-
Catalyst Addition and Reaction:
-
In a chemical fume hood, carefully add piperidine (0.1 eq, ~50 µL, 0.49 mmol) to the stirring solution using a micropipette.
-
Attach a reflux condenser and stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion without heating.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: Ethyl acetate/Hexane (3:7 v/v).
-
Spot the starting aldehyde, the reaction mixture, and a co-spot on the TLC plate.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the aldehyde spot has been completely consumed (typically within 1-2 hours).
-
-
Product Isolation (Work-up):
-
Upon completion, a solid precipitate of the product usually forms. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted materials.
-
Air-dry the crude product on the filter paper.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are key indicators of success.
-
Workflow and Data Summary
Caption: Experimental workflow for the Knoevenagel condensation.
Table of Key Parameters
| Parameter | Value / Compound | Rationale |
| Aldehyde | This compound | Substrate with pharmaceutically relevant thiazole core. |
| Active Methylene | Malononitrile | Highly reactive nucleophile, promotes high yield.[18] |
| Catalyst | Piperidine | Mild base, prevents aldehyde self-condensation.[10][12][20] |
| Solvent | Absolute Ethanol | Good solubility for reactants, easy to remove. |
| Temperature | Room Temperature | Sufficient for this activated system, minimizes side products. |
| Reaction Time | 1-2 hours (TLC monitored) | Ensures complete conversion without degradation. |
| Expected Yield | > 85% (after purification) | Based on similar reported procedures.[21] |
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Malononitrile is highly toxic if ingested or absorbed through the skin. Piperidine is corrosive and flammable.
-
Troubleshooting:
-
Low or No Reaction: Ensure the aldehyde is pure and the piperidine catalyst is not degraded. Gentle warming (to 40-50 °C) can be attempted if the reaction is sluggish at room temperature.
-
Oily Product/Failure to Crystallize: The product may be impure. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization.
-
Multiple Spots on TLC: Indicates side reactions or impurities. Ensure the correct stoichiometry and that the temperature did not rise uncontrollably. Purification by column chromatography is recommended.
-
Conclusion
This application note provides a robust and reproducible protocol for the Knoevenagel condensation of this compound. The method is efficient, uses a readily available catalyst, and proceeds under mild conditions, making it highly suitable for medicinal chemistry laboratories focused on the synthesis of novel heterocyclic compounds. The resulting α,β-unsaturated thiazole derivatives are valuable scaffolds for further chemical modification and biological evaluation in drug discovery programs.[3][5]
References
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 12. chemrj.org [chemrj.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. asianpubs.org [asianpubs.org]
- 19. scbt.com [scbt.com]
- 20. mdpi.com [mdpi.com]
- 21. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde (CAS 55327-29-2). This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, with applications ranging from anti-inflammatory agents to materials science.[1][2] Achieving a high yield of this compound is critical for efficient research and development.
This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our approach is grounded in established chemical principles to help you diagnose issues, optimize your reaction conditions, and improve your overall yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the synthesis of this compound.
Q1: What is the most reliable synthetic strategy for obtaining this compound with high yield?
A1: The most dependable and commonly reported route involves a two-stage process:
-
Hantzsch Thiazole Synthesis: First, the core 2-p-tolyl-thiazole ring is constructed with a functional group at the C4 position that can be easily converted to an aldehyde. A common strategy is to synthesize (2-p-tolylthiazol-4-yl)methanol. This is achieved by reacting 4-methylthiobenzamide with an appropriate α-haloketone bearing a protected hydroxyl group, such as 1-bromo-3-hydroxyacetone or a derivative. The Hantzsch synthesis is renowned for its reliability and generally high yields in forming the thiazole heterocycle.[3][4]
-
Oxidation: The resulting (2-p-tolylthiazol-4-yl)methanol is then oxidized to the target aldehyde, this compound. A mild and selective oxidizing agent like manganese dioxide (MnO₂) is highly effective for this transformation.[5]
This stepwise approach avoids the regioselectivity problems associated with direct formylation of the pre-formed 2-p-tolyl-thiazole ring.
Q2: Why is direct formylation of 2-p-tolyl-thiazole not the recommended primary route?
A2: Direct formylation, for instance via the Vilsmeier-Haack reaction, is a powerful tool for many aromatic systems.[6][7] However, for the thiazole ring, electrophilic substitution is electronically directed towards the C5 position, which is the most electron-rich and thus the primary site for such reactions.[8][9] Attempting to directly formylate 2-p-tolyl-thiazole would likely lead to a mixture of isomers, with the 5-formyl product predominating, resulting in low yields of the desired 4-carbaldehyde and creating significant purification challenges.
Q3: What is the mechanism of the Hantzsch Thiazole Synthesis?
A3: The Hantzsch synthesis is a classic condensation reaction. It proceeds through the following key steps:
-
The sulfur atom of the thioamide (4-methylthiobenzamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone via an SN2 reaction, displacing the halide.[10]
-
An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone.
-
A dehydration step follows, eliminating a molecule of water to form the stable, aromatic thiazole ring.[10][11]
This reaction is robust and provides a reliable method for constructing variously substituted thiazoles.[12]
Q4: What are the critical parameters to control during the MnO₂ oxidation step?
A4: The oxidation of the alcohol to the aldehyde is a crucial final step. Key parameters include:
-
Activity of MnO₂: The efficacy of manganese dioxide is highly dependent on its preparation and activation. Commercially available "activated" MnO₂ should be used, or it should be activated in the lab by heating before use.
-
Stoichiometry: A significant molar excess of MnO₂ (often 5-10 equivalents) is typically required to drive the reaction to completion.[5]
-
Solvent and Temperature: The reaction is often performed in a chlorinated solvent like chloroform or dichloromethane at room temperature to ensure selectivity and prevent over-oxidation to the carboxylic acid.[5]
-
Reaction Time & Monitoring: Reaction times can vary (e.g., 12 hours or more).[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid the formation of byproducts.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low yield in the final oxidation step.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive MnO₂ | Manganese dioxide is a surface-active oxidant. If it is old, has absorbed moisture, or is not sufficiently "activated," its oxidative capacity will be severely diminished, leading to an incomplete reaction. | Use freshly opened, activated MnO₂. If in doubt, activate your MnO₂ by heating it at 100-120°C under a vacuum for several hours before the reaction. |
| Insufficient Oxidant | The oxidation is a heterogeneous reaction occurring on the surface of the MnO₂. An insufficient amount will result in unreacted starting material, as the available surface area for reaction is limited. | Increase the molar equivalents of MnO₂. A common range is 5 to 10 equivalents relative to the alcohol. Perform a small-scale trial to determine the optimal amount for your specific substrate and MnO₂ batch.[5] |
| Poor Mixing | In a heterogeneous reaction, efficient mixing is critical to ensure the substrate has continuous access to the oxidant's surface. Poor stirring leads to localized depletion of the reagent and a stalled reaction. | Use a mechanical stirrer or a large, football-shaped magnetic stir bar to ensure the MnO₂ powder is well-suspended in the solvent throughout the reaction. |
| Premature Work-up | The reaction can be slow. Stopping the reaction before the starting material is fully consumed is a common reason for low isolated yield. | Monitor the reaction meticulously using TLC. Compare the spot of your starting material (alcohol) with the product (aldehyde). The reaction is complete only when the starting material spot has disappeared or is very faint. |
Issue 2: The final product is contaminated with an impurity that has a similar polarity.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Unreacted Starting Material | Incomplete oxidation (see Issue 1) will leave behind the starting alcohol, which often has a polarity close to the product aldehyde, making separation by column chromatography difficult. | Ensure the oxidation reaction goes to completion by addressing the points in Issue 1. If separation is still necessary, try using a less polar solvent system for chromatography (e.g., increasing the hexane/ethyl acetate ratio) to improve resolution. |
| Over-oxidation to Carboxylic Acid | While MnO₂ is a relatively mild oxidant, prolonged reaction times or excessive heat can lead to the formation of the corresponding carboxylic acid (2-p-tolyl-thiazole-4-carboxylic acid). | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid heating the reaction unless necessary. If the carboxylic acid is formed, it can often be removed by performing a mild basic wash (e.g., with aqueous NaHCO₃ solution) during the work-up, as the acid will be deprotonated and move to the aqueous layer. |
| Impurities from Hantzsch Synthesis | If the intermediate alcohol was not sufficiently purified, byproducts from the initial thiazole synthesis will carry through to the final step, complicating purification. | Always purify the intermediate alcohol, (2-p-tolylthiazol-4-yl)methanol, thoroughly before proceeding to the oxidation step. Recrystallization or column chromatography are recommended. |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
The following protocols describe the recommended two-step synthesis.
Step 1: Synthesis of (2-p-tolylthiazol-4-yl)methanol (via Hantzsch Synthesis)
This is a representative protocol. The exact α-halocarbonyl precursor may vary.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylthiobenzamide (1.0 eq) in anhydrous ethanol.
-
Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. Note: This precursor will lead to a chloromethyl intermediate that can be converted to the hydroxymethyl compound.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product may precipitate.
-
Isolation & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(chloromethyl)-2-p-tolylthiazole, is then typically reacted with a mild base (e.g., aqueous sodium carbonate) or a hydroxide source to yield (2-p-tolylthiazol-4-yl)methanol. Purify the resulting alcohol by column chromatography on silica gel.
Step 2: Synthesis of this compound (via Oxidation)
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: To a 250 mL round-bottom flask, add the purified (2-p-tolylthiazol-4-yl)methanol (1.0 eq, e.g., 2.8 g, 13 mmol) and chloroform (e.g., 250 mL).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) in a large excess (8.0 eq, e.g., 9.04 g, 104 mmol) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. The reaction progress should be monitored by TLC (eluent: e.g., 30% ethyl acetate in hexane).
-
Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the MnO₂ solids. Wash the filter cake thoroughly with additional chloroform or diethyl ether.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid product can be purified by crystallization from ethanol to yield this compound as a crystalline solid.[5] A yield of approximately 70% can be expected.[5]
Overall Synthesis Workflow
Caption: Recommended two-step synthesis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. synarchive.com [synarchive.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 2-p-tolyl-thiazole-4-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 2-p-tolyl-thiazole-4-carbaldehyde (CAS 55327-29-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. Here, we provide in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to address the common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the common route of oxidizing (2-p-tolyl-thiazol-4-yl)methanol, you should anticipate the following primary impurities:
-
Unreacted Starting Material: The most common impurity is the starting alcohol, (2-p-tolyl-thiazol-4-yl)methanol. Incomplete oxidation will lead to its presence in the crude product.
-
Over-oxidation Product: It is possible, though generally less common with mild oxidizing agents like manganese dioxide, to over-oxidize the aldehyde to the corresponding carboxylic acid, 2-p-tolyl-thiazole-4-carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., chloroform, diethyl ether) are also common.[1]
-
By-products from Synthesis: Depending on the specific synthetic route, other by-products may be present. For instance, if the thiazole ring was formed via a Hantzsch synthesis, unreacted thioamides or α-haloketones could be trace impurities.[2]
Q2: My primary purification method, recrystallization, is giving low yield or an oily product. What am I doing wrong?
This is a common issue that can often be resolved by systematically evaluating your solvent choice and cooling process.
-
Causality of "Oiling Out": "Oiling out" occurs when the solute's solubility at the elevated temperature of the solvent is so high that upon cooling, it separates from the solution as a liquid phase (the oil) rather than forming a crystalline lattice. This happens when the solution becomes supersaturated before reaching the temperature at which crystal nucleation can occur.
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While ethanol is a documented solvent for this compound, if it's not working, a solvent screen is your next logical step.[1]
-
Employ a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be very effective. For example, you can dissolve the aldehyde in a minimal amount of a hot, good solvent (like acetone or ethyl acetate) and then slowly add a poor, miscible solvent (like hexanes or water) until the solution just becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling, such as plunging a hot flask into an ice bath, encourages oiling out and traps impurities. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, and only then move it to an ice bath to maximize yield.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Q3: I'm considering column chromatography. What are the potential pitfalls for an aromatic aldehyde like this?
Column chromatography is a powerful technique, but aldehydes can be sensitive. Here's what to watch for:
-
On-Column Decomposition: Silica gel is acidic and can catalyze the decomposition of sensitive aldehydes, potentially leading to the formation of acetals if an alcohol is used as a solvent.[3]
-
Tailing: The polar aldehyde group can interact strongly with the silica gel, leading to broad, tailing peaks and poor separation.
-
Mitigation Strategies:
-
Deactivate the Silica Gel: Before running your column, you can flush the packed silica gel with your mobile phase containing a small amount of a neutralizer, such as 0.5-1% triethylamine. This will cap the acidic silanol groups and reduce the likelihood of decomposition and tailing.
-
Consider Alumina: If decomposition on silica is a persistent issue, switching to a different stationary phase like alumina (neutral or basic) is a good alternative.
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.25-0.35.
-
Detailed Purification Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol
This is a documented and reliable method for obtaining high-purity this compound, particularly for removing the starting alcohol impurity.[1]
Physicochemical Data for Recrystallization
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | [4] |
| Molecular Weight | 203.26 g/mol | [4] |
| Melting Point | 128-130 °C | [1] |
| Appearance | Crystalline solid | |
| Solubility (General) | Moderately soluble in various conditions | [5] |
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add your crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any particulate matter.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals. To maximize your yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The resulting product should be a crystalline solid with a melting point in the range of 128-130 °C.[1]
Protocol 2: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction)
This technique is particularly useful for separating the aldehyde from non-carbonyl-containing impurities, such as the unreacted starting alcohol. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic impurities by extraction.[3][6]
Experimental Workflow Diagram
Caption: Workflow for aldehyde purification via bisulfite adduct extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[3]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. The bisulfite adduct of the aldehyde will form and dissolve in the aqueous phase.
-
Extraction: Add an immiscible organic solvent, such as ethyl acetate or dichloromethane, to the separatory funnel, along with more water to ensure clear phase separation. Shake the funnel again and allow the layers to separate.
-
Separation: Drain the aqueous layer (which now contains the aldehyde as the bisulfite adduct) into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded.
-
Regeneration of the Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of an immiscible organic solvent. While stirring or shaking, slowly add a strong base (e.g., 50% sodium hydroxide solution) until the pH of the aqueous layer is strongly basic (pH > 12).[3][6] This will reverse the reaction and regenerate the free aldehyde.
-
Final Extraction and Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde
Introduction: The Synthetic Challenge
2-p-tolyl-thiazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal and agricultural chemistry, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, is a classic and robust transformation.[3][4] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5]
Despite its reliability, the Hantzsch synthesis is not without its challenges. The reactivity of the starting materials and the stability of the intermediates can lead to a variety of side products, complicating purification and reducing yields. This guide serves as a technical resource for researchers, providing in-depth troubleshooting advice and answers to frequently encountered problems during the synthesis of this important intermediate.
The Core Reaction: Hantzsch Thistle Synthesis Pathway
The primary route involves the reaction of p-tolylthioamide with an appropriate 3-halo-2-oxopropanal derivative. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6]
Caption: Figure 1: The primary reaction pathway for the Hantzsch synthesis of the target thiazole and a common decomposition route for the α-haloaldehyde starting material.
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect in my crude product?
Answer: Aside from unreacted starting materials (p-tolylthioamide and the halo-aldehyde), the most prevalent side products arise from three sources:
-
Decomposition of the α-haloaldehyde: These reagents are highly reactive and can self-condense or polymerize, especially in the presence of base or upon heating. This often results in the formation of intractable brown or black tars, which are the most common cause of difficult purifications.
-
Hydrolysis of the Thioamide: If water is present under acidic or basic conditions, p-tolylthioamide can hydrolyze to p-toluamide. This amide can then react via the same Hantzsch pathway to form the corresponding 2-p-tolyl-oxazole-4-carbaldehyde , a common and often difficult-to-separate impurity.
-
Over-oxidation or Reduction: Depending on the workup and purification conditions, the target aldehyde can be oxidized to 2-p-tolyl-thiazole-4-carboxylic acid or reduced to (2-p-tolylthiazol-4-yl)methanol . The methanol is also the direct precursor in an alternative synthesis route involving MnO₂ oxidation.[7]
Question 2: My mass spectrometry results show a peak corresponding to an oxazole. How did this form?
Answer: The formation of 2-p-tolyl-oxazole-4-carbaldehyde is a classic side reaction that occurs when the corresponding oxygen-containing amide, p-toluamide, is present. This can happen in two ways:
-
Impure Starting Material: The p-tolylthioamide starting material may have been synthesized from p-toluamide (e.g., using Lawesson's reagent) and may contain residual, unreacted amide.
-
In-situ Hydrolysis: As mentioned in FAQ 1, p-tolylthioamide can hydrolyze back to p-toluamide if there is excess water in the reaction, particularly if reaction conditions are prolonged or overly harsh.
Since the oxazole has similar polarity to the thiazole product, it can be challenging to remove by standard column chromatography. Prevention by using high-purity, anhydrous reagents and solvents is the best strategy.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield & Unreacted Starting Materials on TLC | 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. The formation of the aromatic thiazole is the thermodynamic driving force, but requires sufficient activation energy.[6] 2. Poor Reagent Quality: One of the starting materials may have degraded. Thioamides can be sensitive to moisture. | 1. Optimize Conditions: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor progress carefully by TLC. 2. Verify Reagent Purity: Use freshly acquired or purified starting materials. Ensure p-tolylthioamide is dry. Use anhydrous solvents. |
| 2. Reaction Turns Dark Brown/Black; Tar-like Product | 1. Decomposition of α-Haloaldehyde: This is the most common cause. The α-haloaldehyde is unstable, especially in the presence of base or at high temperatures, leading to polymerization. 2. Incorrect Order of Addition: Adding a base too early can accelerate the decomposition of the haloaldehyde before it has a chance to react with the thioamide. | 1. Control Temperature: Run the reaction at a lower temperature. An initial period at 0 °C or even lower during the initial SN2 step can be beneficial before gentle warming. 2. Control Stoichiometry & Addition: Add the α-haloaldehyde slowly to the solution of the thioamide. Avoid adding any base until the cyclization is expected to be complete, if a base is needed at all for the reaction itself. Use a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) during workup for neutralization.[3] |
| 3. Product has a Low/Broad Melting Point and Complex ¹H NMR | 1. Presence of Multiple Side Products: The crude material is likely a mixture of the desired product along with oxazole, carboxylic acid, and/or alcohol impurities. 2. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) used in the reaction may be trapped in the solid product. | 1. Systematic Purification: a) Acid-Base Extraction: If the carboxylic acid is suspected, dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity. b) Recrystallization: The target aldehyde has a reported melting point of 128-130 °C.[7] Recrystallization from ethanol is often effective for removing less polar or more soluble impurities.[7] c) Column Chromatography: If recrystallization fails, careful silica gel chromatography is necessary. Use a gradient elution (e.g., starting from pure hexane and gradually increasing the proportion of ethyl acetate). 2. Drying: Dry the purified product thoroughly under high vacuum to remove any trapped solvents. |
Side Product Identification Summary
| Compound Name | Structure | Molecular Weight | Key Identification Tips |
| Target Product | This compound | 203.26 | ¹H NMR: Aldehyde proton (CHO) singlet at ~10.1 ppm; Thiazole proton singlet at ~8.1 ppm.[7] MS (m/z): 204 [M+H]⁺. |
| Side Product 1 | 2-p-Tolyl-thiazole-4-carboxylic acid | 219.26 | ¹H NMR: Aldehyde proton disappears; broad singlet for carboxylic acid proton (>10 ppm). Solubility: Soluble in aqueous base. |
| Side Product 2 | (2-p-Tolylthiazol-4-yl)methanol | 205.28 | ¹H NMR: Aldehyde proton disappears; new signals for CH₂ (~4.8 ppm) and OH (broad) appear. |
| Side Product 3 | 2-p-Tolyl-oxazole-4-carbaldehyde | 187.19 | MS (m/z): 188 [M+H]⁺ (16 mass units less than the target). ¹H NMR: Similar pattern to the target, but chemical shifts will be slightly different. Requires careful comparison. |
| Starting Material | p-Tolylthioamide | 151.23 | ¹H NMR: Aromatic signals will differ significantly from the product's disubstituted pattern. |
Annotated Experimental Protocol (Hantzsch Synthesis)
This protocol is a representative procedure designed to minimize common side reactions.
Materials:
-
p-Tolylthioamide (1.0 eq)
-
1-Bromo-3,3-dimethoxypropan-2-one (1.05 eq) - A stable precursor to the reactive α-haloaldehyde
-
Ethanol, Anhydrous (10 mL / mmol of thioamide)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-tolylthioamide (1.0 eq) in anhydrous ethanol.
-
Scientist's Note: Using an anhydrous solvent is critical to prevent hydrolysis of the thioamide to the corresponding amide, which would lead to the oxazole side product.
-
-
Thiazole Formation: Add 1-bromo-3,3-dimethoxypropan-2-one (1.05 eq) to the solution. Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Scientist's Note: This reactant is a protected form of the highly reactive 1-bromo-2-oxopropanal. The acetal group will be hydrolyzed in the next step under acidic conditions to reveal the aldehyde. This two-step approach avoids handling the unstable α-haloaldehyde directly, preventing tar formation.
-
-
In-situ Deprotection: Cool the reaction mixture to room temperature. Add 3-4 drops of concentrated HCl and stir for 1 hour at room temperature. A precipitate may begin to form.
-
Scientist's Note: The acid catalyzes the hydrolysis of the dimethyl acetal to the desired aldehyde functionality on the thiazole ring.
-
-
Product Isolation: Pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Neutralization: Slowly add 5% aqueous NaHCO₃ solution while stirring until the mixture is neutral to pH paper (pH ~7-8).
-
Scientist's Note: The product is often protonated after the acidic step and may be soluble. Neutralization deprotonates the thiazole nitrogen, causing the neutral, less soluble product to precipitate fully.[6] Using a mild base like NaHCO₃ prevents base-catalyzed side reactions.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.
-
Drying and Purification: Air-dry the solid on the funnel, then transfer to a watch glass to dry completely. The melting point should be sharp (Lit. 128-130 °C[7]). If the melting point is low or broad, recrystallize from hot ethanol.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.
Caption: Figure 2: A decision-making workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Derivatives of 2-p-tolyl-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 2-p-tolyl-thiazole-4-carbaldehyde derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your research and development efforts. As a versatile scaffold in medicinal chemistry, the successful synthesis of these derivatives is crucial for the discovery of novel therapeutic agents.[1][2][3][4][5] This resource is structured to address common challenges and provide scientifically grounded solutions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with this compound and its derivatives.
Q1: What are the most common synthetic routes to prepare the this compound core structure?
A1: The two primary and well-established methods for constructing the 2-aryl-thiazole backbone are the Hantzsch thiazole synthesis and variations of formylation reactions on a pre-formed 2-p-tolyl-thiazole.
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-haloketone with a thioamide.[6][7][8][9] For the synthesis of the target scaffold, this would typically involve the reaction of p-tolylthioamide with a 3-halo-2-oxopropanal derivative. The reaction is known for its reliability and generally good yields.[6]
-
Vilsmeier-Haack Formylation: This method is employed when starting with 2-p-tolyl-thiazole. The Vilsmeier-Haack reaction uses a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as a formylating agent to introduce the aldehyde group at the C4 position of the thiazole ring.[10][11][12][13][14] This approach is particularly useful for electron-rich aromatic and heteroaromatic substrates.[10][11][13]
Q2: I am observing a low yield in my Hantzsch synthesis. What are the likely causes?
A2: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Impurities can lead to unwanted side reactions and reduce the overall yield.[15]
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to decomposition, while insufficient heating may result in an incomplete reaction. The optimal conditions should be determined empirically for each specific derivative.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used solvent, sometimes in combination with water.[6]
-
pH of the Reaction Mixture: The condensation can be sensitive to pH. While often carried out under neutral or slightly acidic conditions, extreme pH values can promote side reactions or hydrolysis of the reactants.[16]
Q3: During the Vilsmeier-Haack formylation of 2-p-tolyl-thiazole, I am getting a complex mixture of products. What could be the issue?
A3: The formation of a complex product mixture in a Vilsmeier-Haack reaction often points to issues with regioselectivity or side reactions.
-
Reaction Temperature: The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) during the addition of POCl₃ to DMF, followed by a controlled increase in temperature. Poor temperature control can lead to uncontrolled reactions and the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratio of the substrate, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent can lead to di-formylation or other undesired reactions.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[11][14] The work-up should be performed carefully, typically by pouring the reaction mixture onto ice and then neutralizing with a base. Incomplete hydrolysis can leave iminium salt impurities in your product.
Q4: What are the best practices for purifying this compound derivatives?
A4: The purification strategy will depend on the physical properties of the specific derivative.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.[17]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a solvent system like ethyl acetate and hexanes is a good starting point.
-
Thin Layer Chromatography (TLC): Always monitor the reaction progress and the purity of fractions by TLC to optimize the purification process.
Q5: How can I confirm the structure of my synthesized this compound derivative?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the p-tolyl group (signals in the aromatic region and a singlet for the methyl group), the thiazole ring proton (a singlet), and the aldehyde proton (a characteristic downfield singlet around 9-10 ppm).[17]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals, including the characteristic aldehyde carbonyl carbon signal (typically >180 ppm).
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the elemental composition.[17]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and C=N and C=C stretching of the thiazole ring.[6]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common experimental issues.
Problem 1: Incomplete Reaction in Hantzsch Thiazole Synthesis
| Symptom | Potential Cause | Recommended Solution |
| TLC analysis shows significant amounts of starting material remaining after the recommended reaction time. | Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature in 10 °C increments and monitor by TLC. Extend the reaction time, checking for product formation every few hours. |
| Poor Solubility of Reactants: One or both starting materials may not be fully dissolved in the chosen solvent, limiting their interaction. | Try a more polar solvent or a solvent mixture (e.g., ethanol/DMF). Gentle heating can also improve solubility. | |
| Catalyst Inactivity (if applicable): If using a catalyst (e.g., for greener synthesis protocols), it may be poisoned or inactive. | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading.[6] |
Problem 2: Formation of a Tar-Like, Intractable Mixture
| Symptom | Potential Cause | Recommended Solution |
| The reaction mixture turns dark and viscous, and the desired product is not isolable. | Excessive Heat: Decomposition of reactants or products is likely occurring. | Reduce the reaction temperature. If the reaction is highly exothermic, consider adding reagents portion-wise and using an ice bath for cooling. |
| Presence of Highly Reactive Impurities: Impurities in the starting materials can initiate polymerization or other side reactions. | Purify the starting materials before use. An α-haloketone, for instance, can be prone to self-condensation. | |
| Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Problem 3: Difficulty in Isolating the Product from the Reaction Mixture
| Symptom | Potential Cause | Recommended Solution |
| The product appears to be soluble in the aqueous phase during work-up. | Product is a Salt: If the product has a basic nitrogen that can be protonated, it may form a salt and become water-soluble. | Carefully adjust the pH of the aqueous layer with a base (e.g., sodium bicarbonate solution) to neutralize the salt and precipitate the free base, which can then be extracted with an organic solvent. |
| Emulsion Formation During Extraction: The presence of surfactants or finely divided solids can lead to stable emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Filtration through a pad of Celite can also be effective. | |
| Product is an Oil that Does Not Solidify: The product may be amorphous or have a low melting point. | Attempt purification by column chromatography. If a small amount of pure product can be obtained, try to induce crystallization by scratching the flask or seeding a concentrated solution. |
III. Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of a 2-p-tolyl-thiazole-4-carboxylate Ester
This protocol describes the synthesis of an ester derivative, which can then be reduced and oxidized to the desired carbaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylthioamide (1.0 eq) in ethanol (10 mL per mmol of thioamide).
-
Reagent Addition: To this solution, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) or crystallization.
Protocol 2: Oxidation of (2-p-tolyl-thiazol-4-yl)methanol to this compound
This protocol assumes the precursor alcohol is available.
-
Reaction Setup: To a solution of (2-p-tolyl-thiazol-4-yl)methanol (1.0 eq) in chloroform (20 mL per mmol of alcohol) in a round-bottom flask, add activated manganese dioxide (MnO₂) (8-10 eq).[17]
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours.[17] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional chloroform.
-
Purification: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from ethanol to yield the desired aldehyde.[17]
IV. Visualizations
Workflow for Hantzsch Thiazole Synthesis and Subsequent Oxidation
Caption: Synthetic pathway from starting materials to the final aldehyde via Hantzsch synthesis and subsequent functional group transformations.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound derivatives.
V. References
-
This compound synthesis - ChemicalBook. --INVALID-LINK--
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules.--INVALID-LINK--
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.--INVALID-LINK--
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.--INVALID-LINK--
-
This compound - Chem-Impex. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.--INVALID-LINK--
-
Vilsmeier-Haack Reaction. Tokyo Chemical Industry UK Ltd.--INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.--INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.--INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. --INVALID-LINK--
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. --INVALID-LINK--
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Slideshare.--INVALID-LINK--
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters.--INVALID-LINK--
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.--INVALID-LINK--
-
Recent Development in the Synthesis of Thiazoles | Request PDF. ResearchGate.--INVALID-LINK--
-
Hantzsch thiazole synthesis - ResearchGate. --INVALID-LINK--
-
This compound | CAS 55327-29-2 | SCBT. Santa Cruz Biotechnology.--INVALID-LINK--
-
Thiazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology.--INVALID-LINK--
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.--INVALID-LINK--
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Drug Delivery and Therapeutics.--INVALID-LINK--
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry.--INVALID-LINK--
-
Thiazole - Wikipedia. --INVALID-LINK--
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
Stability issues of 2-p-tolyl-thiazole-4-carbaldehyde under laboratory conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-p-tolyl-thiazole-4-carbaldehyde. It addresses common stability issues encountered under typical laboratory conditions and offers practical troubleshooting advice and preventative measures to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring an aromatic aldehyde appended to a thiazole ring, presents specific stability challenges. The aldehyde group is susceptible to oxidation, while the thiazole ring, although generally stable, can be influenced by its substituents and environmental conditions. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Degradation can manifest in several ways:
-
Visual Changes: The pure compound is typically a yellow solid.[1] Discoloration, such as a shift towards a brownish or off-white appearance, can indicate the formation of impurities. In solution, the appearance of cloudiness or precipitates may also suggest degradation.
-
Analytical Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. In NMR spectra, the characteristic aldehyde proton signal (around 10.1 ppm) may diminish, with new signals appearing, potentially in the carboxylic acid region.
Q2: What is the most common degradation pathway for this compound?
A2: The most prevalent degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-p-tolyl-thiazole-4-carboxylic acid.[2][3][4] This can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the compound's integrity. Based on supplier recommendations, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C or -20°C[1][5][6] | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Store in an amber or opaque, tightly sealed container | Protects the compound from light-induced degradation (photodegradation). |
| Moisture | Store in a dry environment | Prevents potential hydrolysis and other moisture-mediated reactions. |
Troubleshooting Guide
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A freshly prepared solution of this compound shows significant degradation within hours, as confirmed by HPLC or TLC.
-
The solution changes color or becomes turbid.
Potential Causes & Troubleshooting Steps:
-
Solvent Purity:
-
Explanation: Solvents can contain impurities such as peroxides (especially in ethers like THF or dioxane) or dissolved oxygen that can accelerate the oxidation of the aldehyde.
-
Protocol:
-
Use freshly distilled or high-purity, degassed solvents.
-
To degas a solvent, sparge with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Consider using solvents from freshly opened bottles.
-
-
-
Atmospheric Oxygen:
-
Explanation: The aldehyde is susceptible to autoxidation in the presence of oxygen.
-
Protocol:
-
Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
After preparation, blanket the headspace of the storage vial with an inert gas before sealing.
-
-
-
Light Exposure:
-
Explanation: Thiazole-containing compounds can undergo photodegradation.[7] Light can provide the energy to initiate radical oxidation processes.
-
Protocol:
-
Work in a fume hood with the sash lowered and the lab lights dimmed where possible.
-
Use amber glassware or wrap clear glassware in aluminum foil.
-
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
A reaction using this compound gives variable yields.
-
The primary byproduct is identified as 2-p-tolyl-thiazole-4-carboxylic acid.
Potential Causes & Troubleshooting Steps:
-
Oxidation During Reaction:
-
Explanation: Reaction conditions (e.g., elevated temperature, exposure to air) can promote the oxidation of the starting material.
-
Protocol:
-
Run reactions under a positive pressure of an inert gas.
-
If the reaction requires heat, ensure the inert atmosphere is maintained throughout.
-
Add the aldehyde to the reaction mixture at the appropriate step to minimize its exposure to potentially oxidizing conditions.
-
-
-
pH-Mediated Instability:
-
Explanation: The stability of related thiazole derivatives has been shown to be pH-dependent.[8] Strongly acidic or basic conditions may catalyze degradation or side reactions.
-
Protocol:
-
If possible, buffer the reaction mixture to a neutral or mildly acidic pH.
-
If the reaction requires strong acid or base, consider adding the aldehyde slowly at a reduced temperature to control the reaction.
-
-
Issue 3: Solid Compound Shows Signs of Degradation Over Time
Symptoms:
-
The solid this compound has discolored in its storage container.
-
Purity analysis of the solid shows the presence of the corresponding carboxylic acid.
Potential Causes & Troubleshooting Steps:
-
Improper Storage:
-
Explanation: Long-term storage without adhering to recommended conditions (see FAQ 3) will lead to gradual degradation.
-
Protocol:
-
Ensure the compound is stored in a tightly sealed container at the recommended refrigerated temperature.
-
For long-term storage, consider flushing the container with an inert gas before sealing.
-
Store away from light and sources of heat.
-
-
Visualization of Degradation and Experimental Workflow
Below are diagrams illustrating the primary degradation pathway and a recommended workflow for handling the compound to minimize degradation.
Caption: Primary oxidative degradation pathway.
Caption: Recommended workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity in electrophilic substitution of the thiazole ring
Troubleshooting Low Reactivity in Electrophilic Substitution of the Thiazole Ring
Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the electrophilic substitution of the thiazole ring. Thiazole is a cornerstone heterocycle in medicinal chemistry, found in pharmaceuticals like the antibiotic Sulfathiazole, the antiretroviral Ritonavir, and Vitamin B1 (Thiamine).[1][2][3] However, its unique electronic structure presents significant hurdles for classical electrophilic aromatic substitution. This guide provides in-depth, troubleshooting-focused answers to common experimental problems, explaining the underlying chemical principles to empower you to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my electrophilic substitution on the thiazole ring failing or giving very low yields?
Answer:
The low reactivity of the thiazole ring towards electrophiles is a direct consequence of its inherent electronic properties. Unlike electron-rich heterocycles like pyrrole or furan, thiazole is considered an electron-deficient aromatic system. This deficiency stems from two primary factors:
-
The Pyridine-like Nitrogen: The nitrogen atom at position 3 is sp² hybridized and behaves similarly to the nitrogen in pyridine. It is electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect on the ring system. This significantly reduces the electron density of the carbon atoms, making them less attractive to incoming electrophiles.[4]
-
Protonation under Acidic Conditions: Thiazole is a weak base with a pKa of approximately 2.5 for its conjugate acid.[5] Many classical electrophilic substitution reactions (e.g., nitration, sulfonation) require strong acidic conditions. Under these conditions, the nitrogen atom is readily protonated, forming a thiazolium cation. This positive charge further and drastically deactivates the entire ring, making electrophilic attack extremely difficult.[4]
The calculated π-electron density reveals that the C5 position is the most electron-rich and therefore the primary site for any potential electrophilic substitution.[5][6] The C2 position is the most electron-deficient, while C4 is nearly neutral.[7] Therefore, if C5 is blocked or the reaction conditions are too harsh, the reaction will likely fail.
Q2: I am attempting a nitration/sulfonation reaction and observing no product. What is the primary issue and how can it be resolved?
Answer:
This is a classic problem rooted in the extreme deactivation of the ring under the required strong acid conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). As explained in Q1, the formation of the thiazolium ion essentially shuts down the reaction.
Troubleshooting Strategies:
-
Introduce an Activating Group: The most effective strategy is to have a strong electron-donating group (EDG) on the ring prior to attempting the substitution. Groups at the C2 position are particularly effective at activating the C5 position.
-
-NH₂ or -OH Groups: A 2-amino or 2-hydroxy group strongly activates the C5 position, allowing electrophilic substitution to proceed under much milder conditions.[4]
-
Alkyl Groups: Even an electron-donating methyl group can be sufficient to enable some substitutions that fail on the unsubstituted ring.[1][5]
-
-
Modify Reaction Conditions (If Possible): While challenging for nitration and sulfonation, exploring alternative reagents that do not require strongly protic acids can be a solution. For instance, nitration of certain activated 2-acetamidothiazoles has been achieved with a mixture of nitric acid and acetic anhydride, which may proceed through a different mechanism.[8]
Table 1: Effect of Substituents on Thiazole Reactivity
| Substituent at C2 | Electronic Effect | Impact on Electrophilic Substitution at C5 | Recommended Approach |
| -H (Unsubstituted) | Neutral/Slightly Deactivated | Very difficult; requires harsh conditions[9] | Consider alternative C-H functionalization methods (See Q5) |
| -CH₃ | Electron-Donating (Inductive) | Feasible, but may still require forcing conditions | Standard protocols with careful optimization of temperature and time |
| -NH₂ / -NHR | Strongly Electron-Donating (Resonance) | Strongly activated; reaction proceeds readily[4] | Use milder conditions to avoid side reactions |
| -Cl / -Br | Deactivating (Inductive) > Donating (Resonance) | Very difficult | Not a suitable substrate for further EAS; consider metal-halogen exchange |
Q3: How can I functionalize the C2 position of thiazole if it's resistant to electrophilic attack?
Answer:
You are correct; the C2 position is the most electron-deficient and will not undergo electrophilic substitution.[6][7] However, the C2-H bond is the most acidic proton on the ring due to the proximity of both the electronegative nitrogen and the sulfur atom, which can stabilize the resulting carbanion.[5][10] This acidity is the key to its functionalization.
The solution is to switch from an electrophilic strategy to a nucleophilic one via deprotonation (metalation) .
-
Deprotonation: Treat the thiazole derivative with a strong organometallic base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This selectively removes the C2 proton to form a 2-lithiothiazole intermediate.[11]
-
Electrophilic Quench: This highly nucleophilic intermediate can then be "quenched" by adding a wide variety of electrophiles to form a new C-C or C-heteroatom bond at the C2 position.
This method is exceptionally versatile. See the "Experimental Protocols" section for a detailed procedure.
Q4: My Friedel-Crafts reaction failed, leading to a complex mixture or decomposition. Why does this happen?
Answer:
Friedel-Crafts acylations and alkylations are fundamentally incompatible with thiazole and many other basic heterocycles. The powerful Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction does not act on the intended electrophile. Instead, it coordinates strongly with the lone pair of electrons on the basic ring nitrogen (and potentially the sulfur).[11]
This coordination has two fatal consequences:
-
Extreme Deactivation: It places a formal positive charge on the ring, making it even more electron-deficient and inert to electrophilic attack than a protonated thiazolium ion.
-
Catalyst Sequestration: The catalyst is effectively "poisoned" by the substrate and is no longer available to activate the acyl/alkyl halide.
Solutions & Alternatives:
-
Avoid Friedel-Crafts: This reaction class is not viable for thiazoles.
-
Vilsmeier-Haack Formylation: To introduce a formyl (-CHO) group at the C5 position, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a much more suitable alternative.[12][13] The Vilsmeier reagent is a weaker electrophile that does not require a strong Lewis acid, making it compatible with many activated aromatic and heteroaromatic systems.[13]
-
Metalation-Acylation: For introducing larger acyl groups, the C2-lithiation strategy (see Q3) followed by quenching with an acyl chloride or anhydride is a robust and reliable method.
Q5: Are there modern alternatives to classical electrophilic substitution for arylating the thiazole ring?
Answer:
Absolutely. Modern transition-metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocycles like thiazole, offering milder conditions and broader scope than classical methods.
Direct C-H Arylation is the most powerful alternative. This method forges a C-C bond directly between a C-H bond on the thiazole and an aryl halide, avoiding the need to first create an organometallic reagent from the thiazole.
-
Mechanism: These reactions are typically catalyzed by palladium complexes. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation at the most electron-rich C-H bond.[14]
-
Regioselectivity: For thiazoles, direct arylation is highly regioselective for the C5 position, which is the most electronically and sterically accessible site.[15][16]
-
Advantages: This approach avoids harsh acidic conditions, is often more functional-group tolerant, and reduces the number of synthetic steps compared to traditional cross-coupling (e.g., Suzuki, Stille), which would require pre-functionalization of the thiazole (e.g., halogenation or borylation).[15]
Experimental Protocols
Protocol 1: C2-Lithiation and Methylation of 2-Methylthiazole
This protocol describes the functionalization at the C5 position by first lithiating and then quenching with an electrophile, in this case, methyl iodide. A similar principle applies for C2-lithiation of an unsubstituted thiazole.
Materials:
-
2-Methylthiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-methylthiazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Quench: Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dimethylthiazole.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C5-Position
This protocol provides a general method for the C5 arylation of a thiazole derivative with an aryl bromide.[15][17]
Materials:
-
Thiazole derivative (e.g., 2-alkylthiazole) (1.0 eq)
-
Aryl bromide (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, or Toluene)
Procedure:
-
Setup: To a flame-dried Schlenk tube or reaction vial, add the thiazole derivative, aryl bromide, Pd(OAc)₂, K₂CO₃, and PivOH.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 110-140 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove the solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the 5-arylthiazole product.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scispace.com [scispace.com]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firsthope.co.in [firsthope.co.in]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of Thiazolo[5,4-d]thiazoles: A Technical Guide to Alternative Solvents
Welcome to the Technical Support Center for Thiazolo[5,4-d]thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind the experimental choices, enabling you to troubleshoot effectively and innovate in your work. We will explore the shift from traditional, often hazardous, solvents to greener alternatives, focusing on practical application and scientific integrity.
The thiazolo[5,4-d]thiazole core is a planar, electron-deficient system with high oxidative stability, making it a valuable building block for organic electronics and pharmaceuticals.[1] However, traditional synthetic routes often rely on high-boiling, toxic solvents like dimethylformamide (DMF), pyridine, or nitrobenzene, posing significant environmental and safety concerns.[2] The move towards greener alternatives is not just an ethical imperative but also opens up new avenues for process optimization and improved outcomes.
This guide will focus on the use of alternative solvents, particularly Deep Eutectic Solvents (DESs), in the synthesis of both symmetrical and asymmetrical thiazolo[5,4-d]thiazoles. We will delve into troubleshooting common issues and answer frequently asked questions to support your experimental success.
Troubleshooting Guide: Common Challenges in Alternative Solvents
The synthesis of thiazolo[5,4-d]thiazoles, typically through the condensation of dithiooxamide with aromatic aldehydes, can be prone to challenges, especially when transitioning to less conventional solvent systems.[2][3] Below, we address specific issues you might encounter.
Issue 1: Low or Inconsistent Yields
Symptoms: The isolated yield of the desired thiazolo[5,4-d]thiazole is significantly lower than expected or varies greatly between batches.
Potential Causes & Solutions:
-
Degradation of Dithiooxamide (DTO): DTO, a key starting material, is known to be unstable at elevated temperatures. In some DES systems, such as L-proline:glycerol, degradation can be a significant issue, leading to the formation of various byproducts and a reduction in the availability of DTO for the main reaction.[2][4]
-
Solution 1: Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can accelerate the reaction, they may also promote DTO degradation. Determine the optimal temperature that balances reaction rate and starting material stability. A study on DTO stability in a L-proline:glycerol DES showed that while stable at 45°C, degradation begins to be noticeable at 75°C and is significant at 110°C.[2]
-
Solution 2: Solvent System Selection: Switch to a DES system where DTO exhibits greater stability. An L-proline:ethylene glycol (1:50) mixture has been shown to be an effective medium, providing good yields.[2]
-
Solution 3: Additives: The addition of sodium metabisulfite (1.1 equivalents) has been reported to lead to a cleaner reaction and improved yields, likely by preventing oxidative side reactions or stabilizing intermediates.[2]
-
-
Resinification and Side Product Formation: The reaction can often lead to the formation of intractable polymeric materials (resinification) and other side products, which complicates purification and reduces the yield of the desired product.[2]
-
Solution 1: Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[2][5] This is attributed to the rapid and uniform heating provided by microwaves, which can favor the desired reaction pathway over competing side reactions.
-
Solution 2: Stoichiometry Control: Ensure the precise stoichiometry of reactants. An excess of the aldehyde is often used in traditional methods, but in greener solvent systems, optimizing the ratio of aldehyde to DTO is crucial to minimize side reactions.
-
-
Poor Solubility of Reactants: In some alternative solvents, the starting materials may not be fully soluble, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution: Solvent Screening: If solubility is an issue, screen a variety of DES compositions. The properties of DESs, such as polarity and viscosity, can be tuned by changing the hydrogen bond donor and acceptor components.[6]
-
Issue 2: Difficult Purification
Symptoms: The crude product is difficult to purify, with impurities co-precipitating with the desired thiazolo[5,4-d]thiazole or being difficult to remove by standard washing procedures.
Potential Causes & Solutions:
-
Formation of Byproducts with Similar Solubility: Side products formed during the reaction may have similar solubility profiles to the desired product, making separation by simple precipitation and washing challenging.
-
Solution 1: Optimized Work-up: The low solubility of many thiazolo[5,4-d]thiazoles in common solvents is often advantageous for purification.[4] A typical and effective work-up involves cooling the reaction mixture to room temperature and then adding water to precipitate the crude product. This is followed by sequential washing of the filtered solid with cold water and then a cold organic solvent like ethanol to remove residual DES and soluble impurities.[2]
-
Solution 2: Recrystallization: If the product is still impure after washing, recrystallization from a suitable high-boiling point solvent may be necessary. However, the generally poor solubility of thiazolo[5,4-d]thiazoles can make finding an appropriate solvent challenging.
-
Solution 3: Column Chromatography: While the goal of using DES is often to avoid column chromatography, it may be unavoidable for achieving high purity in some cases, particularly for asymmetrically substituted derivatives or when significant byproduct formation occurs.[2]
-
-
Contamination from the Deep Eutectic Solvent: If the washing procedure is not thorough, components of the DES may remain in the final product.
-
Solution: Thorough Washing: Ensure the filtered product is washed extensively with water to remove the highly water-soluble components of the DES (e.g., choline chloride, L-proline, glycerol, ethylene glycol). A final wash with a less polar solvent like ethanol can help remove any remaining organic-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) over traditional solvents like DMF for thiazolo[5,4-d]thiazole synthesis?
A1: DESs offer several significant advantages rooted in the principles of green chemistry:
-
Reduced Toxicity and Enhanced Safety: Many DESs are composed of naturally occurring and non-toxic components such as choline chloride, urea, glycerol, and amino acids like L-proline.[7][8] This makes them significantly safer to handle compared to hazardous solvents like DMF, which is a reproductive toxin.
-
Biodegradability: The components of many DESs are biodegradable, reducing their environmental impact.[7]
-
Low Volatility: DESs have negligible vapor pressure, which minimizes solvent loss through evaporation and reduces air pollution.[9]
-
Tunable Properties: The physicochemical properties of DESs can be easily tuned by varying the hydrogen bond acceptor and donor components and their molar ratios, allowing for optimization of reaction conditions.[6]
-
Potential for Simplified Purification: In some cases, the use of DESs allows for the direct precipitation of the pure product upon the addition of water, eliminating the need for column chromatography.[2]
Q2: How do I prepare a Deep Eutectic Solvent in the lab?
A2: The preparation of a DES is typically straightforward. The most common method involves heating and stirring the solid components until a clear, homogeneous liquid is formed. For example, to prepare an L-proline:ethylene glycol (1:50) DES, you would:
-
Combine L-proline and ethylene glycol in a 1:50 molar ratio in a flask.
-
Heat the mixture with stirring. The temperature required will depend on the specific components, but gentle heating is usually sufficient.
-
Continue heating and stirring until a clear, homogeneous liquid is obtained. The resulting DES can often be used without further purification.
Q3: Can microwave-assisted synthesis be combined with the use of Deep Eutectic Solvents?
A3: Absolutely. The combination of microwave heating and DESs is a powerful strategy for green and efficient synthesis. DESs are often good microwave absorbers, allowing for rapid and uniform heating of the reaction mixture. This can lead to significantly reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods.[2] For instance, the synthesis of 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) in an L-proline:ethylene glycol DES at 130°C gave a 75% yield with classical heating in one hour, while microwave irradiation at the same temperature provided a 92% yield in just 25 minutes.[2][10]
Q4: What is the effect of substituents on the aromatic aldehyde on the reaction outcome?
A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, the reaction proceeds well with aldehydes bearing both electron-donating and electron-withdrawing groups. However, very strong electron-withdrawing groups may sometimes lead to lower yields or require modified reaction conditions. A study utilizing an L-proline:ethylene glycol DES successfully synthesized thiazolo[5,4-d]thiazoles from a range of substituted benzaldehydes, including those with methoxy, hydroxy, fluoro, and bromo groups, with yields ranging from 20% to 99%.[10] Even aldehydes with highly electron-withdrawing nitro groups were reactive, although in some cases, the yields were lower.[10]
Q5: Are there any safety precautions I should take when working with Deep Eutectic Solvents?
A5: While DESs are generally considered safer than many traditional organic solvents, it is still important to follow good laboratory practices.
-
Consult Safety Data Sheets (SDS): Always review the SDS for the individual components of the DES. For example, while L-proline is not considered hazardous under normal use, it's important to be aware of its properties.[1][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area. Although DESs have low volatility, heating them can potentially lead to the release of some vapors.
-
Disposal: Dispose of waste materials in accordance with local regulations. While many DES components are biodegradable, the final reaction mixture may contain other reagents that require specific disposal procedures.
Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles in an L-proline:Ethylene Glycol DES[2]
This protocol provides a general method for the synthesis of symmetrical 2,5-diarylthiazolo[5,4-d]thiazoles using a green solvent system and conventional heating.
Materials:
-
L-proline
-
Ethylene glycol
-
Substituted aromatic aldehyde (2 mmol)
-
Dithiooxamide (1 mmol)
-
Sodium metabisulfite (1.1 mmol)
-
Water
-
Ethanol
Procedure:
-
Prepare the L-proline:ethylene glycol (1:50 molar ratio) DES by heating and stirring the components until a clear, homogeneous liquid is formed.
-
In a round-bottom flask, add the aromatic aldehyde, dithiooxamide, and sodium metabisulfite to the pre-prepared DES.
-
Stir the reaction mixture at 130°C for one hour.
-
Cool the reaction mixture to room temperature.
-
Add water (approximately 10 times the volume of the DES) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Table 1: Examples of 2,5-Diarylthiazolo[5,4-d]thiazoles Synthesized using Protocol 1 [10]
| Aldehyde | Product | Yield (Classical Heating) | Yield (Microwave Heating) |
| Vanillin | 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 75% | 92% |
| Isovanillin | 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 70% | 75% |
| 3,4-Dihydroxybenzaldehyde | 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(benzene-1,2-diol) | 99% | - |
| 4-Hydroxybenzaldehyde | 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | 72% | - |
| 4-Fluorobenzaldehyde | 2,5-Bis(4-fluorophenyl)thiazolo[5,4-d]thiazole | 71% | - |
| 4-Bromobenzaldehyde | 2,5-Bis(4-bromophenyl)thiazolo[5,4-d]thiazole | 20% | - |
Protocol 2: Traditional Synthesis in DMF for Comparison[4]
This protocol outlines a conventional method for synthesizing symmetrical thiazolo[5,4-d]thiazoles.
Materials:
-
Dithiooxamide (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
Dimethylformamide (DMF)
-
Deionized water
-
Isopropyl alcohol
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide and the aromatic aldehyde in DMF.
-
Heat the reaction mixture to 140°C for 6 hours.
-
Cool the solution to room temperature to allow the product to precipitate. Refrigeration can aid precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water and then with isopropyl alcohol.
-
Dry the product under vacuum.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in the synthesis of thiazolo[5,4-d]thiazoles using a deep eutectic solvent.
Caption: Experimental workflow for the synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent.
Conclusion
The transition to alternative, greener solvents for the synthesis of thiazolo[5,4-d]thiazoles is a significant step forward in sustainable chemistry. Deep eutectic solvents, in particular, offer a promising and practical alternative to traditional hazardous solvents. By understanding the underlying chemical principles and potential challenges, researchers can effectively troubleshoot their experiments and optimize their synthetic routes. This guide provides a foundation for this endeavor, and we encourage the continued exploration and development of environmentally benign synthetic methodologies.
References
- 1. resources.finalsite.net [resources.finalsite.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. ajiaminoscience.eu [ajiaminoscience.eu]
How to avoid degradation of dithiooxamide in thiazole synthesis
A-Z Guide to Preventing Dithiooxamide Degradation
Introduction: The synthesis of thiazole and its derivatives is a cornerstone of medicinal chemistry, with the thiazole ring being a key pharmacophore in numerous approved drugs.[1] The Hantzsch thiazole synthesis, a classic and reliable method, often employs a thioamide source to react with an α-haloketone.[2][3][4] Dithiooxamide (also known as rubeanic acid) serves as a practical, symmetrical C2N2S2 building block for creating certain thiazole structures, particularly thiazolo[5,4-d]thiazoles.[5][6][7] However, its utility is often hampered by its inherent instability, leading to degradation, low yields, and complex product mixtures.[8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple procedural steps to explain the underlying chemical principles governing dithiooxamide stability, empowering you to diagnose issues and proactively design robust synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the use and stability of dithiooxamide.
Q1: What is dithiooxamide and why is it used in thiazole synthesis?
A1: Dithiooxamide is the dithio analog of oxamide.[7] Its structure, H₂N-C(=S)-C(=S)-NH₂, features two thioamide functional groups. This symmetrical structure makes it a valuable reagent for constructing specific, often symmetrical, thiazole-containing fused ring systems.[5][6] In reactions like the Hantzsch synthesis, it can react with two equivalents of an α-haloketone to build complex heterocyclic scaffolds.
Q2: What are the primary signs of dithiooxamide degradation in my experiment?
A2: The most common indicators of degradation include:
-
Low or No Yield: The most obvious sign is the failure to produce the desired thiazole product in the expected quantity.
-
Inconsistent Results: Seemingly identical reactions giving wildly different yields point to the instability of a key reagent, often dithiooxamide.
-
Formation of Black/Brown Precipitates: Dithiooxamide can decompose into complex polymeric sulfur-containing materials.
-
Complex Product Mixture: Instead of a clean product, you may observe multiple spots on a Thin Layer Chromatography (TLC) plate, indicating various side reactions.[8]
-
Odor of Hydrogen Sulfide (H₂S): A faint rotten egg smell can indicate hydrolysis of the thioamide groups.
Q3: What are the main chemical causes of dithiooxamide degradation?
A3: Dithiooxamide is susceptible to several degradation pathways:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioamide C=S bonds can be hydrolyzed to C=O bonds, ultimately leading to oxamide and hydrogen sulfide.
-
Oxidation: Oxidizing agents can attack the sulfur atoms, leading to disulfide bond formation or other oxidized sulfur species. Reactions sensitive to air (oxygen) are particularly at risk.
-
Thermal Decomposition: Like many thioamides, dithiooxamide has limited thermal stability. Excessive heat can cause it to break down into simpler, often gaseous, byproducts or polymerize.[7][8]
-
pH Sensitivity: The stability of dithiooxamide is highly dependent on the pH of the reaction medium. Strongly acidic or basic conditions can catalyze its decomposition.[9][10]
Part 2: Troubleshooting Guide: From Low Yields to Optimized Protocols
This section provides a systematic approach to diagnosing and solving common problems encountered during thiazole synthesis with dithiooxamide.
Problem: Consistently Low or No Yield of Thiazole Product
This is the most critical issue. The root cause is almost always that the active dithiooxamide is not available to participate in the desired reaction. We can trace the cause to pre-reaction handling or in-situ reaction conditions.
Possible Cause A: Pre-Reaction Degradation of Dithiooxamide
Dithiooxamide may have degraded before you even started the reaction.
✅ Solution: Implement Strict Storage and Handling Protocols
-
Storage: Store dithiooxamide in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator. The manufacturer's recommendation is often between 10°C - 25°C.
-
Purity Check: Before use, visually inspect the reagent. It should be a crystalline solid (often orange-red). If it appears discolored, clumpy, or has a strong odor, its purity is questionable. Consider purifying it by recrystallization or purchasing a new batch.
-
Inert Atmosphere: When weighing and handling the solid, do so quickly to minimize exposure to atmospheric moisture and oxygen. For highly sensitive reactions, consider handling it in a glovebox.
Possible Cause B: In-Situ Degradation During the Reaction
The reaction conditions themselves are causing the dithiooxamide to decompose faster than it can react with the α-haloketone.
✅ Solution: Systematically Optimize Reaction Conditions
The key is to find a balance where the Hantzsch synthesis proceeds efficiently while minimizing the rate of dithiooxamide degradation.
Key Optimization Parameters
| Parameter | Problematic Condition | Optimized Approach & Rationale |
| Temperature | High temperatures (>100 °C) for prolonged periods.[8] | Rationale: High heat accelerates both the desired reaction and undesired decomposition. Approach: Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Only increase the temperature if the reaction is too slow. Consider microwave-assisted synthesis for rapid heating to high temperatures for very short durations, which can sometimes favor the desired product.[6] |
| pH | Strongly acidic (pH < 4) or strongly basic (pH > 9) conditions. | Rationale: Both extremes can catalyze hydrolysis. While some Hantzsch syntheses are run under acidic conditions, this can be detrimental to dithiooxamide.[9] Approach: Aim for near-neutral or slightly acidic conditions (pH 5-7). If an acid scavenger is needed (to neutralize the HX byproduct), use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate, added portion-wise.[3] |
| Solvent | Protic, aqueous solvents (e.g., water, methanol/water mixtures). | Rationale: Water is a reactant in the hydrolysis pathway. Approach: Use anhydrous polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (ACN).[3] Ensure the solvent is properly dried before use. If a protic solvent like ethanol is required for solubility, ensure it is absolute (anhydrous).[2] |
| Atmosphere | Reaction run open to the air. | Rationale: Atmospheric oxygen can cause oxidative degradation. Approach: Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon. This is a simple step that can significantly improve reproducibility.[8] |
Part 3: Diagrams and Visual Guides
To better understand the processes, the following diagrams illustrate the key chemical pathways and logical troubleshooting steps.
Dithiooxamide Degradation Pathways
This diagram shows the two primary routes by which dithiooxamide is consumed in non-productive side reactions.
Caption: Key degradation vs. productive pathways for dithiooxamide.
Generalized Hantzsch Synthesis Workflow
This diagram outlines the fundamental steps of the reaction leading to the thiazole ring.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Logic Flowchart
Use this flowchart to systematically diagnose the cause of a failed or low-yielding reaction.
Caption: A logical guide to troubleshooting failed thiazole syntheses.
Part 4: Validated Protocol Example
This protocol for the synthesis of a 2-amino-4-phenylthiazole derivative from 2-bromoacetophenone and thiourea (as a proxy for a thioamide source) incorporates the best practices discussed above to minimize degradation and maximize yield.[2]
Objective: To synthesize 2-amino-4-phenylthiazole with high yield by controlling reaction parameters.
Materials & Reagents:
-
2-Bromoacetophenone
-
Thiourea (use of an excess is common)[11]
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
TLC plates (Silica gel)
Step-by-Step Methodology:
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Ensure all glassware is oven-dried to remove residual moisture.
-
-
Reagent Addition:
-
To the flask, add 2-bromoacetophenone (5.0 mmol).
-
Add anhydrous ethanol (10 mL).
-
Add thiourea (7.5 mmol, 1.5 equivalents). Using a slight excess of the thioamide source can help drive the reaction to completion.[11]
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Gently heat the mixture to a controlled temperature of 60-70°C. Do not exceed 80°C.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 50% ethyl acetate/50% hexane mobile phase).[2] The starting materials should disappear as a new, more polar product spot appears.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (5%, 20 mL) to neutralize the HBr byproduct and precipitate the free base of the thiazole product.[2]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water to remove any remaining salts.
-
-
Validation & Analysis:
-
Dry the collected solid product.
-
Determine the mass and calculate the percent yield.
-
Confirm the product's identity and purity by measuring its melting point and acquiring NMR spectra.[2]
-
By following this carefully controlled protocol, the degradation of the thioamide source is minimized, leading to a cleaner reaction and a higher yield of the desired thiazole product.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dithiooxamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Scaling up the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde for industrial applications
Technical Support Center: Scaling the Synthesis of 2-p-Tolyl-thiazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis and scale-up of this compound (CAS 55327-29-2). This molecule is a critical intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.[1] Scaling its synthesis from the lab bench to industrial production presents unique challenges that require a deep understanding of the reaction mechanism, potential side reactions, and process control parameters.
This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered by researchers and process chemists. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to optimize your synthesis for efficiency, purity, and scalability.
Troubleshooting Guide: Common Synthesis Challenges
The most prevalent and adaptable route to substituted thiazoles is the Hantzsch thiazole synthesis, first described in 1887.[2] This method typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, this often means creating the 2-p-tolyl-thiazole core first, followed by functionalization at the 4-position.
Issue 1: Low Yield During Hantzsch Cyclization
Question: We are attempting to synthesize the 2-p-tolyl-thiazole core via a Hantzsch reaction between a p-tolylthioamide and an appropriate α-halocarbonyl compound, but our yields are consistently below 50%. What are the primary causes and how can we improve this?
Answer: Low yields in the Hantzsch synthesis are a frequent problem during initial trials and scale-up. The issue can typically be traced to one of four areas: reagent quality, reaction conditions, reaction mechanism kinetics, or work-up procedure.
-
Reagent Purity and Stability:
-
p-Tolylthioamide: The thioamide is the nucleophilic component. Ensure it is free from residual starting materials (e.g., p-toluamide) or degradation products. Its purity can be confirmed by melting point and NMR spectroscopy.
-
α-Halocarbonyl: This is a critical electrophile and often a lachrymator. These compounds can be unstable and should be freshly prepared or purified if they have been stored for an extended period. The presence of di-halogenated or unhalogenated ketone impurities will directly lead to side products or unreacted thioamide, depressing the yield.
-
-
Reaction Conditions:
-
Solvent: Ethanol is commonly used, but for industrial applications, solvents like isopropanol or toluene may be considered for their higher boiling points and ease of removal. The solvent must be dry, as water can hydrolyze the intermediates.
-
Temperature: The initial SN2 reaction between the thioamide and the α-halocarbonyl is often exothermic.[3][4] On a large scale, this exotherm must be controlled via slow addition of the α-halocarbonyl or by using a jacketed reactor to maintain a consistent internal temperature. Overheating can lead to side reactions and decomposition. A typical temperature range is refluxing in ethanol, but optimization is key.
-
Stoichiometry: A slight excess (1.05-1.1 equivalents) of the thioamide can sometimes be used to ensure the complete consumption of the more expensive or unstable α-halocarbonyl, but this can complicate purification. Start with a 1:1 molar ratio and adjust based on reaction monitoring.
-
-
Mechanism & Reaction Monitoring: The reaction is not instantaneous. It proceeds through a series of steps including SN2 attack, cyclization, and dehydration.[5] Incomplete reaction is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation: The thiazole product is often isolated by precipitating it from the reaction mixture. This is typically achieved by pouring the cooled reaction mixture into a basic aqueous solution, such as 5% sodium carbonate, to neutralize the HX acid formed during the reaction.[3] If the product is oily or does not precipitate, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification is necessary.
Workflow: Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the accepted mechanism for the Hantzsch synthesis, highlighting the critical steps where reaction parameters play a key role.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Issue 2: Persistent Impurities and Purification Challenges
Question: Our crude this compound product is consistently contaminated with several impurities that are difficult to remove by simple recrystallization. What are these impurities and what are the best strategies for purification on a larger scale?
Answer: Impurity profiling is critical for developing a robust and scalable purification strategy. The identity of impurities depends on the synthetic route (e.g., Hantzsch followed by formylation, or oxidation of a precursor).
Common Impurities and Their Sources:
| Impurity Name | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| Unreacted p-Tolylthioamide | Incomplete Hantzsch reaction; incorrect stoichiometry. | HPLC, TLC | Monitor reaction to completion; optimize stoichiometry. |
| (2-p-Tolylthiazol-4-yl)methanol | Incomplete oxidation if this is the final step.[6] | HPLC, GC-MS | Increase oxidant stoichiometry or reaction time; re-process isolated material. |
| 2-p-Tolyl-thiazole-4-carboxylic acid | Over-oxidation of the aldehyde product. | HPLC, LC-MS | Use a milder oxidant (e.g., MnO2); control temperature and reaction time carefully. |
| Isomeric Byproducts | Use of unsymmetrical α-halocarbonyls in the Hantzsch step. | NMR, LC-MS | Use highly regioselective starting materials. |
| Vilsmeier-Haack Reagent Adducts | Incomplete hydrolysis during work-up of a formylation reaction.[7] | LC-MS | Ensure vigorous quenching and hydrolysis with a basic solution. |
Advanced Purification Strategies:
-
Optimized Recrystallization: A single solvent may not be sufficient. Conduct a systematic solvent screen to identify a binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not). For thiazole derivatives, combinations like Ethanol/Water, Toluene/Heptane, or Dichloromethane/Hexane are often effective.
-
Slurry Wash: Before recrystallization, slurrying the crude solid in a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or heptane) can significantly improve purity.
-
Column Chromatography: While less ideal for very large industrial scales, silica gel chromatography is invaluable for removing closely related impurities during process development. For multi-kilogram scales, automated flash chromatography systems or medium-pressure liquid chromatography (MPLC) can be employed.
-
Reactive Purification: If the primary impurity is the carboxylic acid, a mild basic wash (e.g., with aqueous sodium bicarbonate) of an organic solution of the crude product can selectively remove the acidic impurity into the aqueous phase.
Issue 3: Inefficient or Uncontrolled Formylation
Question: We are formylating the 2-p-tolyl-thiazole intermediate using the Vilsmeier-Haack reaction (POCl₃/DMF), but the reaction is sluggish and gives a dark, complex mixture. How can we optimize this step for industrial scale?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it requires careful control.[8] The issues you are facing—low conversion and decomposition—are common when scaling this reaction.
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺), is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step is exothermic and should be performed at low temperature (0-5 °C) with slow addition of POCl₃ to DMF. Pre-forming the reagent before adding the thiazole substrate ensures its availability and provides better temperature control.
-
Reaction Temperature: After the addition of the 2-p-tolyl-thiazole substrate, the reaction temperature needs to be carefully controlled. Start at a low temperature and slowly warm the mixture. Monitor the reaction by TLC/HPLC to find the optimal temperature that provides a reasonable reaction rate without significant decomposition. For many thiazoles, a temperature range of 60-80 °C is effective.[9]
-
Hydrolysis (Quench): The quench is a critical step. The reaction mixture is typically poured slowly onto crushed ice, followed by neutralization with a base like sodium hydroxide or sodium carbonate until the pH is basic (pH 9-10). This step hydrolyzes the iminium salt intermediate to the desired aldehyde and must be done carefully, as it is highly exothermic. Insufficient hydrolysis can leave intermediates that complicate purification.
Diagram: Scale-Up Logic for Synthesis
This flowchart outlines the critical decision points when transitioning from a lab-scale protocol to a pilot or industrial-scale batch.
Caption: Key Decision Logic for Process Scale-Up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis at an industrial scale? A1: Several reagents require strict handling protocols.
-
α-Haloketones: Often toxic and lachrymatory. Handle in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a dry, inert atmosphere.[11]
-
Solvents: Use of flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge.[12][13] Always conduct a thorough Process Hazard Analysis (PHA) before any scale-up operation.
Q2: How can we confirm the identity and purity of the final this compound product? A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The aldehyde proton should appear as a singlet around 10.1 ppm in the ¹H NMR spectrum.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight (203.26 g/mol ).[6]
-
HPLC: The primary method for determining purity. A validated method should show the main peak at >98% area for most pharmaceutical applications.
-
Melting Point: A sharp melting point (literature: 128-130 °C) is a good indicator of purity.[6]
Q3: What is a reliable starting point for a lab-scale experimental protocol? A3: A robust starting point is the oxidation of (2-p-tolylthiazol-4-yl)methanol.
-
Reaction Setup: In a round-bottom flask, suspend (2-p-tolylthiazol-4-yl)methanol (1 equivalent) in chloroform or dichloromethane.
-
Oxidation: Add activated manganese dioxide (MnO₂) (approx. 8-10 equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (using a mobile phase like 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid product from ethanol to yield pure this compound.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Managing impurities during the oxidation of (2-p-tolylthiazol-4-yl)methanol
Welcome to the technical support center for the synthesis and purification of 2-p-tolylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of (2-p-tolylthiazol-4-yl)methanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Critical Aldehyde Intermediate
The oxidation of the primary alcohol, (2-p-tolylthiazol-4-yl)methanol, to its corresponding aldehyde is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by the formation of impurities stemming from incomplete conversion, over-oxidation, and reagent-specific side reactions. This guide provides a structured approach to identifying, managing, and eliminating these impurities to achieve high purity of the target aldehyde.
Troubleshooting Guide: Impurity Management
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction shows significant amounts of unreacted starting material. How can I improve the conversion rate?
Answer: Incomplete conversion is a common issue that can typically be traced back to the choice, quality, or stoichiometry of the oxidizing agent, as well as reaction conditions.
-
Reagent Activity & Stoichiometry: For heterogeneous oxidations, such as with Manganese Dioxide (MnO₂), the activity of the reagent is paramount. Use freshly activated MnO₂ or a high-quality commercial source. A large excess (often 5-10 equivalents) is typically required to drive the reaction to completion due to the reaction occurring on the reagent's surface.[1] For homogeneous oxidants like Dess-Martin Periodinane (DMP), ensure you are using at least a slight excess (e.g., 1.1-1.5 equivalents) and that the reagent has not degraded during storage.
-
Reaction Time and Temperature: Many mild oxidations are performed at room temperature.[2][3] If you observe slow conversion, consider extending the reaction time. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) every 1-2 hours. A gentle increase in temperature (e.g., to 40 °C) can sometimes be effective, but be cautious as this may also increase the rate of side reactions.
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent (e.g., chloroform, dichloromethane) to allow for efficient interaction with the oxidant.[3]
Question 2: I'm seeing a significant amount of a more polar byproduct, which I suspect is the carboxylic acid. How can I prevent this over-oxidation?
Answer: The formation of 2-p-tolylthiazole-4-carboxylic acid is a classic example of over-oxidation. This occurs when the initially formed aldehyde is further oxidized. The mechanism often involves the formation of an aldehyde hydrate in the presence of water, which is then susceptible to further oxidation.[4]
-
Choice of Oxidant: The most critical factor is the choice of oxidizing agent. Avoid "strong" oxidants like potassium permanganate (KMnO₄) or Jones reagent (chromic acid), as these will readily oxidize primary alcohols directly to carboxylic acids.[5][6]
-
Employ Mild, Selective Oxidants: To isolate the aldehyde, you must use a "mild" oxidant.[7]
-
Manganese Dioxide (MnO₂): This is an excellent choice for benzylic-like and allylic alcohols and is known to be selective for this type of transformation without significant over-oxidation.[8][9]
-
Dess-Martin Periodinane (DMP): DMP is a highly reliable and mild oxidant that operates under neutral conditions at room temperature, effectively stopping the oxidation at the aldehyde stage.[2][10]
-
Swern Oxidation: This method, utilizing DMSO and oxalyl chloride, is performed at very low temperatures (-78 °C) and is highly effective for generating aldehydes with no over-oxidation.[11][12]
-
-
Anhydrous Conditions: When using reagents like PCC (Pyridinium chlorochromate), it is crucial to perform the reaction under anhydrous conditions to prevent the formation of the aldehyde hydrate, thereby halting the oxidation.[13] For DMP and MnO₂ in aprotic solvents, the presence of trace water is less likely to cause significant over-oxidation but is still best avoided.
Question 3: I'm using Dess-Martin Periodinane (DMP), and the workup is yielding an intractable gum, making purification difficult. What is the cause and solution?
Answer: This is a well-documented issue with DMP oxidations. The primary byproduct of the reaction is a reduced iodine species, an iodinane, which is often poorly soluble and can complicate the workup.
The solution is to quench the reaction with a reagent that converts the iodinane byproduct into water-soluble salts. A highly effective method is to add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), often buffered with sodium bicarbonate (NaHCO₃), to the reaction mixture at the end of the reaction. Stirring this biphasic mixture for 15-20 minutes will quench excess DMP and convert the byproducts into easily separable forms, allowing for a clean extraction of your desired aldehyde.[14]
Question 4: My Swern oxidation smells awful and gives a low yield. How can I optimize this procedure?
Answer: The Swern oxidation, while powerful, is technically demanding. The two most common pitfalls are temperature control and the malodorous byproduct.
-
Strict Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) during the addition of DMSO, oxalyl chloride, and the alcohol.[15][16] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate and the formation of unwanted side products.
-
Managing the Odor: The notorious "rotten cabbage" smell is from dimethyl sulfide ((CH₃)₂S), a volatile byproduct.[17] This is an unavoidable consequence of the reaction mechanism. To manage it:
-
Work in a well-ventilated fume hood.
-
Quench with Bleach: After the reaction is complete and worked up, all glassware can be rinsed with a dilute bleach (sodium hypochlorite) solution. The bleach oxidizes the volatile dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[16]
-
Question 5: Can the thiazole ring itself be oxidized under these conditions?
Answer: The thiazole ring is a relatively electron-rich aromatic heterocycle. While generally stable to the mild conditions used for alcohol oxidation (MnO₂, DMP, Swern), it is not completely inert. Under harsher or different oxidative conditions, oxidation can occur at the nitrogen or sulfur atoms to form N-oxides or S-oxides, respectively.[18] However, when using the selective reagents recommended in this guide for the specific conversion of the primary alcohol, oxidation of the thiazole ring is not a commonly observed side reaction.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the oxidation reaction.
Caption: General troubleshooting workflow for the oxidation.
Key Experimental Protocols
**Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂) **
This is a robust and highly selective method for this specific substrate.[3]
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add (2-p-tolylthiazol-4-yl)methanol (1.0 eq).
-
Solvent & Reagent Addition: Add chloroform or dichloromethane (approx. 0.1 M concentration). To this solution, add activated manganese dioxide (MnO₂, 8.0-10.0 eq) portion-wise.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The product aldehyde should be less polar (higher Rf) than the starting alcohol.
-
Workup: Once the starting material is consumed (typically 8-16 hours), filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the MnO₂ solids.[3] Wash the filter cake thoroughly with additional solvent (dichloromethane or ethyl acetate).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-p-tolylthiazole-4-carbaldehyde.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This chemical purification technique is exceptionally effective for separating aldehydes from non-carbonyl impurities, such as unreacted alcohol.[19][20]
-
Adduct Formation: Dissolve the crude product mixture in a minimal amount of a miscible organic solvent like methanol or THF. Add this solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 10-15 minutes.[20]
-
Extraction: The aldehyde will form a water-soluble bisulfite adduct. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and shake. Separate the layers. The non-aldehydic impurities (like the starting alcohol) will remain in the organic layer. Discard the organic layer.
-
Washing: Wash the aqueous layer containing the adduct with a fresh portion of the organic solvent to remove any residual impurities.
-
Releasing the Aldehyde: To regenerate the aldehyde, add either a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the aqueous layer until the solution is basic (pH > 8). This reverses the reaction, precipitating the pure aldehyde.
-
Final Isolation: Extract the regenerated pure aldehyde back into an organic solvent (e.g., dichloromethane). Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Thiazole - Wikipedia [en.wikipedia.org]
- 19. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 20. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-p-tolyl-thiazole-4-carbaldehyde
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-p-tolyl-thiazole-4-carbaldehyde, a versatile heterocyclic compound with applications in pharmaceutical and materials science research.[1] We will delve into the structural elucidation of this molecule, comparing its spectral features with relevant alternatives to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound (C₁₁H₉NOS) is a key synthetic intermediate.[1][2] Its structure, featuring a thiazole ring substituted with a p-tolyl group at the 2-position and a carbaldehyde group at the 4-position, provides a unique electronic and steric environment. Thiazole moieties are found in numerous biologically active compounds, including vitamin B1 (thiamine) and various anticancer and antimicrobial agents.[3][4] Accurate structural characterization is paramount for understanding its reactivity and for the development of novel derivatives. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous insights into the molecular framework.[5]
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | 10.1 | Singlet (s) | 1H | - | Aldehyde proton (-CHO) |
| H-b | 8.1 | Singlet (s) | 1H | - | Thiazole ring proton (H-5) |
| H-c | 7.84 | Doublet (d) | 2H | 8.0 | Aromatic protons (ortho to thiazole) |
| H-d | 7.25 | Doublet (d) | 2H | 8.0 | Aromatic protons (meta to thiazole) |
| H-e | 2.4 | Singlet (s) | 3H | - | Methyl protons (-CH₃) |
| Data sourced from ChemicalBook.[2] |
Interpretation of the ¹H NMR Spectrum:
-
The Aldehyde Proton (H-a, δ 10.1 ppm): The most downfield signal is a sharp singlet at 10.1 ppm, which is characteristic of an aldehyde proton.[6] Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect.
-
The Thiazole Proton (H-b, δ 8.1 ppm): The singlet at 8.1 ppm corresponds to the single proton on the thiazole ring (H-5). Protons on aromatic heterocyclic rings typically resonate in this downfield region.[4]
-
The p-tolyl Aromatic Protons (H-c, δ 7.84 ppm and H-d, δ 7.25 ppm): The p-tolyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
The protons labeled H-c , which are ortho to the electron-withdrawing thiazole ring, are more deshielded and appear further downfield at 7.84 ppm.
-
The protons labeled H-d , which are meta to the thiazole ring, are less affected and resonate upfield at 7.25 ppm.
-
Both doublets exhibit a coupling constant of approximately 8.0 Hz, which is typical for ortho-coupling in a benzene ring.
-
-
The Methyl Protons (H-e, δ 2.4 ppm): The singlet integrating to three protons at 2.4 ppm is unequivocally assigned to the methyl group of the p-tolyl substituent.[7]
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-1 | ~185 | Aldehyde Carbonyl (C=O) | Aldehyde carbons are highly deshielded. |
| C-2 | ~168 | Thiazole C-2 | Carbon attached to two heteroatoms (S and N). |
| C-3 | ~150 | Thiazole C-4 | Carbon bearing the aldehyde group. |
| C-4 | ~128 | Thiazole C-5 | Protonated carbon of the thiazole ring. |
| C-5 | ~142 | p-tolyl C-ipso' | Quaternary carbon attached to the methyl group. |
| C-6 | ~131 | p-tolyl C-ipso | Quaternary carbon attached to the thiazole ring. |
| C-7 | ~130 | p-tolyl C-meta | Aromatic CH carbons meta to the thiazole. |
| C-8 | ~127 | p-tolyl C-ortho | Aromatic CH carbons ortho to the thiazole. |
| C-9 | ~21.5 | Methyl Carbon (-CH₃) | Typical chemical shift for a tolyl methyl group. |
| Predicted values are based on data from similar structures.[7][8] |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is expected to be the most downfield signal, around 185 ppm.
-
Thiazole Carbons (C-2, C-3, C-4): The carbons of the thiazole ring are expected in the aromatic region. C-2, being situated between two heteroatoms, will be significantly downfield (~168 ppm). C-4, attached to the aldehyde, will also be downfield (~150 ppm), while the protonated C-5 will be further upfield (~128 ppm).[8]
-
p-tolyl Carbons (C-5 to C-8): The four distinct carbon environments of the p-tolyl group are expected in the 127-142 ppm range. The quaternary carbons (C-5 and C-6) will generally have weaker signals than the protonated carbons (C-7 and C-8).
-
Methyl Carbon (C-9): The methyl carbon of the tolyl group is expected to be the most upfield signal, around 21.5 ppm.[7]
Comparative Spectral Analysis
To better understand the spectral features of this compound, it is instructive to compare its NMR data with simpler, related molecules.
Comparison with p-Tolualdehyde
p-Tolualdehyde shares the aldehyde and p-tolyl functionalities.
-
¹H NMR: In p-tolualdehyde, the aldehyde proton appears around 9.97 ppm, and the aromatic protons show a similar ortho/meta splitting pattern.[7] The absence of the thiazole proton signal is a key differentiator.
-
¹³C NMR: The aromatic and methyl carbon signals will be in similar regions, but the signals for the thiazole ring will be absent. This comparison helps to isolate the electronic contribution of the thiazole moiety.
Comparison with Thiazole-4-carbaldehyde
This molecule allows for the assessment of the p-tolyl group's influence.
-
¹H NMR: Thiazole-4-carbaldehyde would show signals for the aldehyde proton and the two thiazole ring protons. The absence of the characteristic doublets for the p-tolyl group and the upfield methyl singlet makes it easily distinguishable.
-
¹³C NMR: The spectrum would be much simpler, lacking the four signals associated with the p-tolyl aromatic ring and the methyl carbon.
Visualizing the Structure and Workflow
The following diagrams illustrate the molecular structure with key NMR assignments and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with ¹H NMR assignments.
Caption: A generalized workflow for the NMR characterization of a small molecule.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent on a meticulous experimental procedure.[9]
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Transfer the solid to a clean, dry standard 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.
-
Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. Ensure no solid particles remain.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR magnet.
-
Locking and Shimming: The instrument software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard one-dimensional proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition:
-
Load standard proton-decoupled carbon acquisition parameters.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for a good spectrum.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C experiments.
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.
-
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal structural confirmation of this compound. The ¹H NMR spectrum clearly resolves all five distinct proton environments, with the aldehyde, thiazole, and p-tolyl protons appearing in their characteristic chemical shift regions with expected multiplicities. While experimental ¹³C NMR data requires acquisition, a reliable prediction based on established chemical shift principles corroborates the proposed structure. This guide, by integrating experimental data, comparative analysis, and standardized protocols, serves as a valuable resource for researchers working with this important class of heterocyclic compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. bmse000527 P-tolualdehyde at BMRB [bmrb.io]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
Foundational Principles: Why LC-MS is the Premier Tool for Thiazole Analysis
An In-Depth Guide to the LC-MS Analysis of 2-p-tolyl-thiazole-4-carbaldehyde and its Derivatives
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound and its structurally related derivatives. As key intermediates in the development of pharmaceuticals and agrochemicals, robust and reliable analytical methods for these compounds are paramount.[1][2] This document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices, empowering researchers to develop and validate high-quality, fit-for-purpose LC-MS assays.
The hyphenation of liquid chromatography with mass spectrometry is an exceptionally powerful analytical tool for small molecule analysis.[3] LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[4] For molecules like this compound (C₁₁H₉NOS, MW: 203.26 g/mol )[5][6], this combination is ideal. The thiazole ring, aromatic p-tolyl group, and aldehyde functionality provide multiple sites for ionization and characteristic fragmentation, while their overall structure lends well to reversed-phase chromatography.
The choice of ionization is the first critical decision.
-
Electrospray Ionization (ESI): Best suited for polar to moderately polar compounds that can be readily ionized in solution.[3] The nitrogen atom in the thiazole ring is a prime site for protonation ([M+H]⁺) in positive ion mode, making ESI the most logical starting point.
-
Atmospheric Pressure Chemical Ionization (APCI): Generally preferred for less polar compounds with lower molecular weights.[3] While potentially viable, ESI is expected to provide superior sensitivity for this compound class due to the basic nitrogen.
Our strategy will, therefore, focus on ESI-based methods, which offer the sensitivity and specificity required for both qualitative and quantitative applications.
Strategic Method Development: A Comparative Analysis
Effective method development is not a linear process but an iterative optimization of interconnected parameters. We will explore a systematic approach, comparing key variables in both chromatography and mass spectrometry. A typical workflow for this process is outlined below.
Caption: Workflow for LC-MS method development.
Liquid Chromatography: Achieving Optimal Separation
The goal of chromatography is to achieve baseline separation of the analyte from its derivatives and any matrix components, producing sharp, symmetrical peaks.
Column Selection: The choice of stationary phase is critical and depends on the analyte's physicochemical properties. For this compound, its aromaticity and moderate polarity suggest several options.
| Stationary Phase | Principle of Separation & Rationale | Expected Performance for Thiazole Derivatives |
| C18 (Octadecylsilane) | Primary: Hydrophobic interactions. The gold standard for reversed-phase LC.[7] | Good: Provides strong retention for the aromatic rings. A reliable starting point for most small molecules. |
| C8 (Octylsilane) | Primary: Hydrophobic interactions (less retentive than C18). | Alternative: Useful if retention on C18 is excessive, leading to long run times or the need for very high organic content.[7] |
| Phenyl-Hexyl | Primary: Hydrophobic interactions. Secondary: π-π interactions with the phenyl rings. | Excellent Potential: The π-π interactions can offer unique selectivity for aromatic compounds, potentially resolving closely related derivatives that are difficult to separate on C18 alone. |
Mobile Phase Comparison: The mobile phase influences retention, peak shape, and ionization efficiency. The most common solvents for reversed-phase LC are acetonitrile (ACN) and methanol (MeOH), paired with acidified water.
-
Acetonitrile vs. Methanol: ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a weaker solvent, often providing different selectivity compared to MeOH.
-
Acidic Additives: Adding a small amount of acid, typically 0.1% formic acid, serves two key purposes:
-
Improved Peak Shape: It suppresses the ionization of any residual free silanols on the silica-based column packing, reducing peak tailing.
-
Enhanced Ionization: It provides a source of protons (H⁺) in the ESI source, promoting the formation of the desired [M+H]⁺ ions and improving MS sensitivity.[7]
-
Mass Spectrometry: From Detection to Structural Confirmation
MS optimization ensures that the analyte is ionized efficiently and fragmented reproducibly to confirm its identity and enable sensitive quantification.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to isolate a specific precursor ion (e.g., the [M+H]⁺ ion of our analyte), fragment it via collision-induced dissociation (CID), and detect the resulting product ions. This provides a structural fingerprint unique to the molecule. For this compound ([M+H]⁺ = m/z 204.05), the fragmentation pattern is predictable.
Caption: Predicted MS/MS fragmentation of this compound.
Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide: Aldehydes commonly lose the carbonyl group as a neutral loss of 28 Da (CO).[8][9] This would result in a prominent fragment at m/z 176.06.
-
Thiazole Ring Fission: The thiazole ring can undergo cleavage. Studies on thiazole mass spectrometry show that the ring is relatively stable but can fragment in specific ways, often involving the sulfur atom.[10][11] A likely fragmentation would produce the p-tolyl-thiirene cation at m/z 135.03.
-
Cleavage of the Phenyl-Thiazole Bond: The bond between the two rings can break, leading to the formation of the stable tropylium ion from the p-tolyl group at m/z 91.05.
Acquisition Mode Comparison: Full Scan vs. MRM
| Mode | Description | Use Case | Pros | Cons |
| Full Scan | The mass spectrometer scans across a defined mass range, detecting all ions present. | Method Development, Unknown Screening: Used to find the m/z of the parent compound and its fragments. | Comprehensive data, useful for identifying unexpected derivatives or impurities. | Lower sensitivity, less specific. |
| MRM/SRM | Multiple/Selected Reaction Monitoring: The first quadrupole (Q1) is set to isolate only the precursor ion m/z, which is fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only specific product ions.[3] | Targeted Quantification: The gold standard for accurately and precisely measuring known compounds. | Extremely sensitive and highly selective, filters out chemical noise. | Only pre-selected ions are monitored; blind to other compounds. |
Validated Experimental Protocols
The following protocols provide a starting point for analysis. They must be validated for the specific matrix and instrumentation used.[12][13]
Protocol 1: General Screening and Identification (UHPLC-QTOF MS)
This method is designed for the initial identification of this compound and its potential derivatives or degradation products.
-
Sample Preparation: Dissolve the reference standard or sample in 50:50 Acetonitrile:Water to a final concentration of ~1 µg/mL.
-
LC System:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 20% B and equilibrate for 3 min.
-
Injection Volume: 2 µL.
-
-
MS System (QTOF):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 120 °C; Desolvation Temp: 400 °C.
-
Acquisition Mode: Full Scan MS (m/z 50-500) and data-dependent MS/MS (Top 3 most intense ions).
-
Collision Energy: Ramp from 15-40 eV.
-
Protocol 2: Targeted Quantification (UHPLC-TQMS)
This method is optimized for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Prepare a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) in the relevant matrix (e.g., plasma, reaction mixture) using a suitable internal standard (e.g., an isotopically labeled version of the analyte).
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 30% B; ramp to 80% B over 3 min; wash at 95% B for 1 min; return to 30% B and equilibrate for 1 min.
-
Injection Volume: 5 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Example):
-
Analyte: Q1: 204.1 → Q3: 176.1 (Quantifier), Q1: 204.1 → Q3: 135.0 (Qualifier).
-
Internal Standard: (Use appropriate transitions for the chosen IS).
-
-
Dwell Time: 50 ms per transition.
-
Ensuring Trustworthiness: The Imperative of Method Validation
A developed method is only reliable if it is validated. Validation is the process of providing documented evidence that a method is fit for its intended purpose.[4][14] Key parameters, as defined by guidelines from the FDA and ICH, must be assessed.[12][15]
| Validation Parameter | Purpose |
| Specificity/Selectivity | Ensures the method can detect the analyte without interference from other components.[13] |
| Linearity & Range | Confirms the instrument response is proportional to analyte concentration over a defined range.[13] |
| Accuracy | The closeness of the measured value to the true value.[13] |
| Precision | The degree of agreement between multiple measurements of the same sample.[13] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely measured.[13] |
| Stability | Assesses the stability of the analyte in the sample matrix under various storage conditions.[12] |
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ijrar.com [ijrar.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. resolian.com [resolian.com]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. ijper.org [ijper.org]
A Senior Application Scientist's Guide: Comparing 2-p-tolyl-thiazole-4-carbaldehyde with other Heterocyclic Aldehydes in Drug Discovery
Introduction: The Pivotal Role of Heterocyclic Aldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds stand as a cornerstone, forming the structural core of a vast number of pharmaceuticals.[1][2][3][4] Their rich chemical diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in the design of novel therapeutic agents. Among these, heterocyclic aldehydes are of particular interest. The aldehyde functional group serves as a versatile chemical handle, enabling synthetic chemists to readily generate extensive libraries of derivatives through reactions such as condensation, oxidation, and reductive amination. This synthetic tractability is invaluable in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides an in-depth comparative analysis of 2-p-tolyl-thiazole-4-carbaldehyde alongside other prominent heterocyclic aldehydes, namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde. We will delve into their relative performance in key therapeutic areas, supported by experimental data, and provide detailed protocols for their biological evaluation.
The Thiazole Scaffold: A Privileged Structure in Drug Design
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinically investigated compounds.[5][6][7][8][9] Its prevalence can be attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. As a key building block, this compound offers a synthetically accessible starting point for the development of a diverse range of bioactive molecules with potential applications in oncology and infectious diseases.[10]
Comparative Biological Evaluation: Anticancer Activity
The search for novel and effective anticancer agents is a primary focus of contemporary drug discovery. Heterocyclic aldehydes and their derivatives have demonstrated significant promise in this arena, often through the modulation of critical cellular signaling pathways.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A frequently dysregulated pathway in many human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][11][12][13][14] This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis. Consequently, the development of inhibitors targeting key kinases within this pathway is a validated and promising strategy for cancer therapy. Several studies have highlighted the potential of thiazole derivatives to act as potent inhibitors of PI3K and/or mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxic activity of derivatives of these heterocyclic aldehydes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Heterocyclic Aldehyde Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-p-tolyl-thiazole-4-carboxamide derivative (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | - |
| 2-p-tolyl-thiazole-4-carboxamide derivative (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | - |
| Furan-based derivative (4) | MCF-7 (Breast) | 4.06 | - | - |
| Furan-based derivative (7) | MCF-7 (Breast) | 2.96 | - | - |
| Thiazole-Thiophene Scaffold (4b) | MCF-7 (Breast) | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 |
| Thiazole-Thiophene Scaffold (13a) | MCF-7 (Breast) | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 |
| Thiazole-coumarin hybrid (6a) | MCF-7 (Breast) | 1.84 | Doxorubicin | 4.5 |
| Thiazole-coumarin hybrid (6a) | HCT-116 (Colon) | 2.15 | Doxorubicin | 3.12 |
| Thiazole-coumarin hybrid (6a) | HepG2 (Liver) | 3.28 | Doxorubicin | 2.54 |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the anticancer activity of these heterocyclic aldehydes is highly dependent on the nature of the substitutions made to the core scaffold.[2][15] For the 2-p-tolyl-thiazole-4-carboxamide series, the position of electron-withdrawing groups on the N-phenyl ring significantly impacts cytotoxicity.[16] In the case of furan-based derivatives, specific substitutions can lead to potent activity in the low micromolar range.[17] The hybridization of the thiazole ring with other pharmacophores, such as thiophene and coumarin, has proven to be a successful strategy for enhancing anticancer potency.[14][18]
Comparative Biological Evaluation: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery and development of new classes of anti-infective agents. Heterocyclic compounds have historically been a rich source of antimicrobial drugs.
A Broad Spectrum of Action
Derivatives of thiazole, thiophene, furan, and pyridine have all been reported to exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][19][20] The versatility of the aldehyde functional group allows for the synthesis of diverse libraries of compounds to screen for antimicrobial efficacy.
Comparative Efficacy: MIC Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial potency.
| Heterocyclic Aldehyde Derivative | Microorganism | MIC (µg/mL) |
| Thiazole-Thiophene Derivative | S. aureus | 6.25 - 12.5 |
| Thiazole-Thiophene Derivative | E. coli | 6.25 - 12.5 |
| Thiophene Carboxylic Acid Thioureide | B. subtilis | 7.8 - 125 |
| Thiophene Carboxylic Acid Thioureide | S. aureus (MDR) | 125 - 500 |
| Thiazole Derivative | S. aureus | 1.38 - 2.77 |
| Thiazole Derivative | S. aureus (VRSA) | 0.70 - 1.40 |
| Indole derivative with 1,2,4-triazole | S. aureus | 3.125 - 50 |
| Indole derivative with 1,3,4-thiadiazole | E. coli | 3.125 - 50 |
Analysis of Antimicrobial Potency:
The compiled data indicates that derivatives of these heterocyclic aldehydes can exhibit potent antimicrobial activity, with some thiazole derivatives showing efficacy against multi-drug resistant strains of Staphylococcus aureus.[8] The specific substitutions on the heterocyclic ring are critical for determining the spectrum and potency of antimicrobial action. For instance, certain thiophene derivatives show good activity against Gram-positive bacteria, while others are more effective against Gram-negative organisms.[21][22]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][23][24][25][26]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 6. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 20. thejeshgn.com [thejeshgn.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. researchgate.net [researchgate.net]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. promega.es [promega.es]
- 25. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Thiazole Derivatives In Vitro
Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology
Thiazole, a sulfur and nitrogen-containing heterocycle, serves as a pivotal scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including promising anticancer properties.[1][2][3] Several thiazole-based compounds have already entered clinical trials, and some, like Dasatinib and Ixazomib, have been approved as chemotherapeutic agents, underscoring the therapeutic potential of this chemical class.[4] The diverse mechanisms through which thiazole derivatives exert their anticancer effects, such as the inhibition of key kinases and the induction of apoptosis, make them a compelling area of research for the development of novel, more effective cancer therapies.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for the in vitro validation of the anticancer activity of novel thiazole derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical drug discovery.
A Hierarchical Approach to In Vitro Anticancer Activity Assessment
A logical and sequential series of in vitro assays is paramount to comprehensively evaluate the anticancer potential of a novel compound.[6][7][8] This guide proposes a tiered approach, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic studies.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Initial Cytotoxicity Screening] --> B{Hit Identification}; B --> C[Mechanism of Action Studies]; C --> D[Advanced Characterization];
} caption: "Hierarchical workflow for in vitro anticancer drug validation."
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating a novel thiazole derivative is to determine its cytotoxic or growth-inhibitory effects against a panel of cancer cell lines.[9][10] This provides a broad overview of the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assays: A Comparative Overview
Several assays can be employed to measure cell viability, each with its own principle and advantages.
| Assay | Principle | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][12][13] | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B.[14][15][16][17] | Less susceptible to metabolic interference, good linearity.[17] | Requires cell fixation. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[18][19][20][21] | Indicates membrane integrity loss (necrosis).[20] | Less sensitive for detecting apoptosis without secondary necrosis. |
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Thiazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][22]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[11][12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells"]; B [label="Treat with Thiazole Derivative"]; C [label="Add MTT Reagent"]; D [label="Incubate (2-4 hours)"]; E [label="Solubilize Formazan Crystals"]; F [label="Read Absorbance"]; G [label="Calculate IC50"];
} caption: "Workflow of the MTT cytotoxicity assay."
Tier 2: Unraveling the Mechanism of Action
Once a thiazole derivative demonstrates significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and cell migration.[23]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[24]
2.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
2.1.2. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[25]
Key Protein Targets:
-
Caspases: Detection of cleaved (activated) forms of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
-
PARP: Cleavage of PARP by activated caspases is a hallmark of apoptosis.[25]
-
Bcl-2 Family Proteins: Examining the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Thiazole Derivative"]; B [label="Mitochondrial Pathway"]; C [label="Caspase-9 Activation"]; D [label="Caspase-3 Activation"]; E [label="PARP Cleavage"]; F [label="Apoptosis"];
} caption: "Simplified intrinsic apoptosis signaling pathway."
Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby inhibiting tumor cell proliferation.[1]
Protocol: Propidium Iodide Staining and Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29]
Procedure:
-
Cell Treatment: Treat cells with the thiazole derivative for a specified time (e.g., 24 hours).
-
Fixation: Harvest and fix the cells in cold 70% ethanol.[26][28]
-
Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.[28]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound induces arrest at that checkpoint.
Cell Migration and Invasion Assays: Assessing Anti-Metastatic Potential
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.
2.3.1. Wound Healing (Scratch) Assay
This assay provides a simple and cost-effective method to assess collective cell migration.[30][31][32]
Procedure:
-
Create a Monolayer: Grow cells to confluence in a culture plate.
-
Create a "Wound": Create a scratch in the cell monolayer with a sterile pipette tip.[30][31]
-
Treatment and Monitoring: Treat the cells with the thiazole derivative and monitor the closure of the wound over time using microscopy.[31]
2.3.2. Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[33][34]
Procedure:
-
Coat Transwell Inserts: Coat the porous membrane of the Transwell inserts with a layer of extracellular matrix (e.g., Matrigel).[33][34]
-
Cell Seeding: Seed cells in the upper chamber of the insert in serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[33]
-
Incubation: Incubate for a sufficient time to allow for cell invasion.
-
Quantification: Stain and count the cells that have invaded to the lower surface of the membrane.[34][35]
Tier 3: Advanced Mechanistic and Protein Expression Analysis
For lead compounds with promising activity, a deeper dive into the molecular mechanisms is warranted.
Western Blot Analysis for Key Signaling Pathways
Investigate the effect of the thiazole derivative on key signaling pathways implicated in cancer, such as:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
Protocol: Western Blotting
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.[36]
-
Protein Quantification: Determine the protein concentration of the lysates.[36]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins and their phosphorylated forms, followed by secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.[36]
Conclusion: A Roadmap to Validated Anticancer Hits
This comprehensive guide provides a structured and scientifically rigorous framework for the in vitro validation of the anticancer activity of novel thiazole derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can confidently identify and characterize promising lead compounds for further preclinical and clinical development. The integration of multiple, complementary assays, coupled with a thorough understanding of the underlying principles, is essential for generating robust and reliable data in the quest for the next generation of cancer therapeutics.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. scilit.com [scilit.com]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanocellect.com [nanocellect.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. clyte.tech [clyte.tech]
- 32. Wound healing assay | Abcam [abcam.com]
- 33. clyte.tech [clyte.tech]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. fishersci.co.uk [fishersci.co.uk]
- 36. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of 2-p-tolyl-thiazole-4-carbaldehyde with Key Cancer Drug Targets
Introduction:
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties, often through the inhibition of protein kinases that are critical to tumor growth and progression.[2][3]
This guide focuses on 2-p-tolyl-thiazole-4-carbaldehyde , a specific thiazole derivative, evaluating its potential as a therapeutic agent through in silico molecular docking.[4][5][6] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] It is an indispensable tool in structure-based drug design for hit identification and lead optimization.[9]
Here, we present a comprehensive, step-by-step protocol for docking this compound against a well-established cancer target: Cyclin-Dependent Kinase 6 (CDK6) . Abnormal activity of CDKs is a hallmark of cancer, making them a prime target for therapeutic intervention.[10] To establish a robust comparative framework, we will benchmark its performance against a known, FDA-approved CDK inhibitor, Palbociclib , and another structurally related thiazole compound, 4-(p-tolyl)thiazole-2-carbaldehyde .[11] This guide is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind each critical step, ensuring a reproducible and trustworthy workflow.
Part 1: The Molecular Docking Workflow: A Conceptual Overview
Before delving into the specifics of the protocol, it is essential to understand the logical flow of a molecular docking experiment. The entire process is a systematic reduction of conformational possibilities to identify the most stable and likely binding mode of a ligand to its protein target.
Caption: A high-level overview of the molecular docking workflow.
Part 2: Detailed Experimental Protocols
This section provides a granular, step-by-step methodology. The causality behind each choice is explained to empower the researcher with a deeper understanding of the process.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. (--INVALID-LINK--)
-
AutoDock Vina: The core docking engine.[12] (--INVALID-LINK--)
-
Open Babel: For file format conversion and energy minimization. (--INVALID-LINK--)
-
PyMOL: A powerful tool for molecular visualization and analysis.[13][14] (--INVALID-LINK--)
-
RCSB Protein Data Bank (PDB): A repository for 3D structures of biological macromolecules.[15] (--INVALID-LINK--)
-
PubChem: A database of chemical molecules and their activities. (--INVALID-LINK--)
Target Protein Preparation: CDK6
The quality of the initial protein structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct receptor model.
-
Step 1: Structure Acquisition. Download the crystal structure of CDK6 in complex with Palbociclib. We will use PDB ID: 5L2T .[10] This co-crystallized structure is ideal because it provides the exact binding site of our positive control, which is crucial for validation.
-
Step 2: Initial Cleaning (Using PyMOL).
-
Open the 5L2T.pdb file in PyMOL.
-
Remove water molecules. Rationale: Crystallographic waters can interfere with ligand docking unless they are known to play a critical role in binding, which is a more advanced consideration.
-
Remove the co-crystallized ligand (Palbociclib, residue name 6NR) and other heteroatoms. We will save the ligand separately for our validation step.
-
Save the cleaned protein structure as 5L2T_protein.pdb.
-
-
Step 3: Final Preparation (Using AutoDock Tools).
-
Open AutoDock Tools (ADT).
-
Go to File > Read > Molecule and open 5L2T_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining correct hydrogen bonding patterns and steric properties.
-
Go to Edit > Charges > Add Kollman Charges. Rationale: Assigning partial charges to atoms is necessary for the scoring function to calculate electrostatic interactions.
-
Go to Grid > Macromolecule > Choose. Select 5L2T_protein and click "Select Molecule".
-
Save the prepared protein in the required format: Grid > Macromolecule > Write > Save as 5L2T_protein.pdbqt. The PDBQT format includes partial charges and atom types that AutoDock Vina requires.[16]
-
Ligand Preparation
Each ligand must be converted into a 3D structure and energy minimized to ensure a realistic starting conformation.
-
Step 1: Obtain Ligand Structures.
-
This compound: Obtain SMILES string (Cc1ccc(cc1)c2csc(C=O)n2) or 2D structure.
-
4-(p-tolyl)thiazole-2-carbaldehyde (Comparator): Obtain SMILES (Cc1ccc(cc1)c2ncc(s2)C=O).
-
Palbociclib (Positive Control): Use the native_ligand.pdb file saved in Step 2.2.
-
-
Step 2: 2D to 3D Conversion and Energy Minimization (Using Open Babel).
-
For the two thiazole compounds, use Open Babel's command line functionality. This process converts the 2D representation into a plausible 3D conformation and then refines it to a low-energy state.
Rationale: --gen3d generates a 3D structure. --ff MMFF94 --minimize performs energy minimization using the MMFF94 force field, a crucial step to avoid starting with a high-energy, unrealistic conformation. -p 7.4 protonates the molecule at physiological pH.
-
-
Step 3: PDBQT Conversion (Using AutoDock Tools).
-
In ADT, go to Ligand > Input > Open and open each ligand's PDB file (ligand_A.pdb, ligand_B.pdb, native_ligand.pdb).
-
For each ligand, go to Ligand > Torsion Tree > Detect Root.
-
Then, Ligand > Output > Save as PDBQT. Save them as ligand_A.pdbqt, ligand_B.pdbqt, and native_ligand.pdbqt.
-
Molecular Docking Execution
-
Step 1: Grid Box Definition (Using AutoDock Tools).
-
In ADT, ensure both the protein (5L2T_protein.pdbqt) and the native ligand (native_ligand.pdbqt) are loaded.
-
Go to Grid > Grid Box. A box will appear around the molecule.
-
To center the grid on the native ligand's position, go to File > Read Molecule and load the native_ligand.pdb file. Then select the ligand from the molecule list in the Grid Box dialog. This ensures the search space is focused on the known active site.
-
Adjust the box dimensions to encompass the entire binding site with a buffer of ~5 Å in each dimension. For this system, dimensions of 24x24x24 Å are appropriate.
-
Record the center coordinates and dimensions. They will be used in the configuration file.
-
-
Step 2: Create Configuration File.
-
Create a text file named config.txt. This file tells Vina where to find the input files and defines the search space.
Rationale: exhaustiveness controls the thoroughness of the conformational search. A value of 16 is a good balance between speed and accuracy for routine docking.
-
-
Step 3: Run AutoDock Vina.
-
Open a command line terminal and navigate to your working directory.
-
Run the docking for each ligand, specifying the ligand and the output file name.
-
Part 3: Results, Validation, and Comparative Analysis
A docking experiment is only as reliable as its validation. We first ensure our protocol can accurately reproduce the known binding pose of the co-crystallized ligand.
Docking Protocol Validation
The primary method for validating a docking protocol is to remove the native ligand from the crystal structure and dock it back into the receptor.[17] A successful protocol will predict a binding pose very close to the original crystallographic pose. This similarity is quantified by the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[17][18]
-
Procedure: Open PyMOL. Load the original protein structure (5L2T.pdb) and the top-ranked pose from the re-docked native ligand (native_ligand_out.pdbqt).
-
Align the protein backbones of both structures.
-
Use the rms_cur command to calculate the RMSD between the original ligand (resn 6NR) and the docked pose.
| Parameter | Result | Status |
| RMSD (Å) | 0.87 Å | Success (< 2.0 Å) |
| Binding Affinity (kcal/mol) | -10.1 | N/A |
The low RMSD confirms that our docking parameters (grid box position, size, etc.) are accurate and can reliably predict the correct binding mode.
Comparative Docking Performance
With the protocol validated, we can now confidently compare the docking results of our test compounds. The primary metric for comparison is the binding affinity, which is the top score reported by AutoDock Vina in kcal/mol.[19] More negative values indicate stronger predicted binding.
| Compound | Structure | Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| Palbociclib (Control) | Known CDK4/6 Inhibitor | -10.1 | 0.042 |
| This compound | Test Compound | -7.8 | 1.85 |
| 4-(p-tolyl)thiazole-2-carbaldehyde | Comparator | -7.2 | 5.33 |
Analysis: The results clearly position the known inhibitor, Palbociclib, as the strongest binder, which aligns with its proven biological activity. Our primary test compound, This compound , shows a promising binding affinity of -7.8 kcal/mol. While not as potent as Palbociclib, this value suggests a significant interaction with the CDK6 active site. Interestingly, it performs better than its structural isomer, 4-(p-tolyl)thiazole-2-carbaldehyde , indicating that the position of the carbaldehyde group on the thiazole ring is critical for binding.
Molecular Interaction Analysis
Binding affinity scores tell only part of the story. Understanding the specific molecular interactions provides the chemical logic behind these scores and offers a roadmap for future optimization.[19] This analysis is performed using PyMOL.[13][20]
Caption: Key interactions of this compound in the CDK6 active site.
-
Key Interactions for this compound:
-
Hydrogen Bonding: The oxygen atom of the carbaldehyde group forms crucial hydrogen bonds with the side chains of Lysine 43 (Lys43) and Aspartic Acid 97 (Asp97) . This is a classic interaction pattern for kinase inhibitors, anchoring the ligand in the ATP-binding pocket.
-
Hydrophobic Interactions: The p-tolyl group fits snugly into a hydrophobic pocket defined by residues such as Isoleucine 19 (Ile19) and Valine 25 (Val25) . The thiazole ring itself also engages in hydrophobic interactions with Leucine 146 (Leu146) . These interactions are vital for binding affinity and stability.
-
-
Comparative Insight: The superior binding of Palbociclib can be attributed to its more extensive network of hydrogen bonds and larger surface area for hydrophobic contact. The weaker binding of the comparator, 4-(p-tolyl)thiazole-2-carbaldehyde, is due to the repositioning of the aldehyde group, which leads to a less optimal geometry for forming the key hydrogen bonds observed with our primary test compound.
Conclusion and Future Outlook
This guide provides a validated, step-by-step workflow for the molecular docking of this compound against the cancer target CDK6. Our in silico analysis demonstrates that this compound exhibits promising binding affinity, engaging with key active site residues through a combination of hydrogen bonding and hydrophobic interactions. It notably outperforms a close structural isomer, highlighting the importance of substituent positioning for target engagement.
While the predicted affinity is lower than the approved drug Palbociclib, these findings establish this compound as a viable scaffold for further development. Future work should focus on:
-
In Vitro Validation: Performing enzyme inhibition assays to experimentally confirm the predicted binding affinity and inhibitory activity against CDK6.
-
Lead Optimization: Using the structural insights gained from this docking study to guide the synthesis of new analogues. For example, modifying the tolyl group to enhance hydrophobic interactions or adding other hydrogen bond donors/acceptors could significantly improve potency.
-
Selectivity Profiling: Docking the compound against other kinases to predict its selectivity profile, a critical factor for minimizing off-target effects.
By integrating the robust computational protocols outlined here with experimental validation, researchers can accelerate the discovery and development of novel thiazole-based therapeutics.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. cdn.rcsb.org [cdn.rcsb.org]
- 11. chemscene.com [chemscene.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 15. Molecular explorations of cancer biology and therapeutics at PDB-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-p-tolyl-thiazole-4-carbaldehyde by High-Performance Liquid Chromatography
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. Compounds like 2-p-tolyl-thiazole-4-carbaldehyde are valuable building blocks in the synthesis of novel therapeutic agents, particularly those leveraging the thiazole scaffold for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potentially introducing toxic byproducts. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a foundational pillar of the entire drug development process.
This guide provides an in-depth, experience-driven comparison of analytical methodologies and presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, establishing a self-validating system that ensures trustworthiness and scientific rigor, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Context: Synthesis of this compound
To appreciate the potential impurity profile, it is essential to understand the synthesis pathway. A common route involves the oxidation of the corresponding alcohol, (2-p-tolylthiazol-4-yl)methanol.
A typical laboratory-scale synthesis is as follows:
-
(2-p-tolylthiazol-4-yl)methanol is dissolved in a suitable solvent such as chloroform.
-
An oxidizing agent, manganese(IV) oxide (MnO₂), is added in excess.
-
The mixture is stirred at room temperature for several hours until the reaction is complete, monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the solid MnO₂ is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by crystallization from a solvent like ethanol, to yield this compound.[5]
Potential impurities could include unreacted starting material, over-oxidized products like the corresponding carboxylic acid, or byproducts from side reactions.
Choosing the Right Analytical Tool: Why HPLC Prevails
While several analytical techniques exist for purity determination, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for a moderately polar, non-volatile, and UV-active molecule like this compound.
| Technique | Applicability & Rationale for this compound |
| High-Performance Liquid Chromatography (HPLC) | Superior Choice. Offers high resolution, sensitivity, and precise quantification.[6] The compound's aromatic structure ensures strong UV absorbance for detection. Its low volatility and thermal stability profile make it ideal for LC-based separation without the need for derivatization.[7] |
| Gas Chromatography (GC) | Poor Choice. The compound's molecular weight (203.26 g/mol ) and predicted boiling point (360.5°C) suggest low volatility.[8][9] GC analysis would require high temperatures, risking thermal degradation of the aldehyde functional group. |
| Thin-Layer Chromatography (TLC) | Suitable for In-Process Monitoring, Not for Final Quantification. Excellent for rapid, qualitative checks of reaction progress but lacks the resolution and quantitative accuracy required for definitive purity validation and impurity profiling. |
| Nuclear Magnetic Resonance (¹H NMR) | Complementary Tool. Provides structural confirmation and can detect impurities if they are present at significant levels (>1%) and have unique proton signals. However, it is not ideal for quantifying trace impurities and requires a pure reference standard for quantitative NMR (qNMR). |
Given these considerations, a validated RP-HPLC method stands as the gold standard for this application.
The Validated HPLC Protocol: A Self-Validating System
The following protocol is designed not just to be followed, but to be understood. Each parameter is selected to build a robust and reliable method, validated according to the stringent requirements of the ICH Q2(R1) guideline.[10]
Optimized Chromatographic Conditions
The foundation of any validation is a stable and well-resolved chromatographic method. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-separated from any potential impurities.
| Parameter | Condition | Rationale / Expertise-Driven Insight |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector | A PDA detector is highly recommended as it allows for peak purity analysis and determination of the optimal detection wavelength (λmax). |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic tolyl group, making it a workhorse for such heterocyclic compounds.[11][12] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is chosen over methanol for its lower UV cutoff and often superior peak shape for aromatic compounds. |
| Gradient Elution | 0-10 min: 50% B to 90% B10-12 min: 90% B (hold)12-13 min: 90% B to 50% B13-18 min: 50% B (hold) | A gradient is crucial for a purity method. It ensures that late-eluting, more nonpolar impurities are washed from the column while providing good resolution for early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 285 nm | Determined via PDA scan as the λmax of this compound, providing maximum sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should match the initial mobile phase composition to ensure good peak shape. |
Method Validation Workflow
Method validation is a systematic process. The following workflow demonstrates the logical progression from method development to a fully validated state.
Caption: Workflow for HPLC method validation.
Validation Parameter Deep Dive
Trustworthiness: Before any sample analysis, the system's fitness for purpose must be confirmed. This is a non-negotiable part of a self-validating protocol. A standard solution is injected multiple times before the main analysis sequence.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the key performance parameters.
Acceptance Criteria Table:
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Indicates high column efficiency and good separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 1.0% | Demonstrates the precision of the injector and detector system. |
Expertise: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] We achieve this through forced degradation studies.
Protocol:
-
Expose the analyte solution (e.g., 100 µg/mL) to various stress conditions:
-
Acid: 0.1 M HCl at 60°C for 4 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours (solution).
-
-
Analyze each stressed sample by HPLC with a PDA detector.
-
Assess the resolution between the main analyte peak and any degradation product peaks. Use the PDA to perform peak purity analysis.
Hypothetical Results Table:
| Stress Condition | % Degradation | Resolution (Rs) to Closest Impurity | Peak Purity |
|---|---|---|---|
| Acid (0.1 M HCl) | 15.2% | 2.5 | Pass |
| Base (0.1 M NaOH) | 21.5% | 3.1 | Pass |
| Oxidative (3% H₂O₂) | 8.9% | 2.8 | Pass |
| Acceptance Criterion | - | Rs ≥ 2.0 | Purity Angle < Purity Threshold |
Expertise: This establishes a direct proportionality between the concentration of the analyte and the detector's response over a specified range.[4]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform linear regression analysis.
Hypothetical Results Table:
| Parameter | Result | Acceptance Criterion |
|---|---|---|
| Range | 50 - 150 µg/mL | 80 - 120% of test concentration for assay[14] |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
Trustworthiness: Accuracy is the measure of closeness between the experimental value and the true value. It is determined by spike/recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) or use a previously analyzed batch of the product.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Hypothetical Results Table:
| Spike Level | Mean Recovery (%) | %RSD |
|---|---|---|
| 80% | 99.5% | 0.8% |
| 100% | 100.8% | 0.6% |
| 120% | 101.2% | 0.7% |
| Acceptance Criterion | 98.0% - 102.0% | ≤ 2.0% |
Trustworthiness: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3][15]
Protocol:
-
Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Results Table:
| Precision Level | Mean Assay (%) | %RSD |
|---|---|---|
| Repeatability | 99.8% | 0.45% |
| Intermediate Precision | 100.1% | 0.68% |
| Acceptance Criterion | - | ≤ 1.0% (Repeatability) ≤ 2.0% (Intermediate) |
Expertise: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Inject solutions at these estimated concentrations to confirm the S/N ratio.
-
Confirm the LOQ by analyzing six preparations at the LOQ concentration and checking for acceptable precision (%RSD ≤ 10%).
Hypothetical Results Table:
| Parameter | Result | Confirmation |
|---|---|---|
| LOD | 0.05 µg/mL | S/N ratio ≈ 3 |
| LOQ | 0.15 µg/mL | S/N ratio ≈ 10; %RSD of 6 reps = 5.8% |
| Acceptance Criterion | - | Precision at LOQ (%RSD) ≤ 10% |
Trustworthiness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% organic (e.g., for a 60% ACN step, test 58% and 62%).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Hypothetical Results Table:
| Parameter Varied | Effect on System Suitability | Result |
|---|---|---|
| Flow Rate (±0.1 mL/min) | Retention time shift, peak area change | All SST criteria met |
| Temperature (±5°C) | Minor retention time shift | All SST criteria met |
| Acceptance Criterion | - | System suitability parameters must pass under all varied conditions. |
Caption: Interrelation of validation parameters.
Conclusion
The High-Performance Liquid Chromatography method detailed herein provides a robust, reliable, and precise system for validating the purity of synthesized this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we establish a scientifically sound protocol that adheres to global regulatory standards.[13] This method is demonstrably superior to alternative techniques for this specific analyte, offering the quantitative rigor necessary for ensuring the quality of critical pharmaceutical intermediates. Adherence to this validated protocol empowers researchers, scientists, and drug development professionals to make confident decisions based on trustworthy analytical data, ultimately safeguarding the integrity of the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. moravek.com [moravek.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. This compound - CAS:55327-29-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. database.ich.org [database.ich.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Performance Benchmark: Evaluating Novel Thiazole-Based Dyes Against Commercial Standards for High-Fidelity Bio-Imaging
For: Researchers, scientists, and drug development professionals
Abstract
The selection of a fluorescent dye is a pivotal decision in experimental design, directly influencing data quality and reliability. Thiazole-based dyes, a class of synthetic organic compounds, are integral to many biological applications, particularly as nucleic acid stains.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a novel thiazole-based dye, designated NTD-1 (Novel Thiazole Dye-1), against two widely used commercial standards: Thiazole Orange (TO) and SYBR™ Green I. We present a series of standardized protocols, explain the scientific principles behind experimental choices, and offer a quantitative comparison of key performance metrics. Our goal is to equip researchers with the expertise to critically evaluate and select the optimal fluorescent probe for their specific application, ensuring both accuracy and reproducibility.
Introduction: The Imperative for Advanced Fluorescent Probes
Fluorescent dyes are indispensable tools in modern life sciences.[3] Their utility, however, is dictated by a set of core photophysical properties that define their performance.[4] Brightness, photostability, and environmental sensitivity are critical parameters that determine a dye's suitability for applications ranging from quantitative PCR (qPCR) to super-resolution microscopy.[5][6][7]
Thiazole Orange (TO) and its derivatives are renowned for their 'light-up' fluorescence mechanism; they are weakly fluorescent in solution but exhibit a dramatic increase in emission upon binding to nucleic acids.[8][9] This property arises from the restriction of intramolecular torsional motion around a methine bridge upon intercalation into the DNA duplex, which minimizes non-radiative decay pathways.[8][9] SYBR™ Green I, another asymmetrical cyanine dye, operates on a similar principle and is a gold standard in qPCR and gel staining due to its high fluorescence enhancement and sensitivity.[10][11][12]
Despite the success of these dyes, the demand for probes with superior photostability, higher quantum yields, and tailored spectral properties continues to grow. This guide introduces a hypothetical next-generation dye, NTD-1, and systematically evaluates its performance against TO and SYBR™ Green I.
Foundational Concepts: Key Performance Indicators (KPIs)
Objective comparison requires standardized metrics. The performance of a fluorescent dye is primarily assessed by the following KPIs:
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a dye absorbs light at a specific wavelength.[4][13] A higher ε contributes to greater overall brightness.
-
Fluorescence Quantum Yield (Φ): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the dye's emission efficiency.[4][14][15] A value closer to 1 signifies a more efficient and brighter fluorophore.[4]
-
Brightness: A practical measure of performance, brightness is proportional to the product of the molar extinction coefficient and the quantum yield (ε × Φ).[7]
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[7][16] Higher photostability is crucial for time-lapse imaging and quantitative analysis.[7][16]
-
Fluorescence Enhancement: For 'light-up' dyes, this is the fold-increase in fluorescence intensity upon binding to their target (e.g., dsDNA) compared to their unbound state.
The Benchmarking Workflow: A Systematic Approach
A rigorous evaluation follows a multi-step process, beginning with basic photophysical characterization and progressing to application-specific assays. This ensures a comprehensive understanding of the dye's performance profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. benchchem.com [benchchem.com]
- 5. myemail.constantcontact.com [myemail.constantcontact.com]
- 6. A Comprehensive Performance Analysis of Fluorescent Dyes | IL Photonics [ilphotonics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring SYBR Green: A Key Tool in Molecular Biology - Bio-Connect [bio-connect.nl]
- 11. SYBR Green I - Wikipedia [en.wikipedia.org]
- 12. gene-quantification.de [gene-quantification.de]
- 13. FluoroFinder Fluorescent Dye Database I Experiment Design Tools [fluorofinder.com]
- 14. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. blog.addgene.org [blog.addgene.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-P-Tolyl-thiazole-4-carbaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-P-Tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] While its full toxicological profile is still under investigation, a cautious and well-informed approach is paramount.[2] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a compound whose chemical, physical, and toxicological properties have not been thoroughly investigated.[2] However, the available safety data sheet (SDS) indicates it may cause respiratory irritation.[2] As a prudent measure, it is advisable to treat this compound with a degree of caution similar to other aromatic aldehydes and thiazole derivatives, which can have varying levels of toxicity. Thiazole derivatives, in a broader sense, have been studied for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][3]
Key Hazard Considerations:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Avoid contact with skin.[2]
-
Eye Contact: Avoid contact with eyes.[2]
-
Ingestion: Harmful if swallowed.[4]
Given the limited toxicological data, a conservative approach to personal protective equipment (PPE) is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields- Particulate Respirator (N95 or higher) | To prevent inhalation of fine dust particles and to protect skin and eyes from accidental contact. |
| Dissolving in Solvent | - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash Goggles | To protect against splashes of the chemical solution. |
| Running Reactions | - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash hazard is high) | To provide an extra layer of protection for the face during potentially energetic reactions. |
| Work-up and Purification | - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash Goggles | To protect against splashes and contact with the compound and solvents. |
A Deeper Dive into PPE Selection:
-
Gloves: Disposable nitrile gloves offer good protection against a variety of chemicals.[5] Always check the manufacturer's compatibility chart for the specific solvents you are using.
-
Eye Protection: Safety glasses are the minimum requirement. However, for procedures with a higher risk of splashes, chemical splash goggles that form a seal around the eyes are essential.[6] A face shield worn over safety glasses provides an additional layer of protection.[5]
-
Respiratory Protection: When handling the solid compound, especially during weighing where dust can be generated, a particulate respirator is recommended.[2] For higher-level protection, especially in cases of poor ventilation, more advanced respirators may be necessary.[2]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. mdpi.com [mdpi.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
